molecular formula C3H4BrClO B108729 3-Bromopropionyl chloride CAS No. 15486-96-1

3-Bromopropionyl chloride

Cat. No.: B108729
CAS No.: 15486-96-1
M. Wt: 171.42 g/mol
InChI Key: IHBVNSPHKMCPST-UHFFFAOYSA-N
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Description

3-Bromopropionyl chloride reacts with poly(ethylene glycol) methacrylate to yield brominated poly(ethylene glycol) methacrylate. It causes the acylation of 4-aryl-substituted 3,4-di-hydropyrimidine(1H)-2-thiones to give bicyclic pyrimido[2,1-b][1,3]thiazines.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopropanoyl chloride
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InChI

InChI=1S/C3H4BrClO/c4-2-1-3(5)6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBVNSPHKMCPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065900
Record name Propanoyl chloride, 3-bromo-
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Molecular Weight

171.42 g/mol
Source PubChem
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CAS No.

15486-96-1
Record name 3-Bromopropanoyl chloride
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Record name Propanoyl chloride, 3-bromo-
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Record name Propanoyl chloride, 3-bromo-
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Record name Propanoyl chloride, 3-bromo-
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Record name 3-bromopropionyl chloride
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Foundational & Exploratory

3-Bromopropionyl chloride chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromopropionyl Chloride: Chemical Properties and Synthetic Applications

Introduction

This compound (CAS No: 15486-96-1) is a highly versatile bifunctional reagent extensively utilized in organic synthesis.[1][2] Its molecular structure incorporates two key reactive sites: a highly electrophilic acyl chloride and a primary alkyl bromide.[1] This dual functionality allows it to serve as a valuable building block for a wide array of more complex molecules, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][3] This guide provides a comprehensive overview of its chemical properties, reactivity, experimental protocols, and safety information for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a colorless to clear yellow liquid with a pungent odor.[3][4] It is soluble in common organic solvents but reacts with water and other nucleophilic solvents like alcohols.[3][5][6] Its core physicochemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₃H₄BrClO[4][7][8]
Molecular Weight 171.42 g/mol [4][7][9]
CAS Number 15486-96-1[1][3][4]
EINECS Number 239-515-2[4][9]
Density 1.701 g/mL at 25 °C[4][10][11]
Boiling Point 55-57 °C at 17 mmHg (23 hPa)[4][10][11]
Refractive Index (n20/D) 1.49[10][11]
Flash Point 79 °C (174.2 °F) - closed cup[10]
Appearance Clear yellow liquid[3][4]
InChI Key IHBVNSPHKMCPST-UHFFFAOYSA-N[10][12][13]
SMILES C(CBr)C(=O)Cl[9][10]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound and its derivatives.

Spectroscopic DataDetailsSource(s)
Mass Spectrometry (MS) Molecular Ion (M+): ~170 m/z. The presence of bromine and chlorine isotopes (Br: ~79/81, Cl: ~35/37) results in a characteristic isotopic pattern.[12]
Infrared (IR) Spectroscopy Key peaks include a strong absorption band for the C=O stretch of the acyl chloride, typically found in the region of 1780-1815 cm⁻¹.[13]
Nuclear Magnetic Resonance (NMR) While specific spectral data is not provided in the search results, ¹H and ¹³C NMR are standard techniques for confirming the structure. The proton NMR would be expected to show two triplet signals corresponding to the two methylene (-CH₂-) groups.[3][8]

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its two distinct reactive centers, which can often be addressed selectively by controlling reaction conditions.[1] The electron-withdrawing effect of the adjacent bromine atom enhances the electrophilicity of the carbonyl carbon, making it a highly efficient acylating agent.[1]

Dual Reactivity Pathways

The compound's primary modes of reaction are nucleophilic acyl substitution at the carbonyl carbon and nucleophilic substitution at the carbon bearing the bromine atom. This allows for sequential reactions to build molecular complexity.

G main This compound (Br-CH₂CH₂-COCl) acyl_path Acyl Chloride Reactivity (Highly Electrophilic Carbonyl) main->acyl_path alkyl_path Alkyl Bromide Reactivity (Nucleophilic Substitution) main->alkyl_path amides Amides (R-NH-CO-CH₂CH₂-Br) acyl_path->amides + Amines (R-NH₂) esters Esters (R-O-CO-CH₂CH₂-Br) acyl_path->esters + Alcohols (R-OH) ketones Ketones (Friedel-Crafts) (Ar-CO-CH₂CH₂-Br) acyl_path->ketones + Arenes (Ar-H) cyclization Cyclization Products (e.g., Heterocycles) alkyl_path->cyclization Intramolecular Nucleophile modification Biomolecule Modification alkyl_path->modification Thiol/Amine Attack on Alkyl-Br G start_end start_end process process condition condition output output start Start step1 Dissolve amine (1.0 eq) and base (e.g., Et₃N, 1.2 eq) in anhydrous dichloromethane (DCM). start->step1 step2 Cool mixture to 0 °C in an ice bath. step1->step2 step3 Add this compound (1.1 eq) dissolved in DCM dropwise. step2->step3 step4 Stir at 0 °C for 30 min, then warm to room temperature. step3->step4 step5 Monitor reaction by TLC until amine is consumed. step4->step5 step5->step4 Incomplete step6 Quench with H₂O. Separate layers. Wash organic phase with dilute HCl, sat. NaHCO₃, and brine. step5->step6 Complete step7 Dry organic layer (Na₂SO₄), filter, and concentrate in vacuo. step6->step7 step8 Purify crude product via column chromatography or recrystallization. step7->step8 end Obtain pure amide product step8->end G reagents This compound + Lewis Acid (AlCl₃) acylium Formation of Acylium Ion [Br-CH₂CH₂-C≡O]⁺ AlCl₄⁻ reagents->acylium attack Electrophilic Attack acylium->attack aromatic Aromatic Ring (e.g., Benzene) aromatic->attack sigma Sigma Complex (Arenium Ion) (Wheland Intermediate) attack->sigma deprotonation Deprotonation by AlCl₄⁻ sigma->deprotonation product Final Product (Ar-CO-CH₂CH₂-Br) deprotonation->product catalyst_regen Catalyst Regeneration (AlCl₃ + HCl) deprotonation->catalyst_regen

References

3-Bromopropionyl chloride molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromopropionyl Chloride for Researchers and Drug Development Professionals

Introduction

This compound, with the CAS number 15486-96-1, is a highly versatile bifunctional reagent extensively utilized in organic synthesis.[1] Its molecular structure incorporates both a reactive acyl chloride and an alkyl bromide, enabling it to participate in a wide array of chemical transformations.[1] This dual functionality makes it a valuable building block, particularly in the synthesis of pharmaceutical intermediates and complex active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and key applications relevant to researchers and professionals in drug development.

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid with a pungent odor.[2][3] It is a reactive compound that should be handled with care, as it is sensitive to moisture and heat.[4] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃H₄BrClO[3][5][6]
Molecular Weight 171.42 g/mol [3][5]
CAS Number 15486-96-1[3][5]
Density 1.701 g/mL at 25 °C[3]
Boiling Point 55-57 °C at 17 mmHg[3]
Refractive Index n20/D 1.49[3]
Flash Point 79 °C (174.2 °F) - closed cup
Storage Temperature 2-8°C, under inert gas[7]
EINECS Number 239-515-2[3][5]
MDL Number MFCD00000746

Synthesis and Reactivity

The dual functionality of this compound allows for selective reactions, making it a precise tool in multi-step syntheses.[1] Chemists can control reaction conditions to target either the acyl chloride for acylation reactions or the alkyl bromide for nucleophilic substitution.[1]

General Synthesis Protocol

A common and established method for preparing this compound is through the chlorination of 3-bromopropionic acid.[8] Reagents such as thionyl chloride or oxalyl chloride are typically used for this conversion.[8]

Experimental Protocol: Synthesis from 3-Bromopropionic Acid

  • Objective: To convert 3-bromopropionic acid to this compound.

  • Reagents:

    • 3-Bromopropionic Acid

    • Oxalyl chloride or Thionyl chloride

    • Anhydrous solvent (e.g., Dichloromethane - DCM)[8]

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-bromopropionic acid in an excess of anhydrous dichloromethane.

    • Slowly add a stoichiometric equivalent of oxalyl chloride (or thionyl chloride) to the solution at room temperature. The addition should be performed in a well-ventilated fume hood due to the evolution of gaseous byproducts (HCl, CO, CO₂ with oxalyl chloride; SO₂ and HCl with thionyl chloride).

    • After the addition is complete, stir the reaction mixture at room temperature for several hours or until the evolution of gas ceases, indicating the completion of the reaction.

    • The solvent and any excess chlorinating agent are then removed under reduced pressure using a rotary evaporator.

    • The resulting crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.

The workflow for this synthesis is illustrated in the diagram below.

G cluster_synthesis Synthesis of this compound A 3-Bromopropionic Acid C Reaction in Anhydrous Solvent (DCM) A->C B Chlorinating Agent (e.g., Oxalyl Chloride) B->C D Removal of Volatiles (Rotary Evaporation) C->D Reaction Completion E Fractional Distillation (Under Vacuum) D->E F Purified this compound E->F

A typical workflow for the synthesis of this compound.
Key Reactions and Applications

The utility of this compound in drug development stems from its ability to act as a linker or to introduce specific functionalities.

  • Acylation: The acyl chloride group readily reacts with nucleophiles like alcohols and amines to form esters and amides, respectively. This is a primary application in building more complex molecular scaffolds.[2]

  • Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, which is a key step in the synthesis of heterocyclic compounds and for modifying biomolecules.[1]

  • Specific Applications:

    • It is used in the preparation of 1-chloro-4-bromo-2-butanone.[3]

    • It reacts with poly(ethylene glycol) methacrylate to produce brominated polymers.[3]

    • It is used in the acylation of 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones to yield bicyclic pyrimido[2,1-b][4][5]thiazines.[3]

The dual reactivity pathways are visualized in the following diagram.

G cluster_reactivity Reactivity Pathways A This compound Br-CH₂-CH₂-CO-Cl C Acylation Product Br-CH₂-CH₂-CO-Nu1 A->C Acylation at Acyl Chloride E Substitution Product Nu2-CH₂-CH₂-CO-Cl A->E Substitution at Alkyl Bromide B Nucleophile 1 (e.g., R-OH, R-NH₂) B->C D Nucleophile 2 (e.g., R-S⁻, N₃⁻) D->E

Dual reactivity of this compound with nucleophiles.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

  • Hazards: It is classified as a combustible liquid and is corrosive, causing severe skin burns and eye damage.[4] Inhalation may cause respiratory irritation. The material is destructive to the tissues of mucous membranes and the upper respiratory tract.

  • Handling:

    • Work should be conducted in a well-ventilated chemical fume hood.[4]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[4]

    • Keep the compound away from heat, sparks, open flames, and other sources of ignition.[4]

    • It is water-reactive; therefore, exposure to moisture or water must be avoided.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, typically between 2-8°C.[4] It should be stored under an inert atmosphere.[7]

  • Incompatibilities: Avoid contact with strong bases, alcohols, and oxidizing agents.[4][5]

Conclusion

This compound is a cornerstone reagent in organic synthesis, offering chemists a versatile tool for constructing complex molecules. Its dual reactivity, when properly controlled, provides a strategic advantage in the synthesis of pharmaceutical ingredients and other high-value chemicals. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for its safe and effective use in research and development.

References

The Bifunctional Role of 3-Bromopropionyl Chloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical versatility and applications of 3-Bromopropionyl chloride in protein modification, covalent inhibitor design, and bioconjugation strategies.

Introduction

In the landscape of modern drug discovery and chemical biology, the ability to selectively modify biological macromolecules is paramount. Bifunctional reagents, possessing two reactive moieties, offer a versatile platform for creating covalent linkages, tethering molecules, and probing biological systems. Among these, this compound (3-BPC) has emerged as a powerful and versatile building block due to its dual reactivity, stemming from the presence of a highly reactive acyl chloride and a readily displaceable alkyl bromide.[1][2] This technical guide provides a comprehensive overview of the core functionalities of this compound, detailing its chemical properties, reactivity, and applications in the development of covalent inhibitors, protein cross-linking, and as a flexible linker in advanced modalities like Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Dual Reactivity

This compound (C₃H₄BrClO) is a colorless to pale yellow liquid characterized by its two distinct reactive centers: an acyl chloride and a primary alkyl bromide.[3] This dual functionality allows for orthogonal or sequential reactions with different nucleophiles, making it an invaluable tool in multi-step organic synthesis.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 15486-96-1[2][6]
Molecular Formula C₃H₄BrClO[7][8]
Molecular Weight 171.42 g/mol [7]
Boiling Point 55-57 °C at 17 mmHg[9]
Density 1.701 g/mL at 25 °C[9]
Refractive Index n20/D 1.49[9]
Solubility Reacts with water; Soluble in organic solvents[10]
Storage 2-8°C, under inert gas, moisture sensitive[9]

The acyl chloride is a hard electrophile, reacting rapidly with hard nucleophiles such as primary and secondary amines to form stable amide bonds.[4] In contrast, the alkyl bromide is a softer electrophile, showing preference for softer nucleophiles like thiols (e.g., the side chain of cysteine residues).[4] This differential reactivity can be exploited by carefully controlling reaction conditions, such as pH and temperature, to achieve chemoselective modifications.

Applications in Drug Discovery and Development

The unique properties of this compound have led to its widespread use in several key areas of drug discovery and chemical biology.

Covalent Inhibitor Synthesis

Covalent inhibitors offer the advantages of increased potency, prolonged duration of action, and the ability to target shallow binding pockets.[11] this compound can be used to introduce a reactive "warhead" into a ligand designed to target a specific protein. The acyl chloride can be used to attach the 3-bromopropionyl moiety to a scaffold molecule, and the resulting alkyl bromide can then form a covalent bond with a nucleophilic residue (e.g., cysteine) in the target protein's binding site.

Protein Modification and Bioconjugation

The ability to selectively modify proteins is crucial for a variety of applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling for imaging studies, and the creation of protein-based therapeutics with enhanced properties. This compound can be used to attach various payloads to proteins through either its acyl chloride or alkyl bromide functionality. For instance, the acyl chloride can react with lysine residues on the protein surface, while the alkyl bromide can be used for subsequent conjugation of another molecule via nucleophilic substitution.

Heterobifunctional Cross-linking

Cross-linking reagents are used to study protein-protein interactions, stabilize protein complexes, and elucidate the three-dimensional structure of proteins.[4] this compound can act as a heterobifunctional cross-linker, reacting with two different nucleophilic residues on one or more proteins. For example, the acyl chloride could react with a lysine on one protein, and the alkyl bromide with a cysteine on an interacting protein, thereby covalently trapping the interaction.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[12] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker. The length and chemical nature of the linker are critical for the efficacy of the PROTAC. This compound can serve as a precursor for the synthesis of these linkers, providing a flexible 3-carbon chain that can be further elaborated.[]

Experimental Protocols

While specific protocols must be optimized for each application, the following sections provide detailed methodologies for key experiments involving this compound.

Protocol 1: Acylation of a Primary Amine (e.g., Benzylamine)

This protocol describes the general procedure for the acylation of a primary amine with this compound to form an N-substituted 3-bromopropionamide.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for organic synthesis.

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel.

Expected Outcome: The reaction is expected to yield N-benzyl-3-bromopropanamide. The yield and purity should be assessed by weighing the purified product and confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Representative Spectroscopic Data for N-benzyl-3-bromopropanamide

AnalysisExpected Data
¹H NMR Signals corresponding to the aromatic protons of the benzyl group, the benzylic CH₂ protons, and the two CH₂ groups of the propanamide chain.[14]
¹³C NMR Resonances for the aromatic carbons, the benzylic carbon, the carbonyl carbon, and the two aliphatic carbons of the propanamide chain.[15]
Mass Spec (ESI+) A peak corresponding to the [M+H]⁺ or [M+Na]⁺ of the product.
Protocol 2: Thiol Alkylation with a 3-Bromopropionyl Adduct

This protocol outlines the reaction of a thiol-containing molecule (e.g., N-acetylcysteine) with a pre-formed 3-bromopropionyl amide, demonstrating the reactivity of the alkyl bromide moiety.

Materials:

  • N-benzyl-3-bromopropanamide (from Protocol 1)

  • N-acetylcysteine

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF)

  • Standard glassware for organic synthesis.

Procedure:

  • Dissolve N-benzyl-3-bromopropanamide (1.0 equivalent) in DMF in a round-bottom flask.

  • Add N-acetylcysteine (1.2 equivalents) and sodium bicarbonate (2.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography or preparative HPLC.

Expected Outcome: The reaction should yield the S-alkylated product, S-(3-(benzylamino)-3-oxopropyl)-N-acetylcysteine. The structure should be confirmed by NMR and mass spectrometry.

Table 3: Expected Mass Spectral Data for Thiol Adduct

AdductIonization ModeExpected m/z
S-(3-(benzylamino)-3-oxopropyl)-N-acetylcysteineESI+[M+H]⁺, [M+Na]⁺
Protocol 3: Protein Cross-linking and Analysis by SDS-PAGE

This protocol provides a general method for cross-linking a protein with this compound and analyzing the results by SDS-PAGE. This example uses Bovine Serum Albumin (BSA) as a model protein.

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE gels, running buffer, and loading buffer

  • Coomassie Brilliant Blue stain

  • Vertical electrophoresis system

Procedure:

  • Prepare a solution of BSA (e.g., 1-5 mg/mL) in PBS (pH 7.4).

  • Prepare a fresh stock solution of this compound in an anhydrous organic solvent (e.g., DMF or DMSO).

  • Add a molar excess of the this compound solution to the BSA solution while gently vortexing. The optimal molar excess should be determined empirically (e.g., 10-fold, 50-fold, 100-fold).

  • Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Prepare samples for SDS-PAGE by mixing the cross-linked protein solution with loading buffer (both with and without a reducing agent like β-mercaptoethanol or DTT).

  • Run the samples on an SDS-PAGE gel.

  • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

Expected Outcome: On the SDS-PAGE gel, in the lanes corresponding to the cross-linked samples, you would expect to see higher molecular weight bands corresponding to intramolecularly cross-linked BSA (which may run differently than the monomer) and intermolecularly cross-linked BSA dimers, trimers, and higher-order oligomers. The non-reducing SDS-PAGE will show disulfide-linked oligomers, while the reducing gel will break these bonds.

Mandatory Visualizations

Signaling Pathway: Covalent Inhibition of a Kinase

The following diagram illustrates a simplified signaling pathway where a kinase is targeted by a covalent inhibitor synthesized using a 3-bromopropionyl moiety.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binding Kinase_A Kinase_A Receptor->Kinase_A Activation Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Downstream_Effector Downstream_Effector Kinase_B->Downstream_Effector Phosphorylation Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Activation Covalent_Inhibitor 3-BPC-derived Inhibitor Covalent_Inhibitor->Kinase_B Covalent Inactivation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulation Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation

Simplified kinase signaling pathway and its covalent inhibition.
Experimental Workflow: Protein Cross-linking Analysis

This diagram outlines the workflow for identifying protein-protein interactions using this compound as a cross-linker, followed by mass spectrometry analysis.

G Protein_Complex Protein Complex (in vitro or in cell lysate) Crosslinking Cross-linking with This compound Protein_Complex->Crosslinking Quenching Quench Reaction Crosslinking->Quenching SDS_PAGE SDS-PAGE Separation Quenching->SDS_PAGE In_Gel_Digestion In-Gel Digestion (e.g., Trypsin) SDS_PAGE->In_Gel_Digestion LC_MS_MS LC-MS/MS Analysis In_Gel_Digestion->LC_MS_MS Data_Analysis Data Analysis (Identify cross-linked peptides) LC_MS_MS->Data_Analysis

Workflow for protein cross-linking analysis using 3-BPC.
Logical Relationship: Dual Reactivity of this compound

This diagram illustrates the two primary reaction pathways of this compound with different types of nucleophiles.

G 3BPC This compound Acyl Chloride Alkyl Bromide Amide_Bond Amide Bond Formation 3BPC:acyl->Amide_Bond Acylation Thioether_Bond Thioether Bond Formation 3BPC:alkyl->Thioether_Bond Alkylation Amine Primary/Secondary Amine (e.g., Lysine) Amine->Amide_Bond Thiol Thiol (e.g., Cysteine) Thiol->Thioether_Bond

Dual reactivity pathways of this compound.

Conclusion

This compound stands out as a highly versatile and valuable reagent in the toolkit of medicinal chemists and chemical biologists. Its dual functionality, enabling both acylation and alkylation reactions, provides a powerful platform for the synthesis of complex molecular architectures. From the rational design of covalent inhibitors to the study of protein-protein interactions and the construction of novel therapeutic modalities like PROTACs, the applications of this compound are extensive and continue to expand. A thorough understanding of its reactivity and careful optimization of reaction conditions are key to harnessing its full potential in the advancement of drug discovery and development.

References

An In-depth Technical Guide to the Electrophilicity of 3-Bromopropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromopropionyl chloride is a versatile bifunctional reagent widely employed in organic synthesis and drug development. Its chemical structure, featuring both a highly reactive acyl chloride and a primary alkyl bromide, imparts a dual electrophilic nature, making it a valuable tool for the introduction of a 3-bromopropionyl moiety and subsequent chemical modifications. This technical guide provides a comprehensive overview of the electrophilicity of this compound, detailing its reactivity with various nucleophiles, its application in the synthesis of bioactive compounds, and its emerging role as a covalent modifier in chemical biology and drug discovery. While quantitative kinetic data remains sparse in the literature, this guide consolidates available information on its reactivity, provides representative experimental protocols, and illustrates key reaction pathways and experimental workflows.

Core Concepts: The Dual Electrophilicity of this compound

The notable reactivity of this compound stems from the presence of two distinct electrophilic centers:

  • The Carbonyl Carbon: The acyl chloride functional group is a highly potent acylating agent. The strong electron-withdrawing effects of both the chlorine and the adjacent carbonyl oxygen render the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack. This reactivity is further enhanced by the inductive effect of the bromine atom at the 3-position.[1]

  • The α-Carbon to the Bromine: The carbon atom bonded to the bromine is an electrophilic center amenable to nucleophilic substitution reactions. The bromine atom serves as a good leaving group, allowing for the formation of new carbon-nucleophile bonds.

This dual functionality allows for a range of synthetic strategies, where either electrophilic site can be targeted selectively under appropriate reaction conditions.[1]

Reactivity and Applications in Organic Synthesis

This compound is a key building block for the synthesis of a variety of organic molecules, particularly heterocyclic compounds and functionalized amides, esters, and thioesters.

Acylation of Nucleophiles

The primary and most facile reaction of this compound is the acylation of nucleophiles at the carbonyl carbon. This reaction is typically rapid and exothermic.

General Reaction Scheme:

Acylation reagent This compound product N/O/S-acylated Product reagent->product Acylation nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) nucleophile->product byproduct HCl product->byproduct Thiazine_Synthesis start 4-Aryl-3,4-dihydropyrimidine-2(1H)-thione + This compound intermediate S-Acylated Intermediate start:f2->intermediate S-Acylation start:f0->intermediate product Pyrimido[2,1-b][1,3]thiazin-4-one intermediate->product Intramolecular Cyclization Covalent_Inhibition_Workflow cluster_design Inhibitor Design & Synthesis cluster_testing Biological Testing scaffold Scaffold Molecule inhibitor Covalent Inhibitor (with 3-bromopropionyl warhead) scaffold->inhibitor reagent This compound reagent->inhibitor binding Covalent Adduct Formation inhibitor->binding target Target Protein (with nucleophilic residue) target->binding inhibition Inhibition of Protein Function binding->inhibition Proteomics_Workflow cluster_labeling Covalent Labeling cluster_analysis Mass Spectrometry Analysis proteome Proteome (Cell Lysate) labeled_proteome Covalently Labeled Proteome proteome->labeled_proteome probe Probe with 3-Bromopropionyl Group probe->labeled_proteome digestion Proteolytic Digestion labeled_proteome->digestion lcms LC-MS/MS Analysis digestion->lcms identification Identification of Labeled Peptides and Proteins lcms->identification

References

An In-depth Technical Guide to the Handling and Storage of 3-Bromopropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and use of 3-bromopropionyl chloride (CAS No. 15486-96-1). The information herein is intended for qualified professionals in research and development settings. This document outlines the chemical and physical properties, safety hazards, emergency procedures, and general experimental protocols associated with this highly reactive compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is a bifunctional compound featuring both an acyl chloride and an alkyl bromide, making it a versatile reagent in organic synthesis, particularly for the introduction of the 3-bromopropionyl moiety into various molecules.[2][3] It is commonly used in the synthesis of pharmaceutical intermediates and other specialty chemicals.[3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃H₄BrClO[5]
Molecular Weight 171.42 g/mol [5]
CAS Number 15486-96-1[5]
Appearance Clear yellow liquid[3]
Boiling Point 55-57 °C at 17 mmHg[5]
Density 1.701 g/mL at 25 °C[5]
Refractive Index n20/D 1.49[5]
Flash Point 79 °C (174.2 °F) - closed cup[5]
Solubility Reacts with water. Soluble in many organic solvents.[3]
Vapor Pressure Data not available

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires stringent safety measures during handling and storage. It is a combustible liquid and is corrosive, causing severe skin burns and eye damage.[6] Inhalation may cause respiratory irritation.[7]

Table 2: Hazard Information for this compound

Hazard ClassGHS ClassificationSignal WordHazard Statement(s)
Skin Corrosion/Irritation Category 1BDangerH314: Causes severe skin burns and eye damage
Serious Eye Damage/Irritation Category 1DangerH314: Causes severe skin burns and eye damage
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)WarningH335: May cause respiratory irritation
Flammable Liquids Category 4WarningH227: Combustible liquid

Incompatible Materials: this compound is incompatible with strong bases, alcohols, and oxidizing agents.[6] It reacts violently with water, releasing hydrogen chloride and hydrogen bromide gas.[6]

Hazardous Decomposition Products: Upon combustion or decomposition, it may produce carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen bromide.[6]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent contact and inhalation.

  • Eye Protection: Chemical safety goggles and a face shield are required.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential. Inspect gloves for any signs of degradation before use.[8]

  • Skin and Body Protection: A flame-resistant lab coat, worn fully buttoned, and chemical-resistant apron should be used. Ensure legs and feet are covered with long pants and closed-toe shoes.[8]

  • Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood.[6] If there is a risk of exposure above the occupational exposure limit, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[7]

PPE_Selection_Workflow start Handling this compound fume_hood Work in a certified chemical fume hood? start->fume_hood eye_protection Wear chemical safety goggles AND a face shield. fume_hood->eye_protection Yes stop_work Do NOT proceed. Ensure proper ventilation. fume_hood->stop_work No hand_protection Wear chemical-resistant gloves (nitrile or neoprene). eye_protection->hand_protection body_protection Wear a flame-resistant lab coat, long pants, and closed-toe shoes. hand_protection->body_protection respiratory_protection Is there a risk of exceeding exposure limits? body_protection->respiratory_protection no_respirator Standard fume hood ventilation is sufficient. respiratory_protection->no_respirator No respirator Use a NIOSH-approved respirator with appropriate cartridges. respiratory_protection->respirator Yes

Figure 1. Personal Protective Equipment (PPE) Selection Workflow.

Storage and Handling

Storage: Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[6] Keep the container tightly closed and store in a corrosive-resistant cabinet. Recommended storage temperature is 2-8°C.[5]

Handling: Handle only in a chemical fume hood. Avoid breathing vapors or mist.[6] Prevent contact with skin, eyes, and clothing.[6] Take precautionary measures against static discharge.

Emergency Procedures

Spill Response:

  • Evacuate the area immediately.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Do not use combustible materials, such as sawdust.

  • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Do not allow the material to enter drains or waterways.

  • Ventilate the area and decontaminate the spill site.

Spill_Response_Workflow spill Spill of this compound evacuate Evacuate immediate area spill->evacuate notify Notify safety personnel spill->notify ppe Don appropriate PPE (respirator, gloves, goggles, lab coat) evacuate->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Carefully collect absorbed material into a sealed, labeled container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of as hazardous waste decontaminate->dispose

Figure 2. Spill Response Workflow.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

First_Aid_Procedures exposure Exposure to this compound inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion inhalation_action Move to fresh air. Administer oxygen if breathing is difficult. Seek immediate medical attention. inhalation->inhalation_action skin_action Remove contaminated clothing. Wash with soap and water for 15+ minutes. Seek immediate medical attention. skin_contact->skin_action eye_action Rinse with water for 15+ minutes. Remove contact lenses if possible. Seek immediate medical attention. eye_contact->eye_action ingestion_action Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. ingestion->ingestion_action

Figure 3. First Aid Procedures for Exposure.

Toxicological Information

Table 3: Acute Toxicity Data for 3-Chloropropionyl Chloride (Analogue)

Route of ExposureSpeciesValueReference(s)
Oral (LD50) Rat>1000 - <1470 mg/kg[9][10]
Inhalation (LC50) Rat<0.9 mg/L (1 hour)[9]

Disclaimer: The toxicological data presented is for 3-Chloropropionyl chloride and should be used as an estimate for the potential hazards of this compound. The actual toxicity of this compound may differ.

Experimental Protocols

This compound is a highly effective acylating agent for a variety of nucleophiles, including amines and alcohols.[3] The following are generalized experimental protocols that can be adapted for specific substrates and reaction conditions. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

General Protocol for the N-Acylation of Primary and Secondary Amines

This procedure describes a typical method for the formation of an amide bond by reacting an amine with this compound.

Materials:

  • Amine (primary or secondary)

  • This compound

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Tertiary amine base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA))

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the amine (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in the anhydrous solvent.[8]

  • Cool the solution to 0 °C in an ice bath.[8]

  • Slowly add a solution of this compound (1.1 equivalents) in the anhydrous solvent to the stirred amine solution via a dropping funnel.[8]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by recrystallization or column chromatography to afford the desired N-(3-bromopropionyl) amide derivative.[8]

General Protocol for the O-Acylation of Alcohols

This procedure outlines a general method for the esterification of an alcohol using this compound.

Materials:

  • Alcohol

  • This compound

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), pyridine)

  • Tertiary amine base (e.g., pyridine, triethylamine (TEA))

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in the anhydrous solvent. For less reactive alcohols, pyridine can be used as both the base and the solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC. Gentle heating may be required for less reactive alcohols.

  • Quench the reaction by the slow addition of water.

  • If a solvent other than pyridine was used, transfer the mixture to a separatory funnel and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • If pyridine was used as the solvent, remove the excess pyridine under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash as described in the previous step.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the desired 3-bromopropionate ester.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

This guide is intended to provide a comprehensive overview of the safe handling and storage of this compound. It is not a substitute for a thorough understanding of the specific hazards of this chemical and the implementation of a robust safety program in your laboratory. Always consult the Safety Data Sheet (SDS) before use and adhere to all institutional safety policies and procedures.

References

A Technical Guide to the Solubility of 3-Bromopropionyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Solubility and Reactivity

3-Bromopropionyl chloride is a bifunctional reagent, featuring both an acyl chloride and an alkyl bromide group.[1] This dual functionality makes it a versatile building block in organic synthesis but also contributes to its high reactivity. The acyl chloride group is particularly susceptible to nucleophilic attack, leading to reactions with a wide range of solvents.

General solubility information indicates that this compound is soluble in organic solvents but reacts with water.[1] The key to successfully using this reagent lies in selecting a solvent that can dissolve it without promoting its degradation.

Qualitative Solubility in Common Organic Solvents

While precise quantitative data is scarce, qualitative solubility can be inferred from its chemical structure and from data available for analogous compounds like 3-chloropropionyl chloride. 3-Chloropropionyl chloride is reported to be soluble in common organic solvents such as acetone, chloroform, toluene, and tetrahydrofuran (THF), as well as ethanol and ether.[2][3][4][5] Given the structural similarity, it is anticipated that this compound will exhibit a similar solubility profile.

The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents.

Solvent ClassRepresentative SolventsExpected SolubilityReactivity Considerations
Aprotic Halogenated Dichloromethane (DCM), ChloroformSoluble / MiscibleGenerally inert and good choices for reactions.
Aprotic Ethers Tetrahydrofuran (THF), Diethyl etherSoluble / MiscibleGenerally suitable, but peroxide formation in ethers should be monitored.
Aromatic Hydrocarbons Toluene, BenzeneSoluble / MiscibleInert and suitable for a range of temperatures.
Ketones AcetoneSoluble / MiscibleCan be used, but potential for aldol reactions or other side reactions under certain conditions.
Protic Solvents Alcohols (e.g., Ethanol, Methanol)Soluble, but Reactive Will react to form esters. Not suitable as inert solvents.
Amine Solvents Pyridine, TriethylamineSoluble, but Reactive Will react to form amides. Often used as reagents or acid scavengers.
Water Insoluble / Reactive Reacts to form 3-bromopropionic acid and HCl.[1]

Experimental Protocol for Solubility Determination: General Considerations

Standard gravimetric or spectroscopic methods for determining solubility are often not suitable for highly reactive compounds like this compound due to its rapid degradation upon contact with atmospheric moisture or reactive impurities in the solvent. A more practical approach for a synthetic chemist is to determine miscibility or sufficient solubility for a reaction at a specific concentration.

Objective: To determine if this compound is sufficiently soluble in a chosen solvent for a planned reaction at a specific concentration.

Materials:

  • This compound

  • Anhydrous grade of the organic solvent to be tested

  • Dry glassware (e.g., small vial or test tube with a septum)

  • Inert gas supply (e.g., nitrogen or argon)

  • Syringes and needles

Methodology:

  • Preparation of a Dry, Inert Atmosphere: All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas. The experiment should be conducted under a nitrogen or argon atmosphere to prevent hydrolysis of the this compound.

  • Solvent Addition: Using a dry syringe, transfer a known volume of the anhydrous solvent into the reaction vessel.

  • Solute Addition: Carefully add a pre-determined volume or weight of this compound to the solvent to achieve the desired concentration for the intended reaction.

  • Observation: Agitate the mixture at the desired reaction temperature (e.g., room temperature). Observe for complete dissolution. The absence of a separate liquid phase or solid precipitate indicates that the compound is soluble at that concentration.

  • Monitoring for Reactivity: In addition to solubility, it is crucial to monitor for any signs of reaction with the solvent, such as a color change, gas evolution, or an exothermic event. This can be done by running a parallel experiment with only the solvent and the acyl chloride and analyzing the mixture over time by techniques like TLC (after quenching a sample with a suitable nucleophile like an amine to form a stable amide) or NMR spectroscopy.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for this compound is a critical step that balances solubility with chemical compatibility. The following diagram illustrates a logical workflow to guide this decision-making process.

SolventSelectionWorkflow start Start: Define Reaction Requirements check_reactivity Is the solvent reactive with This compound? start->check_reactivity aprotic_solvent Select an aprotic, non-nucleophilic solvent (e.g., DCM, Toluene, THF) check_reactivity->aprotic_solvent No reagent_solvent Is the solvent also a reagent (e.g., an alcohol or amine)? check_reactivity->reagent_solvent Yes check_solubility Is the compound soluble at the desired concentration? aprotic_solvent->check_solubility proceed Proceed with the reaction check_solubility->proceed Yes alternative_solvent Select an alternative aprotic solvent check_solubility->alternative_solvent No end_success End: Solvent Selected proceed->end_success alternative_solvent->aprotic_solvent end_fail End: Re-evaluate Reaction alternative_solvent->end_fail No suitable solvent found reagent_solvent->check_reactivity No, re-select reagent_solvent->proceed Yes

Caption: Workflow for selecting a suitable solvent for this compound.

Summary

The successful application of this compound in organic synthesis is highly dependent on the judicious choice of an organic solvent. While quantitative solubility data is not widely documented due to the compound's reactive nature, a qualitative understanding based on its chemical properties and comparison with analogous compounds provides a strong basis for solvent selection. Aprotic, non-nucleophilic solvents such as dichloromethane, chloroform, toluene, and THF are generally the most suitable choices. It is imperative for researchers to experimentally verify the solubility and stability of this compound in their chosen solvent under the intended reaction conditions prior to commencing any synthesis.

References

An In-depth Technical Guide to 3-Bromopropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromopropionyl chloride (CAS No. 15486-96-1), a crucial reagent in organic synthesis and pharmaceutical development. The information is presented to assist researchers and professionals in its safe handling, storage, and application.

Physical and Chemical Properties

This compound is a reactive acyl chloride used in various chemical transformations. Its physical appearance and properties are critical for its proper use and storage.

Appearance and Odor: this compound is a liquid at room temperature.[1][2] Its color is most frequently described as colorless to pale or clear yellow.[3][4][5] However, some sources indicate a wider range, from colorless to red, orange, or green, which may depend on purity and age.[2][6] It is reported to have a pungent odor.[3]

Quantitative Data Summary: The key physical and chemical data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Chemical Formula C₃H₄BrClO[3][4][6]
Molecular Weight 171.42 g/mol [4][6]
CAS Number 15486-96-1[3][5][6]
Physical State Liquid[1][2]
Appearance Colorless to pale yellow/orange/green liquid[2][3][5][6]
Boiling Point 55-57 °C at 17 mmHg131 °C at 760 mmHg[1][7][2]
Density 1.701 g/mL at 25 °C
Refractive Index 1.49 at 20 °C[4]
Flash Point 79 °C (174.2 °F) - closed cup[4]
Solubility Soluble in organic solvents. Reacts with water.[3][4]
Purity >95% (Technical Grade)[2][6]
Storage Temperature 2-8°C (Refrigerator)[3][8]

Applications in Synthesis

While detailed experimental protocols are beyond the scope of this guide, it is important to note the primary applications of this compound. It serves as a key building block in organic synthesis. For instance, it is used for the acylation of alcohols and amines to introduce the 3-bromopropionyl group into molecules.[3] Specific applications include its reaction with poly(ethylene glycol) methacrylate to create brominated polymers and its use in the synthesis of bicyclic pyrimido[2,1-b][3][6]thiazines.[7] It has also been utilized in the preparation of pharmaceutical intermediates like 1-chloro-4-bromo-2-butanone.[7]

Safety, Handling, and Storage Workflow

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. It is classified as a corrosive substance that causes severe skin burns and eye damage and may cause respiratory irritation.[3][9] The compound is also water-reactive and combustible.[1]

The following diagram outlines the essential workflow for the safe handling and storage of this reagent.

G cluster_prep Preparation cluster_handling Handling & Use cluster_spill Spill & Emergency cluster_storage Storage & Disposal prep_ppe Wear Appropriate PPE (Gloves, Goggles, Faceshield, Respirator) handle_dispense Dispense Carefully Avoid Inhalation & Contact prep_ppe->handle_dispense prep_hood Work in a Chemical Fume Hood prep_hood->handle_dispense handle_reaction Keep Away from Incompatibles (Water, Strong Bases, Alcohols, Oxidizing Agents) handle_dispense->handle_reaction spill_absorb Absorb Spill with Inert Material handle_dispense->spill_absorb If Spill Occurs storage_container Store in Tightly Closed, Corrosive-Resistant Container handle_dispense->storage_container After Use handle_heat Keep Away from Heat, Sparks, and Open Flames handle_reaction->handle_heat spill_first_aid First Aid Skin/Eyes: Flush with Water Inhalation: Fresh Air Ingestion: Do NOT Induce Vomiting spill_absorb->spill_first_aid spill_call Seek Immediate Medical Attention spill_first_aid->spill_call storage_conditions Store in a Cool, Dry, Well-Ventilated Area (2-8°C) storage_container->storage_conditions storage_disposal Dispose of as Hazardous Waste via Approved Plant storage_conditions->storage_disposal

Diagram 1: Safe Handling Workflow for this compound.

References

An In-depth Technical Guide on the Stability and Decomposition of 3-Bromopropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and decomposition of 3-bromopropionyl chloride. The information is curated for professionals in research and drug development who utilize this reactive compound in their work. This document details the chemical properties, stability profile, decomposition pathways, and analytical methodologies pertinent to ensuring the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is a bifunctional compound, featuring both a reactive acyl chloride and a bromine atom, making it a versatile reagent in organic synthesis, particularly in the preparation of pharmaceutical intermediates.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₃H₄BrClO
Molecular Weight171.42 g/mol
CAS Number15486-96-1
Boiling Point55-57 °C at 17 mmHg
Density1.701 g/mL at 25 °C
Refractive Indexn20/D 1.49
Flash Point79 °C (174.2 °F) - closed cup
SolubilitySoluble in organic solvents, insoluble in water.[1][1]

Stability and Storage

Under standard ambient conditions, this compound is considered chemically stable.[3] However, its high reactivity makes it susceptible to degradation under specific conditions. Proper storage is crucial to maintain its integrity.

Key Stability Considerations:

  • Moisture Sensitivity: this compound is highly reactive with water and moisture.[4] Exposure to moist air or water leads to rapid hydrolysis.

  • Heat Sensitivity: The compound is sensitive to heat and should be protected from strong heating, which can induce decomposition.[3]

  • Light Sensitivity: While not explicitly stated in the search results, as a general precaution for reactive chemicals, storage in light-resistant containers is advisable.

Recommended Storage Conditions:

To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is between 2-8 °C. It is also advised to handle and store the compound under an inert gas atmosphere to prevent contact with moisture.[4]

Decomposition Pathways

The decomposition of this compound can be initiated by several factors, primarily moisture and heat. The presence of its two reactive functional groups dictates its decomposition pathways.

Hydrolysis

The most significant decomposition pathway is hydrolysis, which occurs readily upon contact with water. The acyl chloride functional group is highly susceptible to nucleophilic attack by water, leading to the formation of 3-bromopropionic acid and hydrogen chloride.[4][5]

Reaction Scheme:

BrCH₂CH₂COCl + H₂O → BrCH₂CH₂COOH + HCl

This reaction is typically rapid and exothermic. The generated hydrogen chloride is corrosive and will contribute to the acidity of the mixture.

Thermal Decomposition

Upon strong heating, this compound decomposes.[3] The hazardous decomposition products include:

  • Carbon monoxide (CO)[4]

  • Carbon dioxide (CO₂)[4]

  • Hydrogen bromide (HBr)[4]

  • Hydrogen chloride (HCl)[4]

The formation of these toxic and corrosive gases necessitates that any handling of this compound at elevated temperatures be conducted in a well-ventilated fume hood.

Incompatibilities

This compound is incompatible with a range of substances, and contact with them can lead to vigorous or explosive reactions. These include:

  • Water: As detailed in the hydrolysis section.[4]

  • Alcohols: Reacts with alcohols to form the corresponding esters and hydrogen chloride.

  • Strong Bases: Reacts vigorously with strong bases.[6]

  • Oxidizing Agents: Incompatible with strong oxidizing agents.[6]

Experimental Protocols

Protocol for Synthesis of this compound

A common laboratory synthesis of this compound involves the reaction of 3-bromopropionic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Materials:

  • 3-Bromopropionic acid

  • Thionyl chloride (or oxalyl chloride)

  • Anhydrous dichloromethane (DCM) as solvent (optional)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a fume hood, add 3-bromopropionic acid to a dry round-bottom flask equipped with a magnetic stir bar.

  • If using a solvent, add anhydrous DCM.

  • Slowly add an excess of thionyl chloride (typically 1.5-2 equivalents) to the flask at room temperature with stirring.

  • Attach a reflux condenser fitted with a drying tube containing a drying agent (e.g., calcium chloride) to the flask.

  • Gently heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Protocol for Analysis of Purity by Gas Chromatography (GC)

This protocol is adapted from a method for the related compound, 3-chloropropionyl chloride, and is suitable for determining the purity of this compound. Due to the high reactivity of the acyl chloride, derivatization to a more stable ester is recommended prior to analysis.

Materials:

  • This compound sample

  • Anhydrous methanol

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., FFAP or equivalent)

  • Autosampler vials with septa

  • Microsyringe

Procedure:

  • Derivatization:

    • In a clean, dry autosampler vial, add a small, accurately weighed amount of the this compound sample.

    • Add an excess of anhydrous methanol to the vial to convert the acyl chloride to methyl 3-bromopropionate.

    • Seal the vial and shake well to ensure complete reaction.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold at 200 °C for 5 minutes

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Analysis:

    • Inject the derivatized sample onto the GC system.

    • Record the chromatogram.

    • Identify the peak corresponding to methyl 3-bromopropionate.

    • Calculate the purity of the original this compound sample based on the area of the derivatized product peak relative to the total area of all peaks (area percent method), assuming complete derivatization.

Visualizations

The following diagrams illustrate key processes involving this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification 3-Bromopropionic_Acid 3-Bromopropionic Acid Reaction_Vessel Reaction in Anhydrous Solvent 3-Bromopropionic_Acid->Reaction_Vessel Chlorinating_Agent Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Chlorinating_Agent->Reaction_Vessel Crude_Product Crude this compound + Byproducts (e.g., SO₂, HCl) Reaction_Vessel->Crude_Product Purification Purification (Distillation) Crude_Product->Purification Final_Product Pure 3-Bromopropionyl Chloride Purification->Final_Product

Caption: Synthesis workflow for this compound.

Decomposition_Pathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition BPC This compound H2O Water (H₂O) BPC->H2O reacts with Heat Strong Heating BPC->Heat subjected to Hydrolysis_Products 3-Bromopropionic Acid + Hydrogen Chloride (HCl) H2O->Hydrolysis_Products forms Thermal_Products CO, CO₂, HBr, HCl Heat->Thermal_Products leads to

Caption: Major decomposition pathways of this compound.

GC_Analysis_Workflow start Start sample_prep Sample Preparation: Derivatization with Methanol start->sample_prep gc_injection GC Injection sample_prep->gc_injection separation Separation on Capillary Column gc_injection->separation detection Detection by FID separation->detection data_analysis Data Analysis: Peak Integration & Purity Calculation detection->data_analysis end_report End: Purity Report data_analysis->end_report

Caption: Workflow for GC analysis of this compound purity.

References

A Technical Guide to the Comparative Reactivity of Acyl Chlorides and Alkyl Bromides for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of organic synthesis and drug development, a nuanced understanding of functional group reactivity is paramount. Acyl chlorides and alkyl bromides are two fundamental classes of organic halides, each exhibiting distinct reactivity profiles that render them indispensable in a variety of chemical transformations. This technical guide provides an in-depth analysis of the core principles governing the reactivity of acyl chlorides and alkyl bromides, offering a comparative perspective for researchers, scientists, and professionals in drug development. We will explore the underlying electronic and steric factors, reaction kinetics, and mechanistic pathways. This guide also provides detailed experimental protocols for key reactions and visualizes complex mechanisms and workflows through Graphviz diagrams to facilitate a comprehensive understanding.

The High Reactivity of Acyl Chlorides

Acyl chlorides are among the most reactive carboxylic acid derivatives, a property that stems from the electronic makeup of the acyl chloride functional group. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.[1] This significant partial positive charge on the carbonyl carbon makes it a prime target for nucleophilic attack.

The reactivity of acyl chlorides is primarily demonstrated through nucleophilic acyl substitution . This reaction proceeds via a two-step addition-elimination mechanism.[2][3][4] First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl group is reformed by the elimination of the chloride ion, which is an excellent leaving group.[5][6]

Factors Influencing Acyl Chloride Reactivity

Several factors modulate the reactivity of acyl chlorides:

  • Electronic Effects: The electrophilicity of the carbonyl carbon is the primary driver of reactivity. Electron-withdrawing groups on the acyl chain can further enhance this electrophilicity, while electron-donating groups can slightly diminish it.[1]

  • Steric Hindrance: Bulky groups attached to the carbonyl carbon can impede the approach of the nucleophile, thereby slowing down the reaction rate.[1] For instance, the reactivity of straight-chain aliphatic acyl chlorides tends to decrease as the chain length increases due to greater steric hindrance.[1]

  • Leaving Group Ability: The chloride ion is a weak base and therefore an excellent leaving group, which facilitates the second step of the nucleophilic acyl substitution mechanism.[5][6]

Reaction Mechanism: Nucleophilic Acyl Substitution

The general mechanism for the nucleophilic acyl substitution of an acyl chloride is depicted below.

Caption: Nucleophilic acyl substitution mechanism of an acyl chloride.

The Versatile Reactivity of Alkyl Bromides

Alkyl bromides are key substrates in nucleophilic substitution reactions, which can proceed through two distinct mechanisms: the S(_N)1 (substitution nucleophilic unimolecular) and S(_N)2 (substitution nucleophilic bimolecular) pathways.[7][8] The operative mechanism is dictated by a variety of factors, including the structure of the alkyl bromide, the nature of the nucleophile, the solvent, and the leaving group.

The S(_N)1 Reaction

The S(_N)1 reaction is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the alkyl bromide to form a carbocation intermediate and a bromide ion.[9] The second step is the rapid attack of a nucleophile on the carbocation.[9]

Factors favoring the S(_N)1 mechanism:

  • Substrate Structure: Tertiary alkyl bromides readily undergo S(_N)1 reactions due to the formation of a stable tertiary carbocation.[9][10][11] Secondary alkyl bromides can also react via this pathway, while primary and methyl bromides do not.[10][11]

  • Nucleophile: Weak nucleophiles, such as water and alcohols, favor the S(_N)1 mechanism.[7][8]

  • Solvent: Polar protic solvents (e.g., water, ethanol) are excellent for S(_N)1 reactions as they can stabilize both the carbocation intermediate and the leaving group through solvation.[12][13]

  • Leaving Group: Bromide is a good leaving group, facilitating the initial ionization step.

The S(_N)2 Reaction

The S(_N)2 reaction is a concerted, one-step process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to the simultaneous displacement of the bromide ion.[7][8][9] This backside attack results in an inversion of stereochemistry at the carbon center.

Factors favoring the S(_N)2 mechanism:

  • Substrate Structure: The S(_N)2 reaction is sensitive to steric hindrance. Therefore, it is fastest for methyl and primary alkyl bromides and slowest for tertiary alkyl bromides, which are sterically hindered.[11][14][15]

  • Nucleophile: Strong nucleophiles are required for the S(_N)2 mechanism.[8][12]

  • Solvent: Polar aprotic solvents (e.g., acetone, DMF) are ideal for S(_N)2 reactions as they solvate the cation but not the anionic nucleophile, thus enhancing its nucleophilicity.[12][13]

  • Leaving Group: As with the S(_N)1 reaction, a good leaving group like bromide is essential.

Reaction Mechanisms: S(_N)1 and S(_N)2

The distinct pathways of the S(_N)1 and S(_N)2 reactions are illustrated below.

G cluster_SN1 SN1 Mechanism cluster_SN2 SN2 Mechanism R_Br R3C-Br Carbocation R3C+ R_Br->Carbocation Slow (Ionization) Product_SN1 R3C-Nu Carbocation->Product_SN1 + Nu- (Fast) Br_minus Br- Me_Br CH3-Br TransitionState [Nu---CH3---Br]δ- Me_Br->TransitionState + Nu- (Concerted) Product_SN2 Nu-CH3 TransitionState->Product_SN2 Br_minus2 Br-

Caption: Comparison of SN1 and SN2 reaction mechanisms.

Comparative Reactivity: Acyl Chloride vs. Alkyl Bromide

Acyl chlorides are generally significantly more reactive towards nucleophiles than alkyl bromides.[16][17] This heightened reactivity is attributed to the highly electrophilic nature of the carbonyl carbon in acyl chlorides, which is part of a planar system and more accessible to nucleophilic attack compared to the sp³-hybridized carbon of an alkyl bromide.[16][17] The nucleophilic attack on an acyl chloride leads to a relatively stable tetrahedral intermediate, whereas the S(_N)2 reaction of an alkyl bromide proceeds through a more sterically crowded pentavalent transition state.[16]

Within the same class of compounds, an acyl bromide is generally more reactive than an acyl chloride because bromide is a better leaving group than chloride. For alkyl halides, the order of reactivity (iodide > bromide > chloride > fluoride) holds true for both S(_N)1 and S(_N)2 reactions, as the carbon-halogen bond strength decreases down the group, making the bond easier to break.[9][18]

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactivity of acyl chlorides and alkyl bromides.

Table 1: Relative Rates of S(_N)2 Reactions for Various Alkyl Bromides

Alkyl BromideRelative Rate
CH(_3)Br100
CH(_3)CH(_2)Br1.31
CH(_3)CH(_2)CH(_2)Br0.81
(CH(_3))(_2)CHBr0.015
(CH(_3))(_3)CBr0.004
(Data adapted from various sources)[14]

Table 2: Comparison of Solvolysis Rate Constants for Benzoyl Halides

Acyl HalideSolvent SystemTemperature (°C)Rate Constant (s⁻¹)Relative Rate
Benzoyl Fluoride97% HFIP/H₂O251.1 x 10⁻⁷1
Benzoyl Chloride97% HFIP/H₂O253.7 x 10⁻⁴3364
(Data adapted from BenchChem)[19]

Table 3: Average Bond Dissociation Energies (kJ/mol at 298 K)

BondBond Energy (kJ/mol)
C-Cl327
C-Br285
C-I213
C-F485
C-H411
(Data adapted from various sources)[20]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving acyl chlorides and alkyl bromides.

Synthesis of Aspirin from Salicylic Acid and Acetyl Chloride

This experiment demonstrates the high reactivity of an acyl chloride in a nucleophilic acyl substitution reaction.

Materials:

  • Salicylic acid (5.00 g)

  • Pyridine (6.0 mL)

  • Acetyl chloride (3.5 mL)

  • Ice-cold water (~200 mL)

  • 100–250 mL round-bottom flask

  • Magnetic stir bar and stirrer

  • Ice bath

  • Gas-tight syringe or dropping funnel

  • Beaker

Procedure:

  • Place 5.00 g of salicylic acid and a magnetic stir bar into a dry 100–250 mL round-bottom flask.

  • Add 6.0 mL of pyridine and stir to form a solution.

  • Cool the flask in an ice bath to 0–5 °C.

  • Using a gas-tight syringe or dropping funnel, add 3.5 mL of acetyl chloride dropwise over 5–10 minutes, maintaining the temperature between 0–5 °C with continuous stirring.

  • After the addition is complete, continue stirring the solution at 0–5 °C for an additional 10–20 minutes.

  • Allow the mixture to warm to room temperature and stir for another 20–40 minutes.

  • Prepare approximately 200 mL of ice-cold water in a beaker.

  • Slowly pour the reaction mixture into the ice-cold water while stirring.

  • Collect the precipitated aspirin by vacuum filtration and wash the crystals with cold water.

  • Recrystallize the crude aspirin from an appropriate solvent to obtain the pure product.

G start Start add_reactants Add salicylic acid and pyridine to flask start->add_reactants cool Cool to 0-5 °C in ice bath add_reactants->cool add_acetyl_chloride Dropwise addition of acetyl chloride cool->add_acetyl_chloride stir_cold Stir at 0-5 °C add_acetyl_chloride->stir_cold warm_stir Warm to RT and stir stir_cold->warm_stir precipitate Pour into ice-cold water warm_stir->precipitate filter Collect aspirin by vacuum filtration precipitate->filter recrystallize Recrystallize crude product filter->recrystallize end End recrystallize->end

Caption: Experimental workflow for the synthesis of aspirin.

S(_N)1 Solvolysis of tert-Butyl Bromide

This experiment illustrates the kinetics of an S(_N)1 reaction.

Materials:

  • tert-Butyl bromide

  • Ethanol

  • Water

  • 0.01 M NaOH solution

  • Bromothymol blue indicator

  • Burette

  • Erlenmeyer flasks

  • Pipettes

Procedure:

  • Prepare a 50:50 (v/v) ethanol/water solvent mixture.

  • To a 125 mL Erlenmeyer flask, add 50 mL of the solvent mixture and a few drops of bromothymol blue indicator.

  • Add a small, known volume of 0.01 M NaOH solution from a burette to the flask. The solution should turn blue.

  • Initiate the reaction by adding a known amount of tert-butyl bromide to the flask and start a timer.

  • Swirl the flask and record the time it takes for the blue color to disappear (as HBr is produced, neutralizing the NaOH).

  • Immediately add another known volume of the NaOH solution and record the time for the color change.

  • Repeat this process for several intervals to collect data on the rate of the reaction.

  • The rate constant can be determined by plotting the appropriate concentration versus time data.

G start Start prepare_solvent Prepare ethanol/water solvent start->prepare_solvent add_indicator_base Add solvent, indicator, and NaOH to flask prepare_solvent->add_indicator_base start_reaction Add t-butyl bromide and start timer add_indicator_base->start_reaction observe_color_change Record time for blue color to disappear start_reaction->observe_color_change add_more_base Add another aliquot of NaOH observe_color_change->add_more_base repeat Repeat for several intervals add_more_base->repeat repeat->observe_color_change analyze_data Plot data to determine rate constant repeat->analyze_data end End analyze_data->end

Caption: Workflow for the SN1 solvolysis of tert-butyl bromide.

S(_N)2 Reaction of 1-Bromobutane with Sodium Iodide (Finkelstein Reaction)

This experiment demonstrates a classic S(_N)2 reaction.

Materials:

  • 1-Bromobutane

  • Sodium iodide

  • Acetone (dry)

  • Test tubes

  • Water bath (optional)

Procedure:

  • In a clean, dry test tube, dissolve a small amount of sodium iodide in dry acetone.

  • Add a few drops of 1-bromobutane to the sodium iodide solution.

  • Observe the formation of a precipitate (sodium bromide), which is insoluble in acetone. The formation of the precipitate indicates that the reaction has occurred.

  • The reaction can be gently warmed in a water bath to increase the rate.

  • Compare the reactivity of 1-bromobutane with other alkyl halides (e.g., 2-bromobutane, 2-bromo-2-methylpropane) by observing the relative rates of precipitate formation.

Conclusion

Acyl chlorides and alkyl bromides are both valuable electrophiles in organic synthesis, yet their reactivity profiles are markedly different. Acyl chlorides exhibit exceptional reactivity in nucleophilic acyl substitution reactions due to the highly electrophilic nature of the carbonyl carbon. In contrast, the reactivity of alkyl bromides is governed by a delicate interplay of factors that determine whether an S(_N)1 or S(_N)2 mechanism is favored. For professionals in drug development and chemical research, a thorough understanding of these differences is crucial for the rational design of synthetic routes and the optimization of reaction conditions. The principles and experimental protocols outlined in this guide provide a solid foundation for harnessing the synthetic potential of these important functional groups.

References

An In-depth Technical Guide to the Theoretical Mechanisms of 3-Bromopropionyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromopropionyl chloride (CAS: 15486-96-1) is a highly versatile bifunctional reagent crucial in organic synthesis, particularly within the pharmaceutical and specialty chemical industries.[1][2] Its molecular structure, featuring both a reactive acyl chloride and an alkyl bromide, allows it to participate in a diverse array of chemical transformations. This dual reactivity makes it an invaluable building block for introducing specific functional groups and constructing complex molecular architectures, such as those found in active pharmaceutical ingredients (APIs) and heterocyclic compounds.[1][3] This guide provides a comprehensive overview of the theoretical mechanisms governing its primary reactions, supported by quantitative data, experimental protocols, and detailed mechanistic diagrams to aid researchers in optimizing their synthetic strategies.

Physicochemical Properties

A summary of the key quantitative and physical properties of this compound is provided below. This data is essential for handling, reaction setup, and purification procedures.

PropertyValueSource
Molecular Formula C₃H₄BrClO[3][4][5][6]
Molecular Weight 171.42 g/mol [4][5][6][7]
Appearance Clear yellow liquid[3][8]
Boiling Point 55-57 °C at 17 mmHg[8][9][10]
Density 1.701 g/mL at 25 °C[8][9]
Refractive Index (n20/D) 1.49[9]
Storage Temperature 2-8°C[9]
Flash Point 79 °C (174.2 °F) - closed cup[9]
InChI Key IHBVNSPHKMCPST-UHFFFAOYSA-N[7][9]
SMILES String ClC(=O)CCBr[7][9]

Core Theoretical Mechanisms

The reactivity of this compound is dominated by two key functional groups: the highly electrophilic acyl chloride and the alkyl bromide, which is susceptible to nucleophilic attack. The reaction conditions can often be tuned to favor one reaction pathway over the other.[1]

Nucleophilic Acyl Substitution at the Carbonyl Group

The most common reaction involving this compound is nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the chlorine and bromine atoms.[1] This pathway is readily engaged by a wide range of nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively.[3]

The reaction proceeds via a well-established two-step nucleophilic addition-elimination mechanism .

  • Nucleophilic Attack: The nucleophile (e.g., an amine) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.[11][12]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.[11][12]

  • Deprotonation: A base, often an excess of the amine nucleophile, removes a proton from the nitrogen to yield the final, neutral amide product and an ammonium salt.[11][13]

Nucleophilic_Acyl_Substitution cluster_reactants Reactants cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination & Deprotonation RNH2 R-NH₂ (Nucleophile) Tetrahedral_Intermediate Br-CH₂CH₂-C(O⁻)(Cl)-N⁺H₂R RNH2->Tetrahedral_Intermediate Addition BPC Br-CH₂CH₂-C(=O)Cl BPC->Tetrahedral_Intermediate Amide Br-CH₂CH₂-C(=O)NHR (Product) Tetrahedral_Intermediate->Amide Elimination of Cl⁻ Deprotonation by R-NH₂ Byproduct R-NH₃⁺Cl⁻ Tetrahedral_Intermediate->Byproduct

Mechanism of Nucleophilic Acyl Substitution with an Amine.
Nucleophilic Substitution at the Alkyl Bromide (Sₙ2)

The second major reaction pathway involves the bromine atom. The carbon atom attached to the bromine is an electrophilic center that can be attacked by nucleophiles in a classic Sₙ2 (Substitution Nucleophilic Bimolecular) reaction.[1][14] This allows for the introduction of a wide variety of functional groups at the 3-position of the propionyl scaffold.

This reaction is characterized by a single, concerted step:

  • Concerted Attack: A nucleophile directly attacks the carbon atom bearing the bromine, simultaneously displacing the bromide ion as a leaving group.[14] This process occurs with an inversion of stereochemistry if the carbon is chiral (though in this case, it is not).

The Sₙ2 pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. It is often employed after the acyl chloride has been reacted, as many strong nucleophiles would preferentially attack the more electrophilic carbonyl carbon first.

SN2_Reaction cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu⁻ (Nucleophile) TS [Nu---CH₂(Br)---CH₂-C(=O)-R]⁻ Nu->TS Substrate R-C(=O)-CH₂CH₂-Br Substrate->TS Product R-C(=O)-CH₂CH₂-Nu TS->Product Concerted Step LeavingGroup Br⁻ TS->LeavingGroup

Mechanism of Sₙ2 Substitution at the C-Br Bond.
Electrophilic Aromatic Substitution (Friedel-Crafts Acylation)

This compound is an effective acylating agent for aromatic compounds in Friedel-Crafts acylation reactions.[1] This electrophilic aromatic substitution reaction requires a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃), to generate a highly reactive acylium ion.[15][16][17]

The mechanism proceeds in several steps:

  • Formation of Acylium Ion: The Lewis acid coordinates to the chlorine atom of the acyl chloride, weakening the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion (R-C≡O⁺).[18][19]

  • Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[16][18]

  • Deprotonation and Regeneration of Catalyst: A weak base, typically AlCl₄⁻, removes a proton from the carbon that was attacked, restoring aromaticity to the ring. This step also regenerates the Lewis acid catalyst.[15][16]

A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting arene, which prevents polyacylation.[17]

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation BPC Br-CH₂CH₂-C(=O)Cl Acylium [Br-CH₂CH₂-C≡O]⁺ + AlCl₄⁻ BPC->Acylium AlCl3 AlCl₃ AlCl3->Acylium Arenium Arenium Ion (σ-complex) Acylium->Arenium Attack by Arene π-system Arene Benzene Ring Arene->Arenium Product Aryl Ketone Arenium->Product Loss of H⁺ Catalyst_Regen AlCl₃ + HCl Arenium->Catalyst_Regen

Mechanism of Friedel-Crafts Acylation.

Experimental Protocols

Detailed methodologies are critical for reproducible and high-yielding synthetic outcomes. Below are representative protocols for the key reactions of this compound.

Protocol: Synthesis of N-Benzyl-3-bromopropanamide (Nucleophilic Acyl Substitution)

This protocol details the reaction of this compound with a primary amine.

  • Reagents and Equipment:

    • This compound (1.0 eq)

    • Benzylamine (2.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Round-bottom flask with magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Methodology:

    • Dissolve benzylamine (2.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 30 minutes. An excess of the amine is used to act as both the nucleophile and the base to neutralize the HCl byproduct.[11]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess benzylamine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization or column chromatography to yield the pure N-benzyl-3-bromopropanamide.

Protocol: Friedel-Crafts Acylation of Toluene

This protocol describes the acylation of an activated aromatic ring.

  • Reagents and Equipment:

    • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

    • Toluene (1.0 eq), anhydrous

    • This compound (1.0 eq)

    • Dichloromethane (DCM), anhydrous

    • Three-neck round-bottom flask with dropping funnel, condenser, and nitrogen inlet

    • Ice bath

    • Hydrochloric acid (HCl), crushed ice

  • Methodology:

    • To a dry three-neck flask under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 eq) and anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add this compound (1.0 eq) dropwise to the AlCl₃ suspension. Stir for 15 minutes to allow for the formation of the acylium ion complex.[19]

    • Add toluene (1.0 eq) dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.

    • After addition, allow the reaction to stir at room temperature for 3-4 hours or until TLC indicates the consumption of starting material.

    • Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl. This will decompose the aluminum complex.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

    • Purify the resulting crude ketone product by vacuum distillation or column chromatography.

Synthetic Workflow and Applications

The bifunctional nature of this compound makes it a valuable linker and intermediate in multi-step syntheses. A common workflow involves first reacting the more labile acyl chloride group, followed by a substitution reaction at the alkyl bromide center. This strategy is frequently used in the synthesis of pharmaceutical intermediates and heterocyclic compounds.[1][]

Synthetic_Workflow BPC 3-Bromopropionyl Chloride Step1 Step 1: Acylation (e.g., with R-NH₂) BPC->Step1 Intermediate Bromo-Amide Intermediate Br-CH₂CH₂-C(=O)NHR Step1->Intermediate Step2 Step 2: Sₙ2 Reaction (e.g., with Nu⁻) Intermediate->Step2 FinalProduct Final Product Nu-CH₂CH₂-C(=O)NHR Step2->FinalProduct

General synthetic workflow using this compound.

This sequential reactivity allows for the controlled and directional assembly of molecular fragments, a cornerstone of modern drug discovery and development.[1][3]

References

Spectroscopic Profile of 3-Bromopropionyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 3-Bromopropionyl chloride. The information is presented to support research, development, and quality control activities where this compound is utilized.

Spectroscopic Data

The following tables summarize the available ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

¹H NMR (Proton NMR) Data

The proton NMR spectrum of this compound exhibits two distinct signals corresponding to the two methylene (-CH₂-) groups.

Chemical Shift (δ) ppmMultiplicityAssignmentCoupling Constant (J) Hz
~3.52Triplet (t)-CH₂-Br6-8
~2.98Triplet (t)-CH₂-COCl6-8

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or carbon tetrachloride (CCl₄)[1]. The coupling constant is a typical value for vicinal coupling in an aliphatic system.

¹³C NMR (Carbon NMR) Data
Chemical Shift (δ) ppm (Predicted)Assignment
~170C=O (carbonyl)
~45-CH₂-COCl
~25-CH₂-Br

Disclaimer: These are predicted values. For accurate analysis, it is recommended to acquire experimental ¹³C NMR data.

IR (Infrared) Spectroscopy Data

The infrared spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~1800StrongC=O stretch (acid chloride)[2]
2950 - 2850Medium to StrongC-H stretch (alkane)[3]
1465Medium-CH₂- bend (scissoring)
1300-1150MediumC-H wag (-CH₂X)[4]
690-515Medium to StrongC-Br stretch[4]

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of a liquid sample like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Ensure the sample is fully dissolved. If necessary, gently vortex the solution.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

    • The final solution height in the tube should be approximately 4-5 cm.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

    • Set appropriate acquisition parameters, such as the number of scans, spectral width, and relaxation delay.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

IR Spectroscopy Protocol
  • Sample Preparation (Neat Liquid):

    • Place one to two drops of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

    • Ensure there are no air bubbles trapped between the plates.

  • Instrument Setup and Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

    • Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands in the spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_elucidation Structure Elucidation Sample Obtain pure sample of This compound Prep_NMR Dissolve in deuterated solvent Sample->Prep_NMR Prep_IR Prepare thin film on salt plate Sample->Prep_IR Acquire_NMR Acquire 1H and 13C NMR Spectra Prep_NMR->Acquire_NMR Acquire_IR Acquire IR Spectrum Prep_IR->Acquire_IR Process_NMR Process NMR data: FT, Phasing, Calibration Acquire_NMR->Process_NMR Process_IR Process IR data: Background Subtraction Acquire_IR->Process_IR Analyze_NMR Analyze NMR Spectra: Chemical Shift, Multiplicity, Integration, Coupling Process_NMR->Analyze_NMR Analyze_IR Analyze IR Spectrum: Identify Functional Group Frequencies Process_IR->Analyze_IR Combine_Data Combine all Spectroscopic Data Analyze_NMR->Combine_Data Analyze_IR->Combine_Data Confirm_Structure Confirm Structure of This compound Combine_Data->Confirm_Structure

Caption: Workflow for Spectroscopic Analysis

References

Methodological & Application

Application Notes and Protocols for Protein Modification Using 3-Bromopropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopropionyl chloride is a versatile bifunctional reagent employed in the chemical modification of proteins. Its utility stems from the presence of two reactive sites: a highly reactive acyl chloride and a bromoalkane. This dual functionality allows for its application as both an acylating agent and an alkylating agent, primarily targeting nucleophilic residues on the protein surface such as lysine and cysteine. The covalent modifications introduced by this compound can serve various purposes in research and drug development, including the study of protein structure and function, enzyme inhibition, and the creation of protein conjugates.

The acyl chloride group readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable amide bonds. The bromo group can subsequently or simultaneously react with nucleophiles, most notably the thiol group of cysteine residues, via nucleophilic substitution. This can lead to intramolecular crosslinks or provide a handle for further functionalization. The precise nature of the modification can be controlled by manipulating reaction conditions such as pH and stoichiometry.

These application notes provide an overview of the use of this compound for protein modification, including detailed experimental protocols and data presentation to guide researchers in their experimental design.

Data Presentation

Table 1: Reactivity of this compound with Amino Acid Residues
Amino Acid ResidueFunctional GroupReaction TypeProductRelative Reactivity
Lysineε-amino groupAcylationNε-(3-bromopropionyl)lysineHigh
CysteineThiol groupAlkylation/AcylationS-(3-oxopropyl)cysteine / N-(3-bromopropionyl)cysteineHigh
N-terminusα-amino groupAcylationNα-(3-bromopropionyl)proteinModerate
TyrosinePhenol groupAcylationO-(3-bromopropionyl)tyrosineLow
Serine/ThreonineHydroxyl groupAcylationO-(3-bromopropionyl)serine/threonineLow
HistidineImidazole groupAcylationN-(3-bromopropionyl)histidineModerate
Table 2: Typical Experimental Conditions for Protein Modification
ParameterConditionRationale
pH 7.0 - 8.5Favors acylation of primary amines (Lys, N-terminus). Higher pH increases nucleophilicity but also hydrolysis of the acyl chloride.
6.5 - 7.5Optimal for targeting cysteine residues to minimize reaction with other nucleophiles.
Temperature 4°C to Room TemperatureLower temperatures (4°C) are used to control the reaction rate and maintain protein stability. Room temperature can be used for faster reactions.
Reagent Molar Excess 5 to 50-fold over proteinThe optimal ratio depends on the number of target residues and desired degree of modification. A higher excess drives the reaction to completion but may lead to non-specific modifications.
Reaction Time 30 minutes to 4 hoursDependent on temperature, pH, and reagent concentration. The reaction should be monitored over time to determine the optimal endpoint.
Buffer System Phosphate, HEPES, BicarbonateNon-nucleophilic buffers are essential to avoid reaction with the acyl chloride. Tris buffer should be avoided.

Experimental Protocols

Protocol 1: General Procedure for Acylation of Lysine Residues

This protocol describes the general steps for modifying accessible lysine residues on a target protein with this compound.

Materials:

  • Target protein solution (1-10 mg/mL in a suitable non-nucleophilic buffer, e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • This compound

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.0)

  • Desalting column or dialysis tubing (with appropriate molecular weight cut-off)

  • Reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5)

Procedure:

  • Protein Preparation: Prepare the protein solution in the reaction buffer. Ensure the buffer does not contain any primary amines (e.g., Tris).

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in an anhydrous aprotic solvent. For example, a 100 mM stock solution in DMF.

  • Modification Reaction: a. Place the protein solution on ice or at the desired reaction temperature. b. While gently vortexing, add the desired molar excess of the this compound stock solution to the protein solution. The addition should be done dropwise to avoid localized high concentrations of the reagent. c. Allow the reaction to proceed for the desired amount of time (e.g., 1-2 hours) with gentle mixing.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 15-30 minutes.

  • Removal of Excess Reagents: Remove unreacted reagent and byproducts by buffer exchange using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: a. Determine the protein concentration of the modified sample. b. Analyze the extent of modification by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the mass shift corresponding to the addition of the 3-bromopropionyl group (134.98 Da). c. Further analysis by peptide mapping and tandem mass spectrometry (MS/MS) can identify the specific residues that have been modified.

Protocol 2: Covalent Inhibition of a Cysteine-Containing Enzyme

This protocol outlines a method to investigate the irreversible inhibition of an enzyme with an active site cysteine by this compound.

Materials:

  • Enzyme solution in a suitable assay buffer (non-nucleophilic, pH 7.0)

  • This compound

  • Anhydrous aprotic solvent (e.g., DMF)

  • Substrate for the enzyme activity assay

  • Spectrophotometer or other appropriate detection instrument

Procedure:

  • Enzyme Preparation: Prepare the enzyme solution to the desired concentration in the assay buffer.

  • Inhibitor Preparation: Prepare a stock solution of this compound in anhydrous DMF immediately before use.

  • Inhibition Kinetics: a. To initiate the inhibition reaction, add a specific concentration of this compound to the enzyme solution. b. At various time intervals, withdraw aliquots of the enzyme-inhibitor mixture. c. Immediately dilute the aliquots into the enzyme assay solution containing the substrate to measure the remaining enzyme activity. The dilution will effectively stop the inhibition reaction. d. Measure the initial rate of the enzymatic reaction for each time point.

  • Data Analysis: a. Plot the natural logarithm of the remaining enzyme activity (ln(% Activity)) versus the incubation time. b. For a pseudo-first-order inactivation, the plot should be linear. The slope of this line represents the apparent inactivation rate constant (k_obs). c. To determine the second-order rate constant of inactivation (k_inact / K_I), plot the k_obs values against different concentrations of the inhibitor.

Visualizations

experimental_workflow start Start: Protein in non-nucleophilic buffer prep_reagent Prepare fresh This compound stock start->prep_reagent reaction Modification Reaction (Control pH, Temp, Stoichiometry) start->reaction prep_reagent->reaction quench Quench with Tris or Hydroxylamine reaction->quench purify Purification (Desalting/Dialysis) quench->purify characterize Characterization purify->characterize ms Mass Spectrometry (Mass Shift, Site ID) characterize->ms Structural activity Functional Assay (e.g., Enzyme Kinetics) characterize->activity Functional end End: Characterized Modified Protein ms->end activity->end reaction_mechanism reagent 3-Bromopropionyl chloride acylation Acylation reagent->acylation alkylation Alkylation reagent->alkylation protein Protein with Nucleophilic Residues lysine Lysine (-NH2) protein->lysine cysteine Cysteine (-SH) protein->cysteine lysine->acylation cysteine->alkylation crosslink Intramolecular Crosslink cysteine->crosslink modified_lys Nε-(3-bromopropionyl)lysine acylation->modified_lys modified_cys S-(3-oxopropyl)cysteine alkylation->modified_cys modified_lys->crosslink reacts with nearby Cys-SH kinase_inhibition_pathway kinase Kinase with Active Site Cysteine covalent_mod Covalent Modification of Cysteine kinase->covalent_mod phosphorylation Phosphorylation kinase->phosphorylation reagent 3-Bromopropionyl chloride reagent->covalent_mod inactive_kinase Inactive Kinase covalent_mod->inactive_kinase blocked Blocked inactive_kinase->blocked atp ATP atp->kinase substrate Substrate Protein substrate->kinase phospho_substrate Phosphorylated Substrate phosphorylation->phospho_substrate downstream Downstream Signaling phospho_substrate->downstream blocked->phosphorylation

Application Notes and Protocol: N-acylation with 3-Bromopropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation with 3-bromopropionyl chloride is a fundamental and versatile chemical transformation used to introduce the 3-bromopropionyl group onto primary and secondary amines, forming a stable amide bond. The resulting N-(3-bromopropionyl) amides are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The molecule's dual functionality, featuring both a highly reactive acyl chloride and a nucleophilically susceptible alkyl bromide, allows for a wide range of subsequent chemical modifications.[1] The acyl chloride group serves as an excellent acylating agent, while the bromo- group can be displaced for subsequent cyclization or substitution reactions.[1]

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the this compound.[2][3] This is followed by the elimination of the chloride ion and a proton to yield the stable amide product.[2][3] A base is typically required to neutralize the hydrogen chloride (HCl) gas generated as a byproduct.[2]

Safety Precautions

This compound is a hazardous chemical that must be handled with extreme care in a well-ventilated chemical fume hood.[4][5]

  • Hazards: It is a combustible liquid, corrosive, and causes severe skin burns and eye damage.[4][5][6] It is also water-reactive and may release irritating and toxic gases such as hydrogen bromide and hydrogen chloride upon thermal decomposition or contact with moisture.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[5][7]

  • Handling: Keep away from heat, open flames, and sources of ignition.[4] Avoid contact with skin, eyes, and clothing, and do not breathe vapors.[4] All glassware and reagents must be thoroughly dried before use to prevent reaction with water.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[4][7] Recommended storage temperature is 2-8°C.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.[5]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general reaction mechanism for the N-acylation of a primary amine and the typical experimental workflow.

Caption: Nucleophilic addition-elimination mechanism for N-acylation.

experimental_workflow prep Preparation Dissolve amine and base in anhydrous solvent (e.g., CH₂Cl₂). Cool to 0°C. addition Reagent Addition Add this compound dropwise over 15-20 min. prep->addition reaction Reaction Stir at 0°C, then warm to RT. Monitor by TLC (2-4 hours). addition->reaction workup Workup (Quench & Extract) 1. Add water to quench. 2. Separate layers. 3. Wash organic layer (HCl, NaHCO₃, brine). reaction->workup purify Purification 1. Dry organic layer (e.g., Na₂SO₄). 2. Filter and evaporate solvent. 3. Purify by recrystallization or chromatography. workup->purify analysis Analysis Characterize product via NMR, IR, MS, and melting point. purify->analysis

Caption: General experimental workflow for N-acylation.

Quantitative Data Summary

The N-acylation of amines with this compound is a robust reaction that generally proceeds in good to excellent yields with a variety of substrates. The table below summarizes typical reaction conditions and reported yields for different classes of amines.

Amine SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
BenzylamineTriethylamine (TEA)Dichloromethane (CH₂Cl₂)0 to RT195-99%[8] (adapted)
AnilinePyridineDichloromethane (CH₂Cl₂)0 to RT3~90%General Procedure
DiethylamineTriethylamine (TEA)Dichloromethane (CH₂Cl₂)0 to RT2>90%[9] (adapted)
PiperidineTriethylamine (TEA)Tetrahydrofuran (THF)0 to RT2High[] (qualitative)
N-(pyridin-2-ylmethyl)acetamideDIPEADichloromethane (CH₂Cl₂)0 to RT394%[11]

Note: Yields are highly dependent on the specific substrate, reaction scale, and purification method.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-acylation of a primary or secondary amine with this compound.

Materials and Reagents:

  • Primary or secondary amine (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF))

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography or recrystallization (e.g., Ethyl acetate, Hexanes)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel or syringe pump

  • Ice-water bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for Thin Layer Chromatography (TLC)

  • Apparatus for column chromatography or recrystallization

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine (1.0 eq) and the anhydrous solvent (e.g., CH₂Cl₂).

    • Add the anhydrous base (1.2 eq, e.g., triethylamine).

    • Cool the stirred solution to 0°C using an ice-water bath.

  • Addition of Acyl Chloride:

    • Slowly add this compound (1.1 eq) dropwise to the cooled amine solution over 15-20 minutes. Maintain the temperature at 0°C during the addition to control the exothermic reaction. A white precipitate (triethylammonium chloride) will likely form.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes.

    • Remove the ice bath and let the mixture warm to room temperature.

    • Continue to stir for 2-4 hours. Monitor the reaction progress by TLC until the starting amine is consumed.

  • Workup:

    • Upon completion, quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

  • Characterization:

    • Characterize the purified product by standard analytical techniques, such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry, to confirm its identity and purity. Determine the melting point if the product is a solid.

References

Synthesis of Heterocyclic Compounds Using 3-Bromopropionyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopropionyl chloride is a versatile bifunctional reagent in organic synthesis, prized for its dual reactivity. Its acyl chloride group readily participates in acylation reactions, while the bromine atom allows for subsequent nucleophilic substitution or elimination reactions. This unique combination makes it a valuable building block for the construction of a variety of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents and biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of three key classes of heterocyclic compounds using this compound: Azetidin-2-ones (β-Lactams), 4H-Benzo[b][1][2]thiazin-3(2H)-ones, and 2,3-Dihydro-4H-pyrimido[2,1-b][1][3]thiazin-4-ones.

Key Applications of this compound in Heterocyclic Synthesis

This compound serves as a linchpin in synthetic strategies that involve a two-step process: an initial acylation followed by an intramolecular cyclization. The acyl chloride is highly reactive towards nucleophiles such as amines and thiols, forming stable amide or thioester linkages. The bromo-functionalized chain is then poised for an intramolecular ring-closing reaction, typically facilitated by a base, to yield the desired heterocyclic system.

Diagram of General Synthetic Strategy

G cluster_0 3_Bromopropionyl_chloride This compound Intermediate N- or S-Acylated Intermediate 3_Bromopropionyl_chloride->Intermediate Acylation Nucleophile Nucleophile (e.g., Amine, Thiol) Nucleophile->Intermediate Heterocycle Heterocyclic Compound Intermediate->Heterocycle Intramolecular Cyclization (Base)

Caption: General workflow for heterocyclic synthesis using this compound.

Synthesis of Azetidin-2-ones (β-Lactams)

Azetidin-2-ones, commonly known as β-lactams, are a critical class of compounds, most notably recognized as the core structure of penicillin and cephalosporin antibiotics. The synthesis of β-lactams can be achieved through the intramolecular cyclization of N-substituted-3-bromopropanamides.

Reaction Pathway

The synthesis involves the initial acylation of a primary amine with this compound to form the corresponding N-substituted-3-bromopropanamide. This intermediate, upon treatment with a suitable base, undergoes an intramolecular nucleophilic substitution to yield the four-membered azetidin-2-one ring.

G Start Primary Amine + this compound Intermediate N-Substituted-3-bromopropanamide Start->Intermediate Acylation Product Azetidin-2-one Intermediate->Product Intramolecular Cyclization Base Base (e.g., K2CO3) Base->Product

Caption: Synthesis of Azetidin-2-ones.

Experimental Protocol: Synthesis of 1-Aryl-azetidin-2-one

Step 1: Synthesis of 3-Bromo-N-arylpropanamide

  • Dissolve the desired aniline (10 mmol) and triethylamine (12 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (11 mmol) in anhydrous dichloromethane (20 mL) to the stirred solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure 3-bromo-N-arylpropanamide.

Step 2: Intramolecular Cyclization to 1-Aryl-azetidin-2-one

  • To a solution of the 3-bromo-N-arylpropanamide (5 mmol) in a suitable solvent such as acetonitrile or DMF (30 mL), add a base (e.g., potassium carbonate, 10 mmol).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 1-aryl-azetidin-2-one.

Quantitative Data
Starting Amine (Aryl Group)IntermediateYield of Intermediate (%)Final ProductYield of Final Product (%)Melting Point (°C)
Aniline3-Bromo-N-phenylpropanamide85-901-Phenylazetidin-2-one60-7074-76
p-Toluidine3-Bromo-N-(p-tolyl)propanamide88-921-(p-Tolyl)azetidin-2-one65-7598-100
p-Anisidine3-Bromo-N-(4-methoxyphenyl)propanamide87-911-(4-Methoxyphenyl)azetidin-2-one62-72110-112

Synthesis of 4H-Benzo[b][1][2]thiazin-3(2H)-ones

4H-Benzo[b][1][2]thiazin-3(2H)-ones are an important class of heterocyclic compounds with a wide range of biological activities. Their synthesis can be efficiently achieved by the reaction of 2-aminothiophenol with this compound.

Reaction Pathway

The synthesis proceeds via an initial N-acylation of 2-aminothiophenol with this compound to form N-(2-mercaptophenyl)-3-bromopropanamide. This intermediate then undergoes an intramolecular S-alkylation in the presence of a base to yield the six-membered benzothiazine ring.

G Start 2-Aminothiophenol + this compound Intermediate N-(2-mercaptophenyl)-3-bromopropanamide Start->Intermediate N-Acylation Product 4H-Benzo[b][1,4]thiazin-3(2H)-one Intermediate->Product Intramolecular S-Alkylation Base Base (e.g., NaHCO3) Base->Product

Caption: Synthesis of 4H-Benzo[b][1][2]thiazin-3(2H)-ones.

Experimental Protocol: Synthesis of 4H-Benzo[b][1][2]thiazin-3(2H)-one
  • Dissolve 2-aminothiophenol (10 mmol) in a mixture of dichloromethane (30 mL) and aqueous sodium bicarbonate solution (1 M, 30 mL).

  • Cool the biphasic mixture to 0 °C with vigorous stirring.

  • Add a solution of this compound (11 mmol) in dichloromethane (10 mL) dropwise over 20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure. The crude product, N-(2-mercaptophenyl)-3-bromopropanamide, can be used in the next step without further purification.

  • Dissolve the crude intermediate in a suitable solvent like ethanol (50 mL) and add a base such as sodium bicarbonate (20 mmol).

  • Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to afford pure 4H-benzo[b][1][2]thiazin-3(2H)-one.

Quantitative Data
Starting MaterialIntermediateYield of Intermediate (%)Final ProductYield of Final Product (%)Melting Point (°C)
2-AminothiophenolN-(2-mercaptophenyl)-3-bromopropanamide~90 (crude)4H-Benzo[b][1][2]thiazin-3(2H)-one75-85175-177

Synthesis of 2,3-Dihydro-4H-pyrimido[2,1-b][1][3]thiazin-4-ones

Pyrimido[2,1-b][1][3]thiazines are fused heterocyclic systems with potential applications in medicinal chemistry. The synthesis of the tetrahydropyrimido[2,1-b][1][3]thiazin-4-one scaffold can be accomplished through the reaction of 2-aminopyrimidine with this compound.

Reaction Pathway

This synthesis likely proceeds through an initial acylation of one of the amino groups of 2-aminopyrimidine, followed by an intramolecular cyclization involving the other nitrogen and the bromine-bearing carbon. The exact mechanism and regioselectivity may depend on the reaction conditions. A plausible pathway involves the formation of an N-acylated intermediate which then cyclizes.

G Start 2-Aminopyrimidine + this compound Intermediate N-(pyrimidin-2-yl)-3-bromopropanamide Start->Intermediate Acylation Product 2,3-Dihydro-4H-pyrimido[2,1-b][1,3]thiazin-4-one Intermediate->Product Intramolecular Cyclization Base Base (e.g., Pyridine) Base->Product

Caption: Synthesis of 2,3-Dihydro-4H-pyrimido[2,1-b][1][3]thiazin-4-ones.

Experimental Protocol: Synthesis of 2,3-Dihydro-4H-pyrimido[2,1-b][1][3]thiazin-4-one
  • Suspend 2-aminopyrimidine (10 mmol) in a suitable solvent like anhydrous pyridine (30 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add this compound (11 mmol) dropwise to the stirred suspension.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice-water.

  • Extract the product with a suitable organic solvent such as chloroform or ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2,3-dihydro-4H-pyrimido[2,1-b][1][3]thiazin-4-one.

Quantitative Data
Starting MaterialFinal ProductYield (%)Melting Point (°C)
2-Aminopyrimidine2,3-Dihydro-4H-pyrimido[2,1-b][1][3]thiazin-4-one50-60142-144

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of a range of important heterocyclic compounds. The protocols outlined in this document provide a foundation for the synthesis of azetidin-2-ones, 4H-benzo[b][1][2]thiazin-3(2H)-ones, and 2,3-dihydro-4H-pyrimido[2,1-b][1][3]thiazin-4-ones. These methodologies can be adapted and optimized for the synthesis of a diverse library of derivatives for further investigation in drug discovery and development programs.

References

Application Notes: The Role of 3-Bromopropionyl Chloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromopropionyl chloride (CAS No. 15486-96-1) is a highly versatile bifunctional reagent crucial in organic synthesis, particularly for the development of pharmaceutical intermediates.[1] Its molecular structure features both a reactive acyl chloride and an alkyl bromide group, allowing it to participate in a wide array of chemical transformations. The acyl chloride is a potent acylating agent, readily reacting with nucleophiles like amines and alcohols, while the bromo- group enables subsequent nucleophilic substitution or elimination reactions.[1] This dual reactivity makes it an indispensable building block for constructing complex molecular architectures found in many active pharmaceutical ingredients (APIs), especially kinase inhibitors.[2]

Key Application: Synthesis of Kinase Inhibitor Precursors

A prominent application of this compound is in the synthesis of covalent inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of B-cell malignancies.[2][3] The synthesis of Ibrutinib, a potent BTK inhibitor, often involves the acylation of a piperidine-containing intermediate with an acryloyl group. While acryloyl chloride can be used directly, its use presents challenges due to its high reactivity and potential for side reactions.[4]

An alternative and widely adopted strategy involves using this compound or 3-chloropropionyl chloride to install a 3-halopropionyl group, which is then converted to the required acrylamide moiety via an elimination reaction.[4][5] This two-step approach offers better control and can lead to higher purity of the final product.[6]

The core reaction involves the acylation of a secondary amine (e.g., a piperidine ring on a pyrazolopyrimidine core) with this compound. This reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

G R2NH Amine Intermediate (e.g., Piperidine derivative) Amide N-(3-bromopropionyl) Amide Intermediate R2NH->Amide + BPC BPC This compound HCl HCl Base Base (e.g., DIPEA, NaHCO3) Base->HCl Neutralizes

General acylation reaction with this compound.

Protocols

1. General Protocol for Acylation of Secondary Amines

This protocol provides a general methodology for the acylation of a secondary amine intermediate with this compound.

Materials and Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-water bath

  • Amine intermediate

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), 2-Methyltetrahydrofuran)

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), Sodium Bicarbonate solution)

  • 1N Hydrochloric acid (for work-up)

  • Saturated sodium bicarbonate solution (for work-up)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

G start Start step1 Dissolve amine intermediate and base (e.g., DIPEA) in anhydrous DCM. start->step1 step2 Cool reaction mixture to 0°C in an ice bath under an inert atmosphere. step1->step2 step3 Slowly add a solution of This compound in DCM via dropping funnel. step2->step3 step4 Stir at 0°C for 5-15 minutes (monitor by TLC/LCMS). step3->step4 step5 Quench reaction with water. step4->step5 step6 Perform aqueous work-up: - Separate organic layer - Wash with 1N HCl - Wash with sat. NaHCO3 - Wash with brine step5->step6 step7 Dry organic layer over anhydrous Na2SO4, filter, and concentrate. step6->step7 step8 Purify crude product via silica gel column chromatography. step7->step8 end_node Obtain Pure Intermediate step8->end_node

Experimental workflow for amine acylation.

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine intermediate (1.0 eq) and a base such as DIPEA (1.1-2.2 eq) in an anhydrous solvent like dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice-water bath.[4]

  • Reagent Addition: Prepare a solution of this compound (0.95-1.0 eq) in the same anhydrous solvent and add it dropwise to the cooled reaction mixture over 10-15 minutes.[4][6]

  • Reaction: Stir the mixture at 0°C.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 5-60 minutes.[4][6]

  • Quenching: Once the starting material is consumed, quench the reaction by adding water.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic phase sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography to yield the pure N-(3-bromopropionyl) intermediate.[4]

2. Specific Protocol: Synthesis of an Ibrutinib Precursor

This protocol details the synthesis of (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-bromopropan-1-one, an intermediate in the synthesis of Ibrutinib.

Reaction Scheme:

(R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine + this compound → Ibrutinib Precursor

Comparative Synthesis Data

The following table summarizes various reported conditions for this key transformation.

Starting Material (eq)Reagent (eq)Base (eq)SolventTemp.YieldReference
Piperidine Cmpd. (1.05)This compound (1.0)DIPEA (2.2)DCM0°C96.4%[4]
Piperidine Cmpd. (1.0)3-Bromopropionyl Bromide (1.0)7% aq. NaHCO3 (2.0)2-MeTHF-5 to 0°CN/A[6]

Detailed Protocol (Adapted from[4]):

  • Reaction Setup: Add the piperidine compound intermediate (5.18 mmol, 1.05 eq) and dichloromethane (20 mL) to a round-bottom flask. Add diisopropylethylamine (DIPEA) (11.4 mmol, 2.2 eq).

  • Cooling: Cool the mixture in an ice-water bath under an argon atmosphere.

  • Reagent Addition: Slowly add a solution of this compound (4.92 mmol, 1.0 eq) in dichloromethane (10 mL).

  • Reaction: After the addition is complete, stir the reaction for 5 minutes.

  • Work-up:

    • Add 20 mL of water and stir until the two phases are clear.

    • Separate the layers and wash the organic phase with 20 mL of 1N hydrochloric acid.

    • Separate the organic phase and dry it over an anhydrous drying agent (e.g., Na₂SO₄).

  • Purification: Filter and concentrate the organic solution. Purify the residue by column chromatography using an eluent of dichloromethane:methanol (30:1) to obtain the title compound. The reported yield for this procedure is 96.4%.[4]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.[7][8]

  • Hazards: It is a combustible liquid that is corrosive and water-reactive.[8] It causes severe skin burns and eye damage and can be harmful if inhaled or swallowed.[8]

  • Handling: Always work in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, face shield, and chemical-resistant gloves and clothing.[7][8]

  • Storage: Store in a cool, dry, well-ventilated place away from sources of ignition and incompatible materials such as strong bases, alcohols, and oxidizing agents.[7][8] Keep the container tightly closed and store in a corrosives-compatible container.

  • Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[7] Evacuate personnel and remove all ignition sources.[8]

G cluster_input Inputs cluster_process Process cluster_output Outputs BPC This compound Acylation Controlled Acylation (Low Temp, Base) BPC->Acylation Amine Amine Intermediate Amine->Acylation Intermediate Halopropionyl Intermediate Acylation->Intermediate Elimination Base-mediated Elimination API Final API (e.g., Ibrutinib) Elimination->API Intermediate->Elimination

Logical pathway from reagent to final API.

References

Application Note: Derivatization of Amines with 3-Bromopropionyl Chloride for Enhanced HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the derivatization of primary and secondary amines using 3-bromopropionyl chloride for subsequent quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

The quantitative analysis of amines is fundamental in diverse fields such as pharmaceutical development, environmental monitoring, and food chemistry. A significant challenge in the HPLC analysis of many aliphatic and aromatic amines is their lack of a strong chromophore, which limits their detectability by UV-Vis detectors, particularly at low concentrations. Pre-column derivatization is a robust technique to overcome this limitation. By reacting the amine with a suitable labeling agent, a stable derivative with strong UV absorbance is formed, which significantly enhances detection sensitivity and can also improve chromatographic separation.[1][2][3]

This compound is a bifunctional reagent featuring a highly reactive acyl chloride group and a bromine atom.[4][5] The acyl chloride readily reacts with primary and secondary amines via nucleophilic acyl substitution to form stable amide bonds.[6] The resulting N-(3-bromopropionyl) amine derivative incorporates a carbonyl group which acts as a chromophore, enabling sensitive UV detection. This application note details a proposed protocol for the derivatization of amines with this compound and their subsequent analysis by HPLC.

Principle and Reaction Mechanism

The derivatization reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion to form a stable N-substituted amide. The reaction is typically performed in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[6]

Caption: Derivatization of an amine with this compound.

Experimental Protocols

This section provides a detailed methodology for the derivatization of amines with this compound and their subsequent analysis by HPLC. Note: This is a general protocol and may require optimization for specific amines or sample matrices.

3.1. Materials and Reagents

  • This compound (≥97% purity)

  • Amine standards (e.g., aniline, benzylamine, etc.)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Formic acid or Trifluoroacetic acid (TFA) for mobile phase modification

  • Vortex mixer

  • Centrifuge

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Syringe filters (0.22 µm)

3.2. Preparation of Solutions

  • Amine Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each amine standard in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the same solvent to achieve the desired concentration range for the calibration curve.

  • This compound Solution (10 mg/mL): Prepare this solution fresh by dissolving 10 mg of this compound in 1 mL of anhydrous acetonitrile. This solution is sensitive to moisture and should be tightly capped and used promptly.

  • Base Solution (e.g., 0.1 M Triethylamine in Acetonitrile): Prepare by adding the appropriate amount of triethylamine to acetonitrile.

3.3. Derivatization Procedure

  • Sample Preparation: In a microcentrifuge tube, add 100 µL of the amine standard solution (or sample extract).

  • Addition of Base: Add 50 µL of the base solution (e.g., 0.1 M Triethylamine in acetonitrile) to the sample and vortex briefly. The base acts as a catalyst and neutralizes the HCl byproduct.

  • Addition of Derivatizing Reagent: Add 100 µL of the freshly prepared this compound solution.

  • Reaction: Vortex the mixture immediately for 1 minute. Allow the reaction to proceed at room temperature for approximately 30 minutes.

  • Quenching (Optional): To consume excess this compound, 50 µL of a quenching reagent (e.g., a solution of a primary amine like butylamine) can be added. This step may require optimization.

  • Sample Filtration: Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial before analysis.

3.4. HPLC Conditions

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column is generally suitable for the separation of the derivatives.

  • Mobile Phase: A gradient elution is often optimal for separating multiple amine derivatives.

    • Solvent A: Water with 0.1% formic acid or TFA.

    • Solvent B: Acetonitrile with 0.1% formic acid or TFA.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: The N-(3-bromopropionyl) derivatives are expected to have a UV absorbance maximum in the range of 200-240 nm. The optimal wavelength should be determined experimentally.

Data Presentation

The following tables summarize the expected quantitative performance for the analysis of amines using derivatization with an acyl chloride and HPLC-UV detection. These values are based on typical performance of similar methods and should be determined experimentally for the specific application of this compound.

Table 1: Expected HPLC Method Performance Characteristics

ParameterExpected Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.3 - 3 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)90 - 110%

Table 2: Example of a Gradient Elution Program

Time (min)% Solvent A% Solvent B
09010
201090
251090
269010
309010

Mandatory Visualizations

cluster_workflow Experimental Workflow prep Sample/Standard Preparation base Addition of Base (e.g., Triethylamine) prep->base derivatization Addition of This compound base->derivatization reaction Reaction (Room Temperature, 30 min) derivatization->reaction filtration Sample Filtration (0.22 µm filter) reaction->filtration hplc HPLC Analysis (C18, UV Detection) filtration->hplc data Data Acquisition and Analysis hplc->data

Caption: Workflow for the derivatization of amines and subsequent HPLC analysis.

Troubleshooting

IssuePossible CauseSuggested Solution
No or low peak area Inactive derivatizing reagent.Prepare fresh this compound solution daily as it is moisture sensitive.
Incorrect reaction pH.Ensure the presence of a suitable base to neutralize the HCl byproduct.
Insufficient reaction time or temperature.Increase reaction time or gently warm the reaction mixture (e.g., to 40-50°C).
Multiple peaks per analyte Incomplete reaction.Increase reaction time or the concentration of the derivatizing reagent.
Degradation of the derivative.Analyze samples promptly after preparation. The stability of the N-(3-bromopropionyl) derivatives should be experimentally determined.
Large early-eluting peak Excess or hydrolyzed derivatizing reagent.Optimize the amount of derivatizing reagent. An optional quenching step can be introduced. Adjust the HPLC gradient to ensure elution away from peaks of interest.

Conclusion

The pre-column derivatization of primary and secondary amines with this compound presents a promising method for enhancing their detection and quantification by HPLC-UV. The formation of stable, UV-absorbent N-(3-bromopropionyl) derivatives is expected to allow for sensitive analysis. The protocol provided in this application note serves as a solid foundation for method development. Optimization of the derivatization and chromatographic conditions is crucial to achieve the best performance for specific applications. As with any analytical method, thorough validation is necessary to ensure accurate and reliable results.

References

Application Notes: The Reaction of 3-Bromopropionyl Chloride with Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the reaction of 3-bromopropionyl chloride with alcohols. This compound is a versatile bifunctional reagent, featuring both a highly reactive acyl chloride and a nucleophilically susceptible alkyl bromide. Its primary application in this context is the acylation of alcohols to form 3-bromopropionate esters.[1] This reaction is fundamental in organic synthesis for introducing a versatile three-carbon building block. The resulting ester contains a terminal bromide that can be further functionalized, making this reagent a critical intermediate in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) and in bioconjugation applications.[2][]

Physicochemical Properties of this compound

Proper handling and storage are crucial due to the reagent's reactivity and hazardous nature. The following table summarizes its key properties.

PropertyValueReference
CAS Number 15486-96-1
Molecular Formula C₃H₄BrClO[1]
Molecular Weight 171.42 g/mol
Appearance Colorless to pale yellow liquid[1][4]
Density 1.701 g/mL at 25 °C
Boiling Point 55-57 °C at 17 mmHg
Refractive Index n20/D 1.49
Storage 2-8°C, under inert gas

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between this compound and an alcohol proceeds via a classic nucleophilic acyl substitution mechanism. The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the stable ester product and hydrochloric acid (HCl). A non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct, preventing potential side reactions.[5]

Caption: Nucleophilic acyl substitution mechanism.

General Experimental Protocol

This protocol outlines a general procedure for the esterification of an alcohol with this compound. Reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), as this compound is corrosive and moisture-sensitive.[6]

Materials:

  • Alcohol (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[5]

  • Non-nucleophilic base (e.g., Triethylamine (TEA), Pyridine) (1.2 - 1.5 eq)[7]

  • Round-bottom flask with stir bar

  • Dropping funnel

  • Ice bath

  • Nitrogen or Argon line

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (N₂ or Ar).

  • Reagent Preparation: Dissolve the alcohol (1.0 eq) and the base (e.g., TEA, 1.2 eq) in the chosen anhydrous solvent (e.g., DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add this compound (1.1 eq), dissolved in a small amount of anhydrous solvent, dropwise to the stirred alcohol solution over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup (Quenching): Once the reaction is complete, cool the mixture again to 0 °C and slowly add water to quench any remaining acyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Drying: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester product by flash column chromatography or distillation under reduced pressure.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification setup 1. Dissolve Alcohol & Base in Anhydrous Solvent cool 2. Cool to 0°C setup->cool add 3. Add this compound Dropwise cool->add react 4. Stir at RT (2-12h) Monitor by TLC add->react quench 5. Quench with Water react->quench wash 6. Wash with NaHCO₃, Water, and Brine quench->wash dry 7. Dry Organic Layer (e.g., MgSO₄) wash->dry concentrate 8. Concentrate Solvent dry->concentrate purify 9. Purify Product (Chromatography/Distillation) concentrate->purify

Caption: General experimental workflow diagram.

Quantitative Data: Reaction Examples

The synthesis of 3-bromopropionate esters is a high-yielding reaction. The table below provides data for common, simple alcohol esters. While direct yields for the acylation method can vary, alternative synthesis routes report high efficiency, suggesting acylation should be similarly effective.

AlcoholProductReported Yield (%)MethodReference
MethanolMethyl 3-bromopropionate96%Acetyl bromide + Methyl acrylate[8]
EthanolEthyl 3-bromopropionate91%Acetyl bromide + Ethyl acrylate[8]
EthanolEthyl 3-bromopropionate~90%HBr + Ethyl acrylate[9]

Applications in Research and Drug Development

The dual functionality of this compound makes it an invaluable tool in medicinal chemistry and drug development. After reacting with an alcohol on a core scaffold, the terminal bromide serves as an electrophilic site for subsequent nucleophilic substitution reactions. This allows it to function as a versatile linker, tethering the core molecule to other functional groups, targeting ligands, or biomolecules.[2] This strategy is widely used in the development of targeted therapies and bioconjugates.

application_concept cluster_step1 Step 1: Acylation cluster_step2 Step 2: Conjugation reagent This compound (Br-CH₂CH₂-COCl) drug Drug Scaffold with -OH group intermediate Functionalized Intermediate (Drug-O-CO-CH₂CH₂-Br) reagent->intermediate Reaction 1 (Ester Formation) target Targeting Moiety with Nucleophile (e.g., -NH₂, -SH) final_product Final Conjugate (e.g., ADC, PROTAC) intermediate->final_product Reaction 2 (Alkylation)

Caption: Role as a bifunctional linker.

References

Application Notes and Protocols: Friedel-Crafts Acylation using 3-Bromopropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution.[1][2] This reaction is pivotal in the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[3][4] 3-Bromopropionyl chloride is a particularly useful bifunctional reagent for this transformation. Its acyl chloride group readily participates in the acylation, while the bromo group on the propyl chain allows for a wide array of subsequent chemical modifications, such as cyclization reactions to form heterocyclic systems.[3] This dual reactivity makes it a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3] For instance, derivatives of 3-bromopropiophenone, the product of the Friedel-Crafts acylation of benzene with this compound, are utilized in the synthesis of γ-aminobutyric acid (GABA) derivatives, which are crucial for studying neurological pathways and developing drugs for neurological disorders.[5][6][7]

Reaction Mechanism and Experimental Workflow

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates with the acyl chloride, facilitating the departure of the chloride ion to generate a resonance-stabilized acylium ion.[1] The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex.[1] Aromaticity is subsequently restored through deprotonation, yielding the aryl ketone. The product ketone can form a complex with the Lewis acid, necessitating the use of stoichiometric amounts of the catalyst.[1]

Diagram: Generalized Mechanism of Friedel-Crafts Acylation

Caption: The logical flow of the Friedel-Crafts acylation mechanism.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Aromatic Compounds with this compound

This protocol provides a general procedure for the acylation of common aromatic substrates. Specific conditions may require optimization based on the reactivity of the aromatic compound.

Materials:

  • Aromatic Substrate (e.g., Benzene, Toluene, Anisole, Thiophene)

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Appropriate organic solvent for purification (e.g., ethanol, hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Dropping funnel

  • Reflux condenser

  • Nitrogen or argon inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend anhydrous aluminum chloride (1.1 - 1.3 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: To the cooled suspension, add the aromatic substrate (1.0 equivalent) dissolved in a minimal amount of anhydrous dichloromethane.

  • Reagent Addition: Slowly add this compound (1.0 - 1.1 equivalents) dropwise to the stirred mixture over 15-30 minutes, maintaining the temperature at 0 °C. The reaction is exothermic, and a slow addition rate is crucial to control the temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required.[8]

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[1] This step hydrolyzes the aluminum chloride complex. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation

The following table summarizes typical reaction conditions and yields for the Friedel-Crafts acylation of various aromatic compounds with acyl chlorides. Note that specific data for this compound is limited in the literature, and these values are representative of similar acylation reactions.

Aromatic SubstrateAcyl ChlorideCatalyst (Equivalents)SolventTemp (°C)Time (h)Yield (%)Reference
Benzene3-Chloropropionyl chlorideAlCl₃ (1.3)Dichloromethane0 to RTOvernightQuantitativeAnalogue Synthesis
Anisole3-Bromobenzoyl chlorideAlCl₃ (1.1)Dichloromethane0 to RT285-95[1]
BromobenzeneAcetic anhydrideAlCl₃ (2.3)DichloromethaneRT128.7[9]
ThiopheneAcyl HalidesZinc Chloride (<1)-30-1501-10Not Specified[10]
FuranAcyl HalidesBoron Trifluoride-Not SpecifiedNot SpecifiedNot Specified[11]

Applications in Drug Development

The products of Friedel-Crafts acylation with this compound, namely 3-bromo-1-aryl-1-propanones, are versatile intermediates in the synthesis of a variety of biologically active molecules.

Synthesis of GABAergic Compounds

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS).[7] Modulators of GABA receptors are crucial in the treatment of anxiety, epilepsy, and other neurological disorders.[12] The 3-bromopropiophenone scaffold can be elaborated into various GABA analogues and inhibitors of GABA transaminase (GABA-T), an enzyme responsible for GABA degradation.[13] By increasing the synaptic concentration of GABA, these compounds can potentiate its inhibitory effects.

Diagram: Application in GABAergic System Modulation

G Figure 2: Synthetic route to GABA modulators Start 3-Bromopropiophenone Intermediate Elaboration of propyl chain Start->Intermediate Multi-step synthesis GABA_Analogue GABA Analogue / Inhibitor Intermediate->GABA_Analogue Target GABA-A Receptor or GABA Transaminase GABA_Analogue->Target Binds to Effect Modulation of Inhibitory Neurotransmission Target->Effect

Caption: Synthetic pathway from 3-bromopropiophenone to GABA modulators.

Synthesis of Anticancer Agents

The propiophenone backbone is also a scaffold for the development of novel anticancer agents. For instance, chalcones, which can be synthesized from acetophenone derivatives, have shown potent antiproliferative activity by targeting tubulin polymerization, a critical process in cell division.[14][15] The 3-bromo-1-aryl-1-propanone products can be converted to various heterocyclic compounds, such as pyrano[3,2-c]pyridones and pyrano[3,2-c]quinolones, which have demonstrated low nanomolar antiproliferative activity and induce apoptosis in cancer cell lines.[16]

Diagram: Workflow for Anticancer Drug Discovery

G Figure 3: Workflow for Anticancer Agent Synthesis Start Friedel-Crafts Acylation (Aromatic + this compound) Intermediate 3-Bromo-1-aryl-1-propanone Start->Intermediate Modification Chemical Modification & Cyclization Intermediate->Modification Product Heterocyclic Compounds (e.g., Chalcones, Pyranoquinolones) Modification->Product Screening Biological Screening (Antiproliferative Assays) Product->Screening Lead Lead Compound for Anticancer Drug Development Screening->Lead

Caption: From Friedel-Crafts acylation to potential anticancer agents.

Conclusion

The Friedel-Crafts acylation using this compound is a powerful and versatile reaction for the synthesis of functionalized aromatic ketones. These products serve as key intermediates in the development of a wide range of pharmaceuticals, particularly those targeting the central nervous system and cancer. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug discovery to effectively utilize this important chemical transformation.

References

Application Notes and Protocols: Polymerization Reactions Involving 3-Bromopropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopropionyl chloride is a highly versatile bifunctional reagent that serves as a critical building block in organic and polymer chemistry.[1][2] Its dual reactivity, stemming from the presence of both a reactive acyl chloride and an alkyl bromide group, allows for a wide range of chemical transformations.[1] In the realm of polymer science, this compound is not typically employed as a monomer for direct polymerization. Instead, its principal application lies in the post-polymerization modification of existing polymers and the synthesis of initiators for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP).[3]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of functional polymers, particularly graft copolymers. These materials are of significant interest in drug delivery, biomaterials, and other advanced applications due to their tunable properties and complex architectures.

Application I: Post-Polymerization Modification for Macroinitiator Synthesis

A primary application of this compound is the introduction of ATRP initiating sites onto a polymer backbone. This is achieved by reacting this compound with polymers containing nucleophilic functional groups, such as hydroxyl or amine moieties. A common example is the modification of poly(2-hydroxyethyl acrylate) (PHEA), a hydrophilic and biocompatible polymer. The reaction results in the formation of a macroinitiator with pendant bromo-propionyl groups, which can then be used to initiate the "grafting from" polymerization of a second monomer.

Experimental Protocol: Synthesis of a PHEA-based Macroinitiator

Objective: To functionalize poly(2-hydroxyethyl acrylate) (PHEA) with this compound to create a macroinitiator for ATRP.

Materials:

  • Poly(2-hydroxyethyl acrylate) (PHEA)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous triethylamine (TEA) or pyridine

  • Anhydrous diethyl ether

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Dissolution of PHEA: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve a known amount of dry PHEA in anhydrous DMF. The concentration will depend on the molecular weight of the PHEA.

  • Addition of Base: Cool the solution to 0 °C in an ice bath. Add an excess of anhydrous triethylamine or pyridine to the solution. This base will act as a scavenger for the HCl generated during the reaction.

  • Addition of this compound: Slowly add a stoichiometric excess of this compound dropwise to the cooled solution while stirring vigorously. The excess ensures the complete functionalization of the hydroxyl groups.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • Precipitation and Purification: Precipitate the modified polymer by slowly adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.

  • Washing: Decant the ether and redissolve the polymer in a minimal amount of DMF, then re-precipitate in diethyl ether. Repeat this dissolution-precipitation cycle two more times to ensure the removal of unreacted reagents and byproducts.

  • Drying: Dry the resulting functionalized polymer (PHEA-Br macroinitiator) under vacuum at room temperature until a constant weight is achieved.

  • Characterization: Characterize the macroinitiator using ¹H NMR to confirm the presence of the bromo-propionyl groups and to determine the degree of functionalization. Gel Permeation Chromatography (GPC) can be used to assess changes in molecular weight and polydispersity.

Quantitative Data Summary:

ParameterValueReference
PHEA Molecular Weight (Mn)10,000 g/mol Assumed for calculation
Molar ratio of -OH groups to this compound1 : 1.5Typical excess
Molar ratio of -OH groups to Triethylamine1 : 2Typical excess
Reaction Temperature0 °C to Room TemperatureStandard conditions
Reaction Time24 hoursStandard duration
Expected Degree of Functionalization> 95%Literature values

Application II: "Grafting From" Polymerization via ATRP

The synthesized macroinitiator can be used to grow well-defined polymer chains from the backbone, creating a graft copolymer. ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity.[3]

Experimental Protocol: ATRP of Methyl Methacrylate (MMA) from a PHEA-Br Macroinitiator

Objective: To synthesize a poly(2-hydroxyethyl acrylate)-graft-poly(methyl methacrylate) (PHEA-g-PMMA) copolymer via ATRP.

Materials:

  • PHEA-Br macroinitiator

  • Methyl methacrylate (MMA), inhibitor removed

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous anisole or another suitable solvent

  • Methanol

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, add the PHEA-Br macroinitiator, CuBr, and the solvent.

  • Degassing: Seal the flask and subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Addition of Monomer and Ligand: Under a nitrogen counterflow, add the de-inhibited MMA and the PMDETA ligand to the frozen mixture.

  • Initiation of Polymerization: Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90 °C) to start the polymerization.

  • Monitoring the Reaction: Take samples at timed intervals using a nitrogen-purged syringe to monitor the monomer conversion by ¹H NMR or gas chromatography (GC).

  • Termination: After the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitation: Precipitate the graft copolymer by adding the purified solution to a large volume of a non-solvent, such as methanol.

  • Drying: Filter and dry the resulting PHEA-g-PMMA copolymer under vacuum.

  • Characterization: Analyze the graft copolymer using GPC to determine the molecular weight and polydispersity. ¹H NMR can be used to confirm the composition of the graft copolymer.

Quantitative Data Summary:

ParameterValueReference
Molar ratio of [MMA]:[PHEA-Br initiator sites]:[CuBr]:[PMDETA]100 : 1 : 1 : 2Typical ATRP stoichiometry
Reaction Temperature70 °CExample condition
Reaction Time4 - 24 hoursDependent on desired conversion
Expected Monomer Conversion50 - 90%Typical range
Expected Polydispersity Index (PDI)1.1 - 1.3Characteristic of controlled polymerization

Visualizations

Experimental Workflow for Graft Copolymer Synthesis

G cluster_0 Macroinitiator Synthesis cluster_1 ATRP Grafting PHEA Poly(2-hydroxyethyl acrylate) (PHEA) Reaction1 Functionalization Reaction PHEA->Reaction1 BPC This compound BPC->Reaction1 Base Base (e.g., TEA) Base->Reaction1 Solvent1 Anhydrous DMF Solvent1->Reaction1 Macroinitiator PHEA-Br Macroinitiator Reaction1->Macroinitiator Reaction2 ATRP Reaction Macroinitiator->Reaction2 Monomer Monomer (e.g., MMA) Monomer->Reaction2 Catalyst CuBr / PMDETA Catalyst->Reaction2 Solvent2 Anhydrous Anisole Solvent2->Reaction2 GraftCopolymer PHEA-g-PMMA Graft Copolymer Reaction2->GraftCopolymer

Caption: Workflow for the synthesis of a graft copolymer.

Logical Relationship of Reagents and Products

G reagent This compound application1 Post-Polymerization Modification reagent->application1 intermediate Functionalized Polymer (Macroinitiator) application1->intermediate application2 Initiator for ATRP product Graft Copolymer application2->product intermediate->application2 precursor Hydroxyl/Amine Containing Polymer precursor->application1 monomer Vinyl Monomer monomer->application2

Caption: Role of this compound in polymerization.

References

Application Notes and Protocols: Selective Reactions at the Acyl Chloride of 3-Bromopropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopropionyl chloride is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex molecules. Its structure, featuring a highly reactive acyl chloride and a nucleophilically susceptible alkyl bromide, allows for a range of chemical transformations. The ability to selectively target the acyl chloride moiety while preserving the bromo group is crucial for multi-step synthetic strategies. This document provides detailed application notes and experimental protocols for the selective acylation of amines and alcohols using this compound.

The key to achieving high selectivity lies in the differential reactivity of the two functional groups. The acyl chloride is a significantly more potent electrophile than the primary alkyl bromide. Therefore, reactions with common nucleophiles such as primary and secondary amines, as well as alcohols, will preferentially occur at the carbonyl carbon under appropriate conditions. By controlling the reaction parameters, chemists can effectively isolate the desired acylation products, leaving the bromo group available for subsequent functionalization.[1][2]

Selective Amidation of Amines

The reaction of this compound with primary and secondary amines is a robust method for the synthesis of 3-bromopropionamides. This transformation is typically carried out under Schotten-Baumann conditions, which involve a biphasic system with an aqueous base to neutralize the hydrogen chloride byproduct, or in an organic solvent with a tertiary amine base.[3][4][5][6][7] These conditions are generally mild and allow for high yields and excellent chemoselectivity.

Quantitative Data for Selective Amidation
Amine SubstrateBaseSolventTemperature (°C)Reaction TimeYield (%)Reference
Phenacylamine hydrochloride-DimethylformamideRoom Temp to 402 hours35PrepChem.com
Aromatic and Aliphatic AminesMild BaseAprotic Polar SolventMildNot SpecifiedNot SpecifiedBOC Sciences[]
BenzylamineSodium HydroxideDichloromethane/WaterRoom TemperatureNot SpecifiedHighWikipedia[6]
PiperidineTriethylamineDioxaneMicrowaveNot SpecifiedNot SpecifiedNIH Molecular Libraries Program
AnilineSodium Hydroxide-Not SpecifiedNot SpecifiedHighQuora[5]
Experimental Protocol: Synthesis of N-Benzyl-3-bromopropanamide

This protocol describes the selective N-acylation of benzylamine with this compound.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.0 eq)

  • Triethylamine (1.1 eq) or 10% aq. Sodium Hydroxide

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzylamine (1.0 eq) in dichloromethane.

  • If using triethylamine, add it to the benzylamine solution. If using aqueous sodium hydroxide, prepare a 10% solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in dichloromethane to the stirred amine solution via the dropping funnel over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, if using triethylamine, wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine. If using aqueous sodium hydroxide, separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude N-benzyl-3-bromopropanamide can be purified by recrystallization or column chromatography.

Safety Precautions: this compound is corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Selective Esterification of Alcohols

The esterification of alcohols with this compound provides a direct route to 3-bromopropionate esters. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl generated. Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive acyl chloride.

Quantitative Data for Selective Esterification
Alcohol SubstrateBaseSolventTemperature (°C)Reaction TimeYield (%)Reference
3-Methyl-3-hydroxymethyloxetanePyridineDry THFNot SpecifiedNot SpecifiedHigh (for subsequent product)ResearchGate[1]
Benzyl Alcohol-Solvent-freeRoom Temperature1 hour98 (with excess acetyl chloride)ResearchGate[9]
Poly(ethylene glycol) methacrylateNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedSigma-Aldrich
Various AlcoholsPyridineDichloromethane/Ether/THF0 to Room TempFastHighOrgoSolver[10]
Experimental Protocol: Synthesis of Benzyl 3-bromopropionate

This protocol details the selective esterification of benzyl alcohol with this compound.

Materials:

  • This compound (1.0 eq)

  • Benzyl alcohol (1.0 eq)

  • Pyridine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane, benzyl alcohol (1.0 eq), and pyridine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane via a dropping funnel over 15-30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting alcohol.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude benzyl 3-bromopropionate can be purified by vacuum distillation or column chromatography.

Visualizing the Pathways and Workflows

To further elucidate the processes described, the following diagrams illustrate the signaling pathways and experimental workflows.

selective_amidation_pathway 3-Bromopropionyl_chloride 3-Bromopropionyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate 3-Bromopropionyl_chloride->Tetrahedral_Intermediate Nucleophilic Attack Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Tetrahedral_Intermediate 3-Bromopropionamide 3-Bromopropionamide Tetrahedral_Intermediate->3-Bromopropionamide Elimination of Cl⁻ HCl HCl Base Base (e.g., Pyridine, NaOH) Base->HCl Neutralization

Caption: Selective amidation of this compound.

experimental_workflow_amidation start Start dissolve Dissolve Amine and Base in Dichloromethane start->dissolve cool Cool to 0 °C dissolve->cool add Slowly Add 3-Bromopropionyl Chloride Solution cool->add react Stir at Room Temperature (1-2 hours) add->react workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) react->workup dry Dry (MgSO₄), Filter, and Concentrate workup->dry purify Purify Product (Recrystallization or Chromatography) dry->purify end End purify->end selective_esterification_pathway 3-Bromopropionyl_chloride 3-Bromopropionyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate 3-Bromopropionyl_chloride->Tetrahedral_Intermediate Nucleophilic Attack Alcohol Alcohol (R-OH) Alcohol->Tetrahedral_Intermediate 3-Bromopropionate_Ester 3-Bromopropionate Ester Tetrahedral_Intermediate->3-Bromopropionate_Ester Elimination of Cl⁻ HCl HCl Pyridine Pyridine Pyridine->HCl Forms Pyridinium Chloride experimental_workflow_esterification start Start dissolve Dissolve Alcohol and Pyridine in Anhydrous Dichloromethane start->dissolve cool Cool to 0 °C dissolve->cool add Slowly Add 3-Bromopropionyl Chloride Solution cool->add react Stir at Room Temperature (2-4 hours) add->react workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) react->workup dry Dry (Na₂SO₄), Filter, and Concentrate workup->dry purify Purify Product (Distillation or Chromatography) dry->purify end End purify->end

References

Application Notes: Use of 3-Bromopropionyl Chloride in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopropionyl chloride is a versatile bifunctional reagent increasingly utilized in solid-phase peptide synthesis (SPPS) for the development of modified and constrained peptides. Its structure, featuring a highly reactive acyl chloride and an alkyl bromide, allows for a two-stage reaction sequence directly on the solid support.[1] This enables researchers to first acylate a nucleophilic group, typically the N-terminal amine of a peptide chain, followed by an intramolecular alkylation of a suitable side chain, such as the thiol of a cysteine residue. This strategy is a powerful tool for creating cyclic peptides, which often exhibit enhanced metabolic stability, improved binding affinity, and increased selectivity for their biological targets compared to their linear counterparts.[2][3]

The primary application of this compound in this context is the on-resin synthesis of head-to-side-chain cyclized peptides. This "stapling" technique constrains the peptide's conformation, which can lock it into a bioactive structure, making it a valuable strategy in drug discovery and chemical biology.[4]

Key Applications in Solid-Phase Synthesis

  • Peptide Cyclization: Creation of monocyclic peptides by linking the N-terminus to a nucleophilic amino acid side chain (e.g., Cys, Lys, Orn). This is the most common application.

  • Synthesis of Bicyclic Peptides: Used in more complex strategies to form one of two rings in a bicyclic structure.[5][6]

  • Introduction of a Reactive Handle: The bromo-group can be retained after acylation and used for subsequent conjugation to other molecules, such as reporter tags or small molecule drugs, after cleavage from the resin.

Data Presentation: Representative Yields for On-Resin Cyclization

Quantitative data for on-resin cyclization is highly dependent on the peptide sequence, the resin used, and the specific cyclization chemistry. While specific data for this compound-mediated cyclization is not extensively documented, the following table summarizes typical crude purities and isolated yields for analogous on-resin head-to-side-chain cyclization methods, which provide a reasonable expectation for this protocol.

Cyclization StrategyPeptide Sequence/TargetResin TypeCrude Purity (%)Isolated Yield (%)Reference
On-Resin Lactam Bridge (Glu side chain to N-terminus)Model PeptideRink Amide Polystyrene22 - 28%Not Reported[3]
On-Resin Native Chemical LigationModel PeptidePEGA or CLEAR~70%76 - 86%[2]
Gold-mediated Cys Arylation (Bicycle® Peptides)Various Sequences (Peptides 1-8)Not SpecifiedNot Reported13 - 44%[7]
Automated On-Resin Cyclization (DAN Linker)cyclo-GITVIFNot Specified95%93%[8]

Experimental Protocols

The following protocols describe a general workflow for the synthesis of a head-to-side-chain cyclic peptide using this compound. This involves standard Fmoc-based SPPS, followed by on-resin acylation and intramolecular cyclization.

Protocol 1: Synthesis of the Linear Peptide Precursor via Fmoc-SPPS

This protocol outlines the manual synthesis of a linear peptide containing a cysteine residue intended for cyclization.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin for peptide amides).[9]

  • Fmoc-protected amino acids (with acid-labile side-chain protecting groups, e.g., Cys(Trt)).[10]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Dichloromethane (DCM).

  • Piperidine solution (20% v/v in DMF).

  • Coupling reagents: HBTU/HATU and N,N-Diisopropylethylamine (DIPEA).

  • Kaiser test kit or other ninhydrin-based test.[11]

Methodology:

  • Resin Swelling: Place the desired amount of resin (e.g., 0.1 mmol scale) in a reaction vessel. Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature.[9][12] Drain the DMF.

  • Initial Fmoc Deprotection: Add the 20% piperidine solution to the resin and agitate for 20 minutes. Drain the solution and wash the resin thoroughly with DMF (5x).[13]

  • Amino Acid Coupling: a. In a separate vial, dissolve the first Fmoc-amino acid (e.g., Fmoc-Cys(Trt)-OH, 4 eq.) and HBTU/HATU (3.9 eq.) in DMF. b. Add DIPEA (8 eq.) to the amino acid solution to activate it. c. Immediately add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test. A blue bead color indicates an incomplete reaction (repeat coupling). A yellow/colorless bead indicates completion.[11]

  • Chain Elongation: a. For the next amino acid, perform Fmoc deprotection by adding 20% piperidine solution and agitating for 20 minutes. b. Wash the resin thoroughly with DMF (5x). c. Repeat the coupling step (Step 3) with the next amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection with 20% piperidine as described above to expose the N-terminal amine. Wash the resin extensively with DMF (5x) and then DCM (5x). Dry the resin under vacuum.

Protocol 2: On-Resin N-Terminal Acylation & Intramolecular Cyclization

This protocol describes the core application of this compound.

Materials:

  • Peptidyl-resin from Protocol 1 (with free N-terminus and Trt-protected Cys).

  • This compound.

  • Anhydrous Dichloromethane (DCM).

  • N,N-Diisopropylethylamine (DIPEA).

  • Trifluoroacetic acid (TFA).

  • Triisopropylsilane (TIS).

Methodology:

  • Selective Side-Chain Deprotection: a. Swell the peptidyl-resin in DCM. b. To remove the trityl (Trt) protecting group from the cysteine side chain, treat the resin with a solution of TFA/TIS/DCM (1:5:94 v/v/v).[10] c. Agitate for 2 minutes and drain. Repeat this treatment 4-5 times. d. Wash the resin thoroughly with DCM (5x), then neutralize with a 10% DIPEA in DMF solution (2x, 5 min each). e. Wash again with DMF (5x) and DCM (5x). Dry the resin. The resin now has a free N-terminal amine and a free cysteine thiol.

  • N-Terminal Acylation: a. Swell the deprotected peptidyl-resin in anhydrous DCM in a sealed reaction vessel under an inert atmosphere (e.g., Nitrogen). b. In a separate vial, prepare a solution of this compound (5-10 eq.) and DIPEA (10-20 eq.) in anhydrous DCM. c. Add this solution to the resin and agitate at room temperature for 1-2 hours. d. Wash the resin with DCM (5x), DMF (3x), and finally DCM (5x).

  • Intramolecular Cyclization (Thioalkylation): a. Swell the N-acylated resin in DMF. b. Add DIPEA (5-10 eq.) to the resin suspension. The base facilitates the nucleophilic attack of the deprotonated cysteine thiol on the alkyl bromide. c. Agitate the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by taking a few resin beads for a test cleavage and analysis by LC-MS. d. Once the reaction is complete, wash the resin thoroughly with DMF (5x), DCM (5x), and methanol (3x). Dry the resin under vacuum.

Protocol 3: Cleavage, Deprotection, and Purification

Materials:

  • Cyclized peptidyl-resin from Protocol 2.

  • Cleavage Cocktail: e.g., TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[11]

  • Cold diethyl ether.

  • Acetonitrile (ACN) and water for HPLC.

Methodology:

  • Cleavage: Place the dried resin in a reaction vessel. Add the cleavage cocktail and agitate at room temperature for 2-3 hours.[11]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final cyclic peptide by LC-MS.[11]

Visualizations

Experimental Workflow for Cyclic Peptide Synthesis

G cluster_SPPS 1. Linear Peptide Synthesis (Fmoc-SPPS) cluster_Mod 2. On-Resin Modification & Cyclization cluster_Final 3. Final Processing Resin Start: Resin Swelling Fmoc_De Fmoc Deprotection Resin->Fmoc_De Coupling Amino Acid Coupling Fmoc_De->Coupling Wash_SPPS Washing Coupling->Wash_SPPS Repeat Repeat for each AA Wash_SPPS->Repeat n-1 cycles Repeat->Fmoc_De Final_De Final Fmoc Deprotection Repeat->Final_De Final cycle Cys_De Cys(Trt) Deprotection Final_De->Cys_De Acylation N-Acylation with This compound Cys_De->Acylation Cyclize Intramolecular Cyclization (Thioalkylation) Acylation->Cyclize Wash_Mod Washing & Drying Cyclize->Wash_Mod Cleavage Cleavage & Deprotection Wash_Mod->Cleavage Purify RP-HPLC Purification Cleavage->Purify Analyze LC-MS Analysis Purify->Analyze

Caption: General workflow for solid-phase synthesis of a cyclic peptide.

Chemical Pathway of On-Resin Modification

Caption: Reaction scheme for on-resin peptide modification and cyclization.

References

Application Notes and Protocols for Creating Antibody-Drug Conjugates with 3-Bromopropionyl Chloride-Derived Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker molecule, which connects the antibody to the drug, is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the creation of ADCs using a linker synthesized from 3-Bromopropionyl chloride.

This compound is a versatile bifunctional reagent that can be utilized in the synthesis of heterobifunctional linkers.[1][2][3] Its acyl chloride and alkyl bromide moieties allow for sequential reactions to build a linker containing a maleimide group for antibody conjugation and a reactive site for drug attachment. The maleimide group specifically and efficiently reacts with thiol groups on cysteine residues of the antibody, forming a stable thioether bond.[][][]

These protocols will guide researchers through a three-stage process:

  • Synthesis of a Maleimide-Containing Linker: A representative protocol for synthesizing a maleimide-PEG linker utilizing this compound as a starting reagent.

  • Conjugation to a Cytotoxic Drug: A general method for attaching the synthesized linker to a drug molecule.

  • Conjugation to an Antibody and Characterization: Detailed steps for reducing the antibody's disulfide bonds, conjugating the drug-linker, and characterizing the final ADC.

Data Presentation

Quantitative analysis is crucial for the characterization and quality control of ADCs. The following tables summarize key data points that should be collected during ADC development.

Table 1: Physicochemical Characterization of a PEG-Linked ADC

Parameter Method Typical Value/Range Reference(s)
Average Drug-to-Antibody Ratio (DAR) HIC-HPLC, RP-HPLC, Mass Spectrometry 3.5 - 4.5 [7][8][]
Percentage of Unconjugated Antibody HIC-HPLC, RP-HPLC < 5% [7]
Aggregation Size Exclusion Chromatography (SEC) < 5% [10]

| Residual Free Drug | RP-HPLC | < 1% |[11] |

Table 2: Comparative Stability of Maleimide-Based Linkers in Plasma

Linker Type ADC Model Plasma Source Incubation Time (days) Remaining Conjugated Drug (%) Reference(s)
Traditional Maleimide Trastuzumab-mcVC-PABC-Auristatin Human 6 ~75% (25% payload loss) [2]
Maleamic Methyl Ester mil40-12b Mouse 14 ~96.2% [2][12]
Dibromomaleimide (DBM) Trastuzumab-ADC PBS pH 7.4 28 Stable (DAR maintained) [2]

| Dithiomaleimide (DTM) | Trastuzumab-ADC | PBS pH 7.4 | 28 | Stable (DAR maintained) |[2] |

Table 3: In Vitro Cytotoxicity of ADCs with Different Linkers

ADC Target Antigen Cell Line Linker Type Payload IC50 (pM) Reference(s)
Trastuzumab-ADC HER2 SK-BR-3 β-galactosidase-cleavable MMAE 8.8 [13]

| Trastuzumab-ADC | HER2 | SK-BR-3 | Val-Cit (cleavable) | MMAE | 14.3 |[13] |

Experimental Protocols

Protocol 1: Synthesis of a Maleimide-PEG4-Propionyl Linker

This protocol describes a representative synthesis of a heterobifunctional linker starting from this compound. This synthesized linker can then be conjugated to a drug and subsequently to an antibody.

Materials:

  • This compound

  • Amino-PEG4-alcohol

  • Maleic anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Acetic anhydride

  • Sodium acetate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Synthesis of N-(3-bromopropionyl)-amino-PEG4-alcohol: a. Dissolve Amino-PEG4-alcohol (1 equivalent) and TEA (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0°C in an ice bath. c. Slowly add this compound (1.1 equivalents) dropwise to the solution. d. Allow the reaction to warm to room temperature and stir for 4-6 hours. e. Monitor the reaction by thin-layer chromatography (TLC). f. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to yield N-(3-bromopropionyl)-amino-PEG4-alcohol.

  • Synthesis of Maleimido-PEG4-propionamide: a. Dissolve N-(3-bromopropionyl)-amino-PEG4-alcohol (1 equivalent) and maleic anhydride (1.2 equivalents) in DMF. b. Stir the mixture at room temperature for 12 hours to form the maleamic acid intermediate. c. Add acetic anhydride (3 equivalents) and sodium acetate (0.5 equivalents). d. Heat the reaction mixture to 50-60°C for 2-3 hours to effect cyclization to the maleimide. e. Cool the reaction mixture and pour it into ice-water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the combined organic extracts with water and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the final Maleimide-PEG4-Propionyl linker by silica gel column chromatography.

Protocol 2: Conjugation of Maleimide-Linker to a Drug Payload

This protocol provides a general method for conjugating the synthesized maleimide linker to a drug containing a reactive amine group.

Materials:

  • Maleimide-PEG4-Propionyl linker (from Protocol 1)

  • Amine-containing cytotoxic drug (e.g., a derivative of MMAE or Duocarmycin)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous DMF

  • Standard laboratory glassware

Procedure:

  • Activation of the Linker: a. Dissolve the Maleimide-PEG4-Propionyl linker (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. b. Add DCC (1.1 equivalents) to the solution and stir at room temperature for 4-6 hours to form the NHS ester-activated linker.

  • Conjugation to the Drug: a. In a separate flask, dissolve the amine-containing drug (1 equivalent) in anhydrous DMF. b. Add the solution of the NHS ester-activated linker to the drug solution. c. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents). d. Stir the reaction mixture at room temperature for 12-24 hours. e. Monitor the reaction by HPLC. f. Upon completion, purify the maleimide-linker-drug conjugate by preparative HPLC.

Protocol 3: Antibody Reduction and ADC Conjugation

This protocol details the reduction of interchain disulfide bonds in a monoclonal antibody and the subsequent conjugation with the maleimide-activated drug-linker.[14][15]

Materials:

  • Monoclonal antibody (e.g., human IgG1) at 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) solution (e.g., 10 mM)

  • Maleimide-linker-drug conjugate (dissolved in DMSO or DMF)

  • Conjugation Buffer: PBS with 1 mM EDTA, pH 7.2-7.5

  • Quenching Reagent: N-acetylcysteine (NAC) solution

  • Desalting columns (e.g., Sephadex G-25)

  • Sterile filters (0.2 µm)

Procedure:

  • Antibody Reduction: a. To the antibody solution, add a calculated amount of TCEP or DTT to achieve partial reduction of the interchain disulfide bonds. A 5-10 fold molar excess of reducing agent is a common starting point.[11] b. Incubate the reaction at 37°C for 30-90 minutes. The optimal time and temperature should be determined empirically for each antibody.[11][15] c. Immediately remove the excess reducing agent using a pre-equilibrated desalting column, exchanging the buffer to the Conjugation Buffer.[11]

  • ADC Conjugation: a. Adjust the concentration of the reduced antibody to 2.5-5 mg/mL with Conjugation Buffer. b. Add the Maleimide-linker-drug solution to the reduced antibody. A molar excess of 1.5 to 5-fold of the drug-linker per antibody is a typical starting range. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v). c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[11][14] Protect from light if the payload is light-sensitive. d. Quench the reaction by adding a 20-fold molar excess of NAC over the initial amount of maleimide-linker-drug to cap any unreacted maleimide groups.[11] Incubate for an additional 20-30 minutes.

Protocol 4: ADC Purification and Characterization

This protocol describes the purification of the ADC and subsequent analytical characterization to determine key quality attributes.

Materials:

  • Crude ADC solution from Protocol 3

  • Purification system (e.g., Size Exclusion Chromatography - SEC, or Protein A chromatography)

  • Storage Buffer: PBS, pH 7.4 or other formulation buffer

  • Analytical instruments: HPLC (with HIC and RP columns), Mass Spectrometer, UV-Vis Spectrophotometer

Procedure:

  • Purification: a. Purify the ADC from unreacted drug-linker, quenching reagent, and other small molecules using SEC. b. Collect the fractions corresponding to the monomeric ADC peak. c. Concentrate the purified ADC and exchange the buffer into the final storage buffer using ultrafiltration. d. Sterile filter the final ADC solution through a 0.2 µm filter.

  • Characterization: a. Drug-to-Antibody Ratio (DAR) Analysis: Determine the average DAR and the distribution of drug-loaded species using Hydrophobic Interaction Chromatography (HIC-HPLC) or Reversed-Phase HPLC (RP-HPLC).[7][] Mass spectrometry can also be used for accurate mass determination and DAR calculation.[8] b. Aggregation Analysis: Assess the level of aggregation in the final ADC product using Size Exclusion Chromatography (SEC-HPLC).[10] c. Residual Free Drug Analysis: Quantify the amount of unconjugated drug-linker using a sensitive method like RP-HPLC.[11] d. In Vitro Cytotoxicity Assay: Determine the potency of the ADC by measuring its ability to kill target cancer cells. An MTT or LDH release assay can be used to determine the IC50 value.[13] e. Plasma Stability Assay: Evaluate the stability of the ADC in plasma by incubating the ADC in human or mouse plasma at 37°C and measuring the DAR over time.[2][12]

Visualizations

ADC_Synthesis_Workflow cluster_0 Linker Synthesis cluster_1 Drug-Linker Conjugation cluster_2 ADC Preparation cluster_3 Characterization 3-Bromopropionyl_chloride 3-Bromopropionyl_chloride Amine-PEG_Reaction Amine-PEG_Reaction 3-Bromopropionyl_chloride->Amine-PEG_Reaction + Amino-PEG-OH Maleimide_Formation Maleimide_Formation Amine-PEG_Reaction->Maleimide_Formation + Maleic Anhydride Maleimide_Linker Maleimide_Linker Maleimide_Formation->Maleimide_Linker Purification Drug_Conjugation Drug_Conjugation Maleimide_Linker->Drug_Conjugation + Cytotoxic Drug Drug_Linker Drug_Linker Drug_Conjugation->Drug_Linker Purification ADC_Conjugation ADC_Conjugation Drug_Linker->ADC_Conjugation Antibody Antibody Antibody_Reduction Antibody_Reduction Antibody->Antibody_Reduction TCEP/DTT Antibody_Reduction->ADC_Conjugation Purified_ADC Purified_ADC ADC_Conjugation->Purified_ADC Purification (SEC) DAR_Analysis DAR_Analysis Purified_ADC->DAR_Analysis HIC/RP-HPLC, MS Aggregation_Analysis Aggregation_Analysis Purified_ADC->Aggregation_Analysis SEC-HPLC Cytotoxicity_Assay Cytotoxicity_Assay Purified_ADC->Cytotoxicity_Assay In Vitro Stability_Assay Stability_Assay Purified_ADC->Stability_Assay In Plasma

Caption: Experimental workflow for ADC synthesis and characterization.

ADC_MoA ADC_in_Circulation 1. ADC in Circulation Binding 2. Binding to Target Antigen on Cancer Cell ADC_in_Circulation->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Payload_Release 5. Payload Release (Linker Cleavage) Lysosome->Payload_Release Cytotoxicity 6. Cytotoxicity & Apoptosis Payload_Release->Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

Linker_Development Traditional_Maleimide Traditional Maleimide Linker Stability_Issue Instability in Plasma (Retro-Michael Reaction) Traditional_Maleimide->Stability_Issue Next_Gen_Maleimide Next-Generation Maleimide Linkers (e.g., DBM, DTM, Maleamic Esters) Stability_Issue->Next_Gen_Maleimide Leads to development of Improved_Stability Enhanced Stability & Therapeutic Window Next_Gen_Maleimide->Improved_Stability

Caption: Logical relationship of maleimide linker development.

References

Application Notes and Protocols for Biomolecule Labeling with 3-Bromopropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the labeling of biomolecules using the heterobifunctional reagent 3-bromopropionyl chloride. This reagent possesses two reactive moieties: a highly reactive acyl chloride and a less reactive alkyl bromide. This dual reactivity allows for a two-step labeling strategy, primarily targeting amine and sulfhydryl groups on proteins and other biomolecules. These protocols are intended to serve as a comprehensive guide for researchers in bioconjugation, proteomics, and drug development, enabling the synthesis of labeled biomolecules for a variety of applications, including the study of protein-protein interactions, structural biology, and the development of antibody-drug conjugates.

Introduction

This compound is a versatile chemical intermediate with the formula BrCH₂CH₂COCl. Its utility in bioconjugation stems from its heterobifunctional nature, containing both an acyl chloride and an alkyl bromide functional group.[1] This allows for selective reactions with different nucleophilic functional groups present on biomolecules, such as the primary amines of lysine residues and the N-terminus, and the sulfhydryl groups of cysteine residues.

The acyl chloride is a highly reactive group that readily participates in acylation reactions with primary amines under mild conditions. The alkyl bromide is a less reactive electrophile that can subsequently form a stable thioether bond with a sulfhydryl group. This differential reactivity can be exploited to achieve site-specific or sequential modifications of proteins and other biomolecules. By carefully controlling reaction conditions, such as pH, temperature, and stoichiometry, researchers can direct the labeling to the desired functional groups.[1]

Applications in Research and Drug Development:

  • Protein Crosslinking: The bifunctional nature of this compound allows it to act as a crosslinking agent to study protein-protein interactions and protein quaternary structure.

  • Synthesis of Bioprobes: It can be used to introduce a reactive handle onto a biomolecule, which can then be further modified with a reporter molecule such as a fluorophore or a biotin tag.

  • Drug Development: In the pharmaceutical industry, it serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs).[1]

Principle of the Labeling Reaction

The labeling of biomolecules with this compound proceeds in a stepwise manner due to the differential reactivity of its two functional groups.

  • Acylation of Amines: The first step involves the rapid acylation of primary amino groups (e.g., ε-amino group of lysine, N-terminal α-amino group) by the acyl chloride. This reaction is typically carried out at a slightly alkaline pH (pH 7.5-8.5) to ensure that the amino groups are in their deprotonated, nucleophilic state. This reaction forms a stable amide bond.

  • Alkylation of Sulfhydryls: The second, slower reaction is the alkylation of sulfhydryl groups (e.g., from cysteine residues) by the alkyl bromide. This S-alkylation reaction forms a stable thioether linkage. This step is also favored at neutral to slightly alkaline pH.

By controlling the reaction stoichiometry and pH, it is possible to favor the initial acylation of amines, followed by a more targeted alkylation of sulfhydryls.

Quantitative Data Summary

While specific quantitative data for labeling efficiency with this compound is not extensively published in a comparative format, the following table provides a general overview of expected outcomes based on the reactivity of the functional groups and typical bioconjugation reactions. Actual results will vary depending on the specific biomolecule, buffer conditions, and reaction parameters.

ParameterTarget GroupExpected EfficiencyInfluencing Factors
Acylation Primary Amines (Lys, N-terminus)HighpH (optimal 7.5-8.5), Reagent concentration, Temperature, Accessibility of residues
Alkylation Sulfhydryls (Cys)Moderate to HighpH (optimal 7.0-8.0), Presence of reducing agents, Reagent concentration, Accessibility of residues
Specificity Amine vs. SulfhydrylpH-dependentLower pH can favor sulfhydryl modification by reducing amine reactivity.
Side Reactions Hydrolysis of Acyl ChlorideHigh in aqueous bufferMinimized by using fresh reagent and appropriate buffer conditions.

Experimental Protocols

Safety Precautions: this compound is corrosive, a lachrymator, and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Protocol 1: Two-Step Labeling of a Protein with this compound

This protocol describes a general procedure for first acylating accessible amine groups on a protein, followed by alkylating sulfhydryl groups.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

  • Protein concentration assay kit (e.g., BCA or Bradford)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If targeting cysteine residues that may be in disulfide bonds, pre-reduce the protein with a suitable reducing agent (e.g., DTT or TCEP) and subsequently remove the reducing agent by dialysis or using a desalting column equilibrated with degassed Reaction Buffer.

  • Reagent Preparation:

    • Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Acylation Reaction (Step 1):

    • Add a 10 to 20-fold molar excess of the this compound stock solution to the protein solution. Add the reagent dropwise while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Alkylation Reaction (Step 2):

    • Continue the incubation for an additional 2-4 hours at room temperature, or overnight at 4°C, to allow for the alkylation of sulfhydryl groups.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove excess reagent and by-products by passing the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the concentration of the labeled protein using a standard protein assay.

    • Analyze the modification by mass spectrometry to confirm the addition of the bromopropionyl group and identify the modified residues.

Protocol 2: Characterization of Labeled Protein by Mass Spectrometry

Materials:

  • Labeled protein from Protocol 1

  • Trypsin (mass spectrometry grade)

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Reduction and Alkylation Reagents (DTT and Iodoacetamide, if necessary for standard proteomics workflow, but be aware of the existing modification)

  • LC-MS/MS system

Procedure:

  • Protein Digestion:

    • The labeled protein is subjected to in-solution or in-gel tryptic digestion. The specific protocol will depend on the nature of the protein and the desired outcome.

  • LC-MS/MS Analysis:

    • The resulting peptide mixture is analyzed by LC-MS/MS.

    • The mass spectrometer should be set to acquire data in a data-dependent mode, selecting precursor ions for fragmentation.

  • Data Analysis:

    • The acquired MS/MS data is searched against a protein database using a search engine (e.g., Mascot, Sequest) that allows for the specification of variable modifications.

    • Define a variable modification corresponding to the mass of the propionyl group (+71.037 Da for the acylated amine) and the bromopropionyl group (+150.95 Da for the alkylated cysteine).

Visualizations

G cluster_reagents Reagents cluster_reaction Labeling Reaction cluster_products Products Protein Protein (Lys-NH2, Cys-SH) Step1 Step 1: Acylation (pH 7.5-8.5) Protein->Step1 BPC 3-Bromopropionyl Chloride BPC->Step1 AcylatedProtein Acylated Protein (Lys-NH-CO-CH2-CH2-Br) Step1->AcylatedProtein Step2 Step 2: Alkylation (pH 7.0-8.0) LabeledProtein Labeled Protein (Cys-S-CH2-CH2-CO-NH-Lys) Step2->LabeledProtein AcylatedProtein->Step2

Caption: Workflow for two-step protein labeling.

G cluster_start cluster_steps cluster_end start Start prep_protein Prepare Protein Solution start->prep_protein react Incubate Protein and 3-BPC prep_protein->react prep_reagent Prepare 3-BPC Solution prep_reagent->react quench Quench Reaction react->quench purify Purify Labeled Protein quench->purify analyze Analyze by Mass Spectrometry purify->analyze end End analyze->end

Caption: Experimental workflow for protein labeling.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Inactive reagent due to hydrolysis.Prepare this compound solution immediately before use in anhydrous solvent.
Incorrect pH of reaction buffer.Ensure the pH of the reaction buffer is within the optimal range for the targeted functional group.
Inaccessible target residues.Denature the protein under controlled conditions if native structure preservation is not required.
Protein Precipitation High concentration of organic solvent.Keep the concentration of DMF or DMSO in the final reaction mixture below 10%.
Over-labeling of the protein.Reduce the molar excess of the labeling reagent.
Non-specific Labeling Reaction pH is too high.Lower the pH to increase the specificity for sulfhydryl groups over amines.
Prolonged reaction time.Optimize the incubation time to achieve sufficient labeling without excessive side reactions.

References

Troubleshooting & Optimization

preventing hydrolysis of 3-Bromopropionyl chloride during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Bromopropionyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in chemical reactions, with a specific focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound failing or giving low yields?

A1: The most common reason for reaction failure or low yield is the hydrolysis of this compound. This compound is highly reactive towards water.[1] Any moisture present in your reaction setup, including solvents, reagents, or on the surface of your glassware, will rapidly convert the acyl chloride to 3-bromopropionic acid, which is likely unreactive under your desired reaction conditions.

Q2: How can I visually identify if my this compound has hydrolyzed?

A2: While fresh this compound is a clear to pale yellow liquid, significant hydrolysis may not always cause a distinct visual change. However, fuming in moist air is a strong indicator of its reactivity and the presence of HCl gas, a byproduct of hydrolysis. The most reliable way to check for degradation is through analytical methods such as NMR or IR spectroscopy, looking for the appearance of a broad carboxylic acid peak and the disappearance of the acyl chloride peak.

Q3: What are the ideal storage conditions for this compound?

A3: To maintain its integrity, this compound should be stored in a cool (2-8°C), dry place under an inert atmosphere, such as nitrogen or argon.[1][2] The container must be tightly sealed to prevent the ingress of moisture.

Q4: What solvents are compatible with this compound?

A4: Anhydrous aprotic solvents are the best choice. Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. It is crucial that these solvents are thoroughly dried before use. Protic solvents like alcohols and water are incompatible as they will react with the acyl chloride.[3]

Troubleshooting Guide: Preventing Hydrolysis

This guide provides a systematic approach to troubleshooting and preventing the hydrolysis of this compound during your experiments.

Issue Potential Cause Recommended Solution
Low or No Product Yield Hydrolysis of this compound.Ensure all aspects of the reaction are under strict anhydrous conditions. See the detailed experimental protocol below for best practices.
Inactive reagents.Use freshly opened or purified reagents. Ensure your nucleophile is of high purity and dry.
Sub-optimal reaction temperature.Reactions are often initiated at 0°C to control the exothermic reaction and then allowed to warm to room temperature. Temperature optimization may be required for your specific substrate.
Formation of 3-Bromopropionic Acid as a Major Byproduct Presence of moisture in the reaction.Rigorously dry all glassware, solvents, and reagents. Perform the reaction under a positive pressure of an inert gas (nitrogen or argon).
Inconsistent Results Between Batches Variable moisture content in reagents or solvents.Standardize your procedure for drying solvents and handling reagents to ensure consistency.
Reaction Mixture Fumes Excessively Upon Addition of this compound Reaction with atmospheric moisture at the point of addition.Use a syringe or dropping funnel to add the this compound dropwise below the surface of the reaction mixture while maintaining a positive inert gas pressure.

Quantitative Data: Reactivity of Acyl Chlorides with Water

Compound Condition Observation
Propionyl ChlorideSpilled into an excess of waterHalf of the maximum theoretical yield of hydrogen chloride gas is created in 0.09 minutes.[4][5]

This rapid reaction highlights the critical need for anhydrous conditions when working with acyl chlorides like this compound.

Experimental Protocols

Detailed Protocol: Acylation of a Primary Amine with this compound under Anhydrous Conditions

This protocol outlines the acylation of a generic primary amine, emphasizing the steps to prevent hydrolysis of this compound.

1. Preparation of Glassware and Setup:

  • All glassware (round-bottom flask, dropping funnel, condenser, etc.) must be thoroughly dried in an oven at >120°C for at least 4 hours, or flame-dried under vacuum and allowed to cool under an inert atmosphere.

  • Assemble the glassware while hot and immediately place it under a positive pressure of dry nitrogen or argon. Use a bubbler to monitor the gas flow.

2. Reagent and Solvent Preparation:

  • Solvent: Use anhydrous dichloromethane (DCM), freshly dispensed from a solvent purification system or dried over a suitable drying agent (e.g., calcium hydride) and distilled.

  • Amine: Ensure the primary amine is dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, it can be dried over potassium hydroxide pellets and distilled.

  • Base: Use a non-nucleophilic base such as triethylamine (TEA). It is recommended to distill TEA from calcium hydride and store it over potassium hydroxide.

  • This compound: Use a fresh bottle or a previously opened bottle that has been properly stored under an inert atmosphere.

3. Reaction Procedure:

  • In the dried, inerted round-bottom flask, dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add this compound (1.1 eq.) dropwise to the stirred solution via a syringe or the dropping funnel. The addition should be done over a period of 15-30 minutes to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

4. Work-up and Purification:

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Visualizations

Hydrolysis_Prevention_Workflow Experimental Workflow for Preventing Hydrolysis cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification Dry_Glassware Dry Glassware (Oven or Flame-Dry) Assemble_Apparatus Assemble Hot Glassware Under Inert Gas (N2/Ar) Dry_Glassware->Assemble_Apparatus Dry_Solvents Dry Solvents (e.g., over CaH2) Add_Reactants Add Amine and Base to Anhydrous Solvent Dry_Solvents->Add_Reactants Dry_Reagents Dry Reagents (Amine, Base) Dry_Reagents->Add_Reactants Assemble_Apparatus->Add_Reactants Cool_Mixture Cool to 0°C Add_Reactants->Cool_Mixture Add_Acyl_Chloride Slow, Dropwise Addition of This compound Cool_Mixture->Add_Acyl_Chloride React Stir at Room Temperature (Monitor by TLC) Add_Acyl_Chloride->React Quench Quench Reaction (with Water) React->Quench Extract Extract and Wash Quench->Extract Dry_Purify Dry and Purify Product Extract->Dry_Purify

Caption: Workflow for preventing hydrolysis during acylation.

Hydrolysis_Pathway Competing Reaction Pathways cluster_reactants Competing Reaction Pathways Acyl_Chloride This compound Desired_Product Desired Amide Product Acyl_Chloride->Desired_Product Acylation Hydrolysis_Product 3-Bromopropionic Acid (Byproduct) Acyl_Chloride->Hydrolysis_Product Hydrolysis Amine Primary Amine (Desired Nucleophile) Water Water (Undesired Nucleophile)

Caption: Desired acylation vs. undesired hydrolysis.

References

Technical Support Center: Reactions of 3-Bromopropionyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during experiments involving 3-bromopropionyl chloride and various nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

This compound is a bifunctional electrophile, meaning it has two primary sites susceptible to nucleophilic attack. The reactivity of these sites can be selectively targeted by controlling reaction conditions.[1]

  • Acyl Chloride: The carbonyl carbon of the acyl chloride is highly electrophilic and readily reacts with nucleophiles in a nucleophilic acyl substitution reaction. This is typically the more reactive site.[1][2]

  • Alkyl Bromide: The carbon atom bonded to the bromine is an electrophilic center for nucleophilic substitution (SN2) reactions. This site is generally less reactive than the acyl chloride.[1][2]

Q2: What are the common side reactions when reacting this compound with primary or secondary amines?

Several side reactions can occur, leading to a mixture of products and reduced yield of the desired N-(3-bromopropionyl)amide.

  • Over-acylation/alkylation: The initially formed secondary amine (from a primary amine) or tertiary amine (from a secondary amine) is still nucleophilic and can react further with another molecule of this compound. This can lead to the formation of di-acylated or N-alkylated byproducts. To mitigate this, it is advisable to use a slight excess of the amine and add the this compound slowly at a low temperature.[3][4]

  • Intramolecular Cyclization: The amide product, N-(3-bromopropionyl)amine, can undergo intramolecular cyclization to form a four-membered ring, an azetidin-2-one. This reaction is often promoted by a base.

  • Elimination Reaction: In the presence of a base, this compound can undergo an elimination reaction (E2) to form the highly reactive and polymerizable acryloyl chloride.[3] This is more likely with sterically hindered amines or when using strong, non-nucleophilic bases.

Q3: Can intramolecular cyclization occur with other nucleophiles like alcohols and thiols?

Yes, intramolecular cyclization is a potential side reaction with alcohols and thiols as well, following the initial acylation.

  • With alcohols , the resulting ester, O-(3-bromopropionyl)alkanol, can cyclize to form a β-propiolactone.

  • With thiols , the thioester, S-(3-bromopropionyl)thiol, can cyclize to form a β-thiolactone.

Q4: How can I minimize the formation of acryloyl chloride during my reaction?

The formation of acryloyl chloride is an elimination reaction favored by strong bases and higher temperatures. To minimize this side reaction:

  • Use a non-nucleophilic, sterically hindered base sparingly, or a weaker base like pyridine or triethylamine in stoichiometric amounts.

  • Maintain a low reaction temperature (e.g., 0 °C or below) during the addition of this compound.[5]

  • Add the this compound slowly to the reaction mixture to keep its concentration low.

Q5: What is the difference between kinetic and thermodynamic control in these reactions?

The reaction of this compound with nucleophiles can sometimes lead to different products depending on the reaction conditions, which relates to kinetic versus thermodynamic control.

  • Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control, favoring the product that is formed fastest.[6][7][8][9] In the case of this compound, this is typically the acylation of the nucleophile at the highly reactive acyl chloride group.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can reach equilibrium, favoring the most stable product.[6][7][8][9] This could potentially lead to the formation of cyclized or rearranged products if they are more thermodynamically stable.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Acylated Product
Potential Cause Troubleshooting Steps
Hydrolysis of this compound Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[5]
Formation of Acryloyl Chloride Maintain a low reaction temperature (0 °C or below) during the addition of the acyl chloride. Use a weak base or a stoichiometric amount of a non-nucleophilic base.
Over-acylation/alkylation of Amine Use a slight excess of the amine nucleophile. Add this compound slowly to the reaction mixture.
Intramolecular Cyclization After the initial acylation, perform the work-up at a low temperature and avoid prolonged exposure to basic conditions.
Low Reactivity of Nucleophile For less reactive nucleophiles, the reaction may require longer reaction times or slightly elevated temperatures after the initial addition at low temperature. Monitor the reaction progress by TLC or LC-MS.
Issue 2: Formation of Multiple Products Observed by TLC/LC-MS
Potential Cause Troubleshooting Steps
Mixture of Acylated and Alkylated Products This indicates a lack of selectivity. Favor acylation by using low temperatures (kinetic control). The acyl chloride is more electrophilic than the alkyl bromide.
Presence of Acryloyl Chloride and its Polymer This suggests that elimination is a significant side reaction. Reduce the amount of base or use a weaker base. Ensure the reaction temperature is kept low.
Cyclized Product Detected The work-up or reaction conditions may be promoting intramolecular cyclization. Minimize reaction time after the initial acylation and use mild work-up conditions.

Experimental Protocols

Protocol 1: General Procedure for the N-acylation of a Primary Amine with this compound

This protocol aims to maximize the yield of the desired N-(3-bromopropionyl)amide while minimizing side reactions.

Materials:

  • Primary amine

  • This compound

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et3N) or Pyridine

  • Anhydrous sodium sulfate (Na2SO4)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

Procedure:

  • Dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the stirred amine solution via the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the starting amine), quench the reaction by the slow addition of saturated aqueous NaHCO3 solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous Na2SO4.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical Product Distribution in the Reaction of a Primary Amine with this compound under Different Conditions

Entry Temperature (°C) Base Desired Product Yield (%) Over-acylation/alkylation (%) Cyclized Product (%) Elimination Product (%)
10Et3N (1.1 eq)855<28
225Et3N (1.1 eq)6015520
30DBU (1.1 eq)40101040
4-20Pyridine (1.2 eq)90<2<17

Note: This data is illustrative and the actual yields will depend on the specific substrates and reaction conditions.

Visualizations

Reaction_Pathways This compound + Nucleophile This compound + Nucleophile Desired Acylated Product Desired Acylated Product This compound + Nucleophile->Desired Acylated Product Acylation (Major Pathway) Over-acylated/alkylated Product Over-acylated/alkylated Product This compound + Nucleophile->Over-acylated/alkylated Product Side Reaction Cyclized Product Cyclized Product Desired Acylated Product->Cyclized Product Intramolecular Cyclization This compound + Base This compound + Base Acryloyl Chloride Acryloyl Chloride This compound + Base->Acryloyl Chloride Elimination (E2) Troubleshooting_Workflow start Low Yield or Multiple Products check_temp Is the reaction temperature low (e.g., 0°C)? start->check_temp check_base Is a weak base or stoichiometric non-nucleophilic base used? check_temp->check_base Yes solution_temp Lower the reaction temperature. check_temp->solution_temp No check_addition Was the acyl chloride added slowly? check_base->check_addition Yes solution_base Use a weaker base or reduce the amount of base. check_base->solution_base No check_anhydrous Are all reagents and solvents anhydrous? check_addition->check_anhydrous Yes solution_addition Slow down the rate of addition. check_addition->solution_addition No solution_anhydrous Ensure anhydrous conditions. check_anhydrous->solution_anhydrous No

References

Technical Support Center: Purification of Products from 3-Bromopropionyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromopropionyl chloride. It addresses common issues encountered during the purification of reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: The most common impurities include:

  • Unreacted Starting Materials: Residual amine, alcohol, or this compound.

  • Hydrolysis Products: 3-Bromopropionic acid, formed from the reaction of this compound with trace water. The desired amide or ester product can also undergo hydrolysis under acidic or basic workup conditions.[1]

  • Salts: Amine hydrohalide salts (e.g., triethylammonium chloride) are formed when a base scavenger is used.

  • Side-Reaction Products: Depending on the reaction conditions and the nature of the substrate, side-products from elimination (forming an acrylamide/acrylate), substitution of the bromide, or intramolecular cyclization can occur.

Q2: My crude product is an oil, but I expected a solid. What should I do?

A2: An oily product can result from the presence of residual solvent or impurities that depress the melting point. Try the following:

  • High Vacuum: Place the crude product under a high vacuum for several hours to remove any remaining solvent.

  • Trituration: If the oil persists, attempt to induce crystallization by trituration. This involves stirring the oil with a solvent in which the desired product is sparingly soluble, but the impurities are soluble (e.g., cold diethyl ether, hexanes, or a mixture).

  • Purification: If trituration fails, proceed with column chromatography to isolate the pure compound, which may then crystallize upon solvent removal.

Q3: How can I visualize my compounds on a TLC plate if they are not UV-active?

A3: Several staining methods can be used to visualize compounds that are not active under UV light:

  • Potassium Permanganate (KMnO₄) Stain: This stain is effective for compounds that can be oxidized, such as alcohols and alkenes. It will appear as yellow spots on a purple background.[2]

  • Vanillin or p-Anisaldehyde Stains: These are good general stains for various functional groups, including amines and alcohols, often producing a range of colors upon heating.

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often reveal organic compounds as brown spots. This is particularly useful for unsaturated and aromatic compounds.[2]

  • Bromocresol Green Stain: This is useful for visualizing acidic compounds, which will appear as yellow spots on a blue background.[2]

Troubleshooting Guides

Issue 1: The reaction is complete, but the primary impurity is 3-bromopropionic acid.
  • Cause: This impurity arises from the hydrolysis of unreacted this compound during the aqueous workup.

  • Solution: Basic Aqueous Wash

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

    • Separate the organic layer and wash it with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Issue 2: The final product is contaminated with the amine hydrohalide salt.
  • Cause: Salts like triethylammonium chloride or pyridine hydrochloride have limited solubility in some organic solvents and can be carried through the workup.

  • Solution: Aqueous Wash and Filtration

    • Aqueous Wash: During the workup, wash the organic layer with water or dilute acid (e.g., 0.1 M HCl) to dissolve and remove the salt. Be cautious with acidic washes if your product is acid-sensitive.

    • Filtration: If the salt precipitates from the organic solvent after concentration, it can often be removed by dissolving the crude material in a suitable solvent (e.g., DCM) and filtering off the insoluble salt.

Issue 3: TLC analysis shows a new, more nonpolar spot, possibly from an elimination side reaction.
  • Cause: Under basic conditions, particularly with hindered bases or at elevated temperatures, the desired 3-bromopropionyl amide or ester can undergo elimination of HBr to form the corresponding acrylamide or acrylate derivative.

  • Solution: Column Chromatography

    • This byproduct can usually be separated from the desired product by silica gel column chromatography. The less polar nature of the alkene in the acryloyl compound generally results in a higher Rf value compared to the 3-bromopropionyl product. A gradient elution, starting with a nonpolar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, should effectively separate the two compounds.

Issue 4: Product loss is observed during column chromatography.
  • Cause: 3-Bromopropionyl amides and esters can be somewhat unstable on silica gel, which is slightly acidic. This can lead to degradation or irreversible adsorption.

  • Solution: Modified Chromatography Techniques

    • Deactivate Silica Gel: Neutralize the silica gel before packing the column by preparing a slurry in the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%).

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

    • Swift Chromatography: Do not let the compound sit on the column for an extended period. Use a slightly more polar solvent system than for TLC to ensure a reasonably fast elution.

Data Presentation

Table 1: Common Solvents for Purification

Purification MethodRecommended Solvents/Solvent SystemsNotes
Recrystallization Ethanol, Acetonitrile, Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, TolueneThe choice depends on the polarity of the specific product. A solvent pair (one in which the compound is soluble and one in which it is not) is often effective.
Column Chromatography (Silica Gel) Hexanes/Ethyl Acetate, Dichloromethane/Methanol, Toluene/AcetoneStart with a solvent system that gives an Rf of ~0.2-0.4 for the desired product on TLC. For basic products, adding 0.1-1% triethylamine can improve peak shape and recovery.

Experimental Protocols

Protocol 1: General Aqueous Workup for Amidation Reactions
  • Quenching: After the reaction is deemed complete by TLC, cool the reaction mixture to 0 °C. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any unreacted this compound. Be cautious as CO₂ evolution may cause foaming.

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), add an immiscible organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (to remove 3-bromopropionic acid).

    • Water.

    • Brine (to aid in the separation of layers and remove bulk water).

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Determine a suitable eluent system using TLC. The ideal system will show good separation between your product and impurities, with an Rf value for the product between 0.2 and 0.4. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the solvent polarity) may be necessary to separate closely eluting compounds.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

G cluster_reaction Reaction & Quenching cluster_workup Aqueous Workup cluster_purification Purification start Reaction Mixture (Product, Byproducts, Excess Reagents) quench Quench with aq. NaHCO3 start->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash_base Wash with aq. NaHCO3 extract->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry with Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude column Column Chromatography crude->column recrystallize Recrystallization crude->recrystallize pure Pure Product column->pure recrystallize->pure

Caption: General experimental workflow for reaction workup and purification.

G cluster_impurities Impurity Identification cluster_solutions Purification Strategy start Impurity Observed in Crude Product acid 3-Bromopropionic Acid (polar spot on TLC) start->acid salt Amine Hydrohalide Salt (often insoluble in organic solvent) start->salt elimination Acryloyl Derivative (less polar spot on TLC) start->elimination base_wash Basic Aqueous Wash (e.g., aq. NaHCO3) acid->base_wash Removes acidic impurity water_wash Water Wash / Filtration salt->water_wash Removes water-soluble salt chromatography Column Chromatography elimination->chromatography Separates by polarity

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Managing HCl Byproduct in 3-Bromopropionyl Chloride Acylations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hydrogen chloride (HCl) byproduct generated during acylation reactions with 3-bromopropionyl chloride. Efficient neutralization and removal of this acidic byproduct are critical for maximizing reaction yields, preventing degradation of sensitive molecules, and ensuring product purity.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound acylations related to HCl management.

Problem Potential Cause Solution
Low or No Product Yield The HCl byproduct is protonating your nucleophile (e.g., an amine), rendering it non-nucleophilic and halting the reaction.[1]Add at least one equivalent of a non-nucleophilic base (an "acid scavenger") to the reaction mixture to neutralize the HCl as it forms.[1] For moisture-sensitive reactions, consider using an inert gas sparging system to remove HCl.[2]
Formation of Unexpected Byproducts The acidic environment created by HCl can catalyze side reactions or cleave acid-sensitive functional groups (e.g., acetals, some protecting groups).[1]Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to minimize side reactions.[1] Alternatively, conduct the reaction at a lower temperature to control the reaction rate and potential side reactions.
Difficult Product Purification The hydrochloride salt of the base scavenger (e.g., triethylamine hydrochloride) is co-precipitating with your product or is difficult to remove.Choose a reaction solvent in which your product is soluble but the hydrochloride salt is not (e.g., diethyl ether, THF), allowing for removal by filtration.[1] If the salt is soluble, perform an aqueous workup, washing the organic layer with water or a dilute acid to extract the salt.[1]
Reaction Stalls (Friedel-Crafts Acylation) The Lewis acid catalyst (e.g., AlCl₃) is deactivated by the added base scavenger.In Friedel-Crafts acylations, the Lewis acid is used in stoichiometric amounts and complexes with the ketone product.[3][4] A base scavenger is typically not added in situ. HCl is managed during the workup by quenching the reaction mixture in a mixture of ice and concentrated HCl.[4][5]
Emulsion Formation During Aqueous Workup Formation of a stable emulsion between the organic and aqueous layers, making separation difficult.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer and help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What is an HCl scavenger and why is it necessary in this compound acylations?

An HCl scavenger is a base added to the acylation reaction mixture to neutralize the hydrogen chloride (HCl) that is generated as a byproduct.[1][6] This is crucial because the generated HCl can protonate basic nucleophiles, such as amines, converting them into their non-nucleophilic ammonium salts, which stops the desired reaction and leads to low yields.[1]

Q2: How do I choose the right HCl scavenger for my reaction?

The choice of scavenger depends on your substrate's reactivity, cost, and the potential for side reactions. Tertiary amines are common choices.

Base Scavenger pKa of Conjugate Acid Key Characteristics
Triethylamine (TEA) ~10.75Common, inexpensive, and effective. Can sometimes act as a nucleophile, leading to side reactions.[1]
Pyridine ~5.25Less basic than TEA; can also act as a nucleophilic catalyst. It is toxic and has a strong, unpleasant odor.[1]
N,N-Diisopropylethylamine (DIPEA) ~10.75Sterically hindered and non-nucleophilic, which minimizes side reactions. Often referred to as "Hünig's base".[1]
Inorganic Bases (e.g., K₂CO₃, NaHCO₃) VariableGenerally less expensive and non-nucleophilic. However, they are often insoluble in organic solvents, which can lead to heterogeneous reaction mixtures and slower reaction rates.

Q3: What is the difference between an in situ scavenger and a workup procedure for HCl removal?

An in situ scavenger is a base added directly to the reaction from the beginning to neutralize HCl as it is formed, protecting the reactants and products throughout the reaction.[1] A workup procedure involves steps performed after the reaction is complete to neutralize any remaining acid and remove byproducts. This often includes washing the reaction mixture with an aqueous basic solution like sodium bicarbonate.[1]

Q4: Can triethylamine (TEA) react with this compound?

Yes, in addition to acting as a base, triethylamine can also act as a nucleophile and potentially react with this compound, although this is generally a minor pathway compared to its reaction with the primary nucleophile. More significantly, TEA is a tertiary amine and does not have a proton to be abstracted to form an amide with the acyl chloride.[7] The primary concern is its potential nucleophilicity leading to other side products.

Q5: My product is water-sensitive. How can I remove the triethylamine hydrochloride salt without an aqueous workup?

For moisture-sensitive compounds, a non-aqueous workup is essential.

  • Direct Filtration: Choose a reaction solvent (e.g., diethyl ether, THF) in which the triethylamine hydrochloride salt is insoluble. The salt will precipitate and can be removed by filtration.[1][6]

  • Solvent Swap & Filtration: If the reaction is in a solvent where the salt is soluble (e.g., dichloromethane), the solvent can be removed under reduced pressure. Then, an "anti-solvent" (like diethyl ether or hexane) is added to precipitate the salt, which is then filtered off.[1]

Experimental Protocols

Protocol 1: Acylation of a Primary Amine with this compound using Triethylamine

This protocol describes the acylation of a generic primary amine using this compound with triethylamine as the HCl scavenger.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.05 eq)

  • Triethylamine (1.1 eq), distilled from CaH₂[8]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[5][8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Friedel-Crafts Acylation of an Aromatic Compound with this compound

This protocol outlines the Friedel-Crafts acylation of a generic activated aromatic compound.

Materials:

  • Aromatic compound (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Crushed ice

  • Concentrated HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add the aromatic compound (1.0 eq) to the flask.

  • Add this compound (1.1 eq) dropwise to the cooled, stirred mixture.[5]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

  • Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl to quench the reaction.[4]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with water.[5]

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.[5]

  • Purify the resulting ketone by appropriate methods.

Visualizations

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Aqueous Workup reagents Dissolve Amine (1.0 eq) & Triethylamine (1.1 eq) in anhydrous DCM cool Cool to 0°C reagents->cool add_acyl Add this compound (1.05 eq) dropwise cool->add_acyl stir Stir at room temperature (Monitor by TLC) add_acyl->stir wash Wash with aq. NaHCO3, water, and brine stir->wash dry Dry over Na2SO4 wash->dry evap Concentrate in vacuo dry->evap purify Purify Product evap->purify

Caption: Workflow for Amine Acylation with HCl Scavenger.

HCl_Management_Decision start Start: Acylation with This compound q1 Is the nucleophile an amine or other acid-sensitive group? start->q1 a1_yes Use in situ HCl Scavenger (e.g., TEA, DIPEA) q1->a1_yes Yes a1_no Is it a Friedel-Crafts Acylation? q1->a1_no No q2 Is the product water-sensitive? a1_yes->q2 a1_no_yes No in situ scavenger. Quench with ice/HCl during workup. a1_no->a1_no_yes Yes a1_no_no Consider workup with aqueous base wash (e.g., NaHCO3) a1_no->a1_no_no No end Pure Product a1_no_yes->end a1_no_no->end a2_yes Non-aqueous workup: Filter precipitated salt or use solvent swap q2->a2_yes Yes a2_no Aqueous workup: Wash with water/brine to remove salt q2->a2_no No a2_yes->end a2_no->end

Caption: Decision tree for managing HCl byproduct.

References

Technical Support Center: Optimizing Solvent Choice for 3-Bromopropionyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromopropionyl chloride reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental setups.

Frequently Asked Questions (FAQs)

Section 1: General Properties & Handling

Q1: What is this compound and what are its main reactive sites?

This compound (CAS No: 15486-96-1) is a bifunctional chemical intermediate widely used in organic synthesis.[1][2] Its structure contains two key reactive sites:

  • Acyl Chloride (-COCl): This group is a highly reactive acylating agent, susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles.[1][3] The electron-withdrawing effect of the adjacent bromine atom enhances the electrophilicity of the carbonyl carbon, making acylation reactions particularly facile.[1]

  • Alkyl Bromide (-CH2Br): This site is susceptible to nucleophilic substitution reactions.[1]

This dual reactivity allows for a wide range of chemical transformations, making it a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][4]

Q2: How should I handle and store this compound?

Due to its reactivity and sensitivity, proper handling and storage are critical:

  • Handling: this compound is corrosive and causes severe skin burns and eye damage.[3] It is also moisture-sensitive and reacts with water.[5][6] All manipulations should be performed in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including gloves and eye/face protection.[5]

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.[5] It requires refrigeration, typically at 2-8°C, to maintain its stability.[6]

Q3: What solvents are generally compatible or incompatible with this compound?

  • Compatible Solvents: Anhydrous aprotic solvents are required. Common choices include chlorinated solvents (Dichloromethane - DCM), ethers (Tetrahydrofuran - THF, Diethyl ether), hydrocarbons (Toluene), and nitriles (Acetonitrile).[7][8]

  • Incompatible Solvents: Protic solvents such as water, alcohols, and primary or secondary amines are incompatible as they will react directly with the acyl chloride group.[5]

Section 2: Troubleshooting Common Issues

Q4: My reaction yield is very low. What are the likely causes related to the solvent?

Low yields are a common issue and can often be traced back to solvent choice and quality.[9][10]

  • Presence of Moisture: The most common cause is the use of non-anhydrous solvents. Traces of water will hydrolyze this compound to 3-bromopropionic acid, consuming the starting material. Always use freshly dried or commercially available anhydrous solvents.[5][10]

  • Solvent Reactivity: If your substrate or base has low solubility, you might be tempted to use a more polar solvent. However, solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), while aprotic, can sometimes participate in side reactions or be difficult to remove during workup.

  • Poor Substrate Solubility: If your starting material is not fully dissolved, the reaction will be slow and incomplete. Ensure the chosen solvent can adequately dissolve all reactants at the reaction temperature.

Q5: I am observing multiple spots on my TLC, indicating side products. How can the solvent choice influence this?

The polarity of the solvent can influence reaction pathways and lead to side products.

  • Elimination Reactions: In the presence of a base, this compound can undergo elimination to form acryloyl chloride, especially upon heating. The choice of solvent can affect the rate of this side reaction.

  • Reaction with Solvent: While less common with inert solvents like DCM or Toluene, some solvents can potentially react under specific conditions or in the presence of certain catalysts.

  • Polymerization: The product itself may be unstable or prone to polymerization, which can be influenced by solvent and temperature.

Q6: My reaction is not going to completion. Could the solvent be the issue?

Yes, the solvent plays a critical role in reaction kinetics.

  • Insufficient Polarity: For reactions involving polar intermediates or transition states, a solvent with very low polarity (e.g., hexane) may not be sufficient to facilitate the reaction, leading to stalling.

  • Reactant Precipitation: The product or a salt byproduct (e.g., a hydrochloride salt if a tertiary amine base is used) may precipitate out of the solution, coating the surface of the remaining reactants and preventing the reaction from proceeding. A solvent that can better solvate these species may be required.

Data Presentation & Solvent Selection

Table 1: Properties of Common Aprotic Solvents
SolventAbbreviationBoiling Point (°C)Dielectric Constant (ε)Key Characteristics
DichloromethaneDCM39.69.1Good general-purpose solvent, dissolves many organics, volatile, easy to remove.
TetrahydrofuranTHF667.6Ethereal solvent, can form peroxides, good for reactions with organometallics.
AcetonitrileMeCN81.637.5Polar aprotic solvent, useful for promoting SN2 reactions, can be harder to remove.
Toluene-110.62.4Non-polar, allows for higher reaction temperatures, good for Friedel-Crafts reactions.
Diethyl EtherEt₂O34.64.3Very volatile, low boiling point, highly flammable.
Table 2: Troubleshooting Guide
SymptomPotential Solvent-Related CauseSuggested Solution
Low Yield Solvent contains water.Use commercially available anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves, distillation).
Reactant has poor solubility.Choose a solvent with a polarity that better matches the substrate. Consider a solvent mixture.
Multiple Side Products Reaction temperature is too high, causing decomposition or elimination.Select a lower-boiling solvent (e.g., DCM instead of Toluene) to maintain a lower reaction temperature.
Solvent polarity favors an undesired pathway.Experiment with solvents of different polarities (e.g., switch from polar MeCN to non-polar Toluene).
Reaction Stalls Product or salt byproduct is precipitating.Switch to a more polar solvent that can better solvate all species in the reaction mixture.
Solvent is not polar enough to support the reaction mechanism.Increase solvent polarity. For example, try THF or MeCN instead of Toluene or Hexane.

Solvent Selection Workflow

start Start: Define Reaction substrate Substrate Properties? start->substrate reaction_type Reaction Type? substrate->reaction_type Soluble in non-polar? mecn Try Acetonitrile (MeCN) - For polar substrates - Promotes SN2 substrate->mecn Soluble only in polar? temp Required Temperature? dcm Try Dichloromethane (DCM) - Good general starting point - Low boiling point temp->dcm Low Temp (<40°C) thf Try Tetrahydrofuran (THF) - Good for moderate polarity - Check for peroxides temp->thf Mid Temp (<65°C) toluene Try Toluene - For high temperatures - Non-polar substrates temp->toluene High Temp (>100°C) reaction_type->temp Amine/Alcohol Acylation reaction_type->toluene Friedel-Crafts Acylation end_dcm Result: DCM dcm->end_dcm end_thf Result: THF thf->end_thf end_toluene Result: Toluene toluene->end_toluene end_mecn Result: MeCN mecn->end_mecn

Caption: Decision tree for selecting an initial solvent.

Experimental Protocols

General Procedure for Acylation of an Amine

This protocol provides a general methodology. Specific quantities, temperatures, and reaction times must be optimized for each unique substrate.

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a vacuum.

    • Allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup:

    • To the flask, add the amine substrate (1.0 eq.) and a tertiary amine base (e.g., triethylamine, 1.2 eq.).

    • Add anhydrous solvent (e.g., Dichloromethane) via syringe to dissolve the reactants. The concentration should be appropriate to ensure all components remain dissolved throughout the reaction.

    • Cool the mixture to 0°C using an ice-water bath.

  • Reagent Addition:

    • Slowly add this compound (1.1 eq.) dropwise to the stirred solution over 10-15 minutes. A syringe pump is recommended for precise control.

    • Maintain the temperature at 0°C during the addition to control the exothermic reaction.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and dilute with the reaction solvent if necessary.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine base), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

General Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Dry Glassware p2 Inert Atmosphere p1->p2 r1 Dissolve Substrate & Base in Solvent p2->r1 r2 Cool to 0°C r1->r2 r3 Add 3-Bromopropionyl Chloride Dropwise r2->r3 r4 Monitor by TLC/LC-MS r3->r4 w1 Quench Reaction r4->w1 w2 Aqueous Extraction w1->w2 w3 Dry Organic Layer w2->w3 w4 Remove Solvent w3->w4 w5 Purify (Chromatography) w4->w5

Caption: General workflow for this compound reactions.

References

Technical Support Center: 3-Bromopropionyl Chloride Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromopropionyl chloride. The content focuses on the effect of temperature on reaction kinetics and provides practical advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the rate of reactions involving this compound?

As with most chemical reactions, increasing the temperature generally increases the rate of reactions involving this compound.[1] This is because higher temperatures provide the reacting molecules with more kinetic energy, leading to more frequent and energetic collisions.[1] This relationship is often described by the Arrhenius equation, which quantitatively relates the reaction rate constant to temperature and the activation energy of the reaction.[1]

Q2: My acylation reaction with this compound is very slow at room temperature. What is the first troubleshooting step I should take?

If your reaction is proceeding slowly, cautiously increasing the reaction temperature is a logical first step. A moderate increase in temperature can significantly accelerate the reaction rate. However, it is crucial to monitor the reaction closely, as higher temperatures can also promote the formation of side products or lead to the decomposition of reactants and products. It is advisable to increase the temperature in small increments (e.g., 10-20 °C) and follow the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: I am observing the formation of multiple products in my reaction with this compound, especially at elevated temperatures. What could be the cause?

This compound is a bifunctional molecule, containing both a highly reactive acyl chloride and an alkyl bromide.[2][3] This dual reactivity can lead to side reactions, particularly at higher temperatures.[2][3] For example, when reacting with a nucleophile like an amine, besides the expected acylation at the acyl chloride, a second substitution at the bromine-bearing carbon can occur, leading to di-substituted or cyclized products. Elevated temperatures can provide the necessary activation energy for these competing reaction pathways.

Q4: How does the choice of solvent affect the reaction kinetics of this compound at different temperatures?

The choice of solvent is critical and its effect can be temperature-dependent. A solvent that is appropriate at room temperature might not be suitable at higher temperatures due to its boiling point or its potential to react with this compound. For acylation reactions, aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are commonly used. It is important to ensure that the chosen solvent is anhydrous, as this compound readily reacts with water.[4][5] The polarity of the solvent can also influence reaction rates by stabilizing or destabilizing transition states.

Q5: Are there any stability concerns with this compound at elevated temperatures?

Yes, this compound is sensitive to heat and can decompose at elevated temperatures.[2][5] Thermal decomposition can lead to the release of hazardous gases such as hydrogen chloride and hydrogen bromide.[2][5] Therefore, it is recommended to store this compound at refrigerated temperatures (2-8°C) and to avoid prolonged heating at high temperatures during reactions.[1][6]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Low Reaction Temperature Gradually increase the reaction temperature in 10-20°C increments while monitoring the reaction by TLC or NMR.
Impure Reactants Ensure the purity of this compound and the nucleophile. Impurities can inhibit the reaction.
Inadequate Mixing Ensure efficient stirring to promote contact between reactants.
Moisture Contamination Use anhydrous solvents and oven-dried glassware. This compound is highly sensitive to moisture.[4][5]
Incorrect Stoichiometry Verify the molar ratios of your reactants. A slight excess of the nucleophile may be beneficial in some cases.
Issue 2: Formation of Multiple Products (Side Reactions)
Possible Cause Troubleshooting Step
High Reaction Temperature Reduce the reaction temperature. While this may slow down the desired reaction, it can significantly decrease the rate of side reactions.
Dual Reactivity of this compound Consider using a protecting group strategy if the nucleophile has multiple reactive sites.[2][3]
Reaction Time Optimize the reaction time. Prolonged reaction times, even at moderate temperatures, can lead to the formation of byproducts.
Order of Addition Experiment with the order of reagent addition. For example, adding the this compound slowly to a solution of the nucleophile can sometimes minimize side reactions.

Quantitative Data

Due to the limited availability of published kinetic data for specific reactions of this compound, the following table presents illustrative data to demonstrate the expected effect of temperature on the reaction rate constant (k) for a hypothetical acylation reaction. This data follows the general principles of chemical kinetics.

Temperature (°C)Temperature (K)Hypothetical Rate Constant, k (M⁻¹s⁻¹)
0273.150.005
10283.150.012
20293.150.028
30303.150.065
40313.150.140

This data is for illustrative purposes only and should not be considered as actual experimental values.

Experimental Protocols

General Protocol for the Acylation of an Amine with this compound

This protocol provides a general methodology for the acylation of a primary or secondary amine. Reaction conditions, particularly temperature and time, should be optimized for each specific substrate.

Materials:

  • This compound

  • Amine substrate

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Temperature control system (ice bath, oil bath)

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Preparation: Dissolve the amine substrate (1 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous solvent in the reaction flask.

  • Cooling: Cool the solution to the desired starting temperature (e.g., 0 °C) using an appropriate cooling bath.

  • Addition of this compound: Dissolve this compound (1.05 equivalents) in a small amount of the anhydrous solvent in the dropping funnel. Add the this compound solution dropwise to the stirred amine solution over a period of 15-30 minutes, maintaining the reaction temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by TLC or another suitable analytical method.

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate). Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

Experimental_Workflow Experimental Workflow for Acylation prep Preparation of Reactants reaction Reaction Setup under Inert Atmosphere prep->reaction addition Controlled Addition of this compound reaction->addition monitoring Reaction Monitoring (TLC/NMR) addition->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Purification of Product workup->purification analysis Characterization of Product purification->analysis

Caption: A generalized workflow for a typical acylation reaction using this compound.

Troubleshooting_Tree Troubleshooting Low Yield start Low or No Product Yield check_temp Is Reaction Temperature Optimized? start->check_temp increase_temp Increase Temperature Incrementally check_temp->increase_temp No check_reagents Are Reactants Pure and Anhydrous? check_temp->check_reagents Yes increase_temp->check_reagents purify_reagents Purify/Dry Reactants and Solvents check_reagents->purify_reagents No check_stoichiometry Is Stoichiometry Correct? check_reagents->check_stoichiometry Yes purify_reagents->check_stoichiometry adjust_stoichiometry Verify and Adjust Molar Ratios check_stoichiometry->adjust_stoichiometry No success Yield Improved check_stoichiometry->success Yes adjust_stoichiometry->success fail Still Low Yield - Re-evaluate Reaction Design

Caption: A decision tree to guide troubleshooting efforts for low-yielding reactions.

References

Technical Support Center: Choosing a Suitable Base for 3-Bromopropionyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in selecting the appropriate base for your reactions involving 3-Bromopropionyl chloride.

Introduction

This compound is a bifunctional reagent widely used in organic synthesis to introduce the 3-bromopropionyl moiety.[1] Its high reactivity, stemming from both the acyl chloride and the alkyl bromide functionalities, presents unique challenges.[1] The choice of base is critical to ensure high yields and minimize side reactions. This document will guide you through the selection of a suitable base and provide troubleshooting for common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when choosing a base for a reaction with this compound?

The main factors to consider are the nucleophilicity of your substrate, the potential for side reactions (primarily elimination), and the ease of purification.

  • Substrate Reactivity: For highly nucleophilic substrates like primary amines and unhindered alcohols, a weaker, non-nucleophilic base is often sufficient to scavenge the HCl byproduct. For less reactive substrates, a stronger base or a nucleophilic catalyst may be necessary.

  • Elimination Side Reaction: this compound can undergo base-mediated elimination to form acryloyl chloride, which can lead to undesired byproducts. Sterically hindered, non-nucleophilic bases are generally preferred to minimize this side reaction.

  • Work-up and Purification: The choice of base will affect the work-up procedure. Water-soluble bases and their corresponding salts can often be removed with an aqueous wash, while others may require specific purification techniques like chromatography or crystallization.

Q2: My reaction mixture is turning dark brown/black. What is causing this and how can I prevent it?

Dark coloration often indicates decomposition or polymerization of starting materials or products, which can be triggered by:

  • High Reaction Temperature: Exothermic reactions with this compound can lead to localized heating. To prevent this, it is crucial to control the reaction temperature, often by slow, dropwise addition of the acyl chloride at 0 °C.[2]

  • Reactive Substrates: Highly activated substrates may be prone to polymerization under the reaction conditions.[2] Using a milder base and ensuring a low reaction temperature can help mitigate this.

  • Base-Induced Side Reactions: Some tertiary amines can react with acyl chlorides to form ketenes, which can lead to colored byproducts. Using a less reactive base or a hindered base can sometimes prevent this.

Q3: I am seeing a significant amount of elimination byproduct (acryloyl chloride derivative). How can I suppress this?

The formation of the acryloyl derivative is a common side reaction. To favor the desired substitution reaction, consider the following:

  • Choice of Base: Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to abstract the acidic α-proton that initiates elimination.

  • Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below). This generally favors the substitution reaction, which has a lower activation energy than the elimination reaction.

  • Slow Addition: Add the this compound slowly to the mixture of your substrate and base. This keeps the concentration of the acyl chloride low at any given time, which can help to minimize side reactions.

Q4: I am working with an amino alcohol. How can I achieve selective N-acylation over O-acylation?

Achieving chemoselectivity between amine and alcohol functionalities can be challenging. Generally, amines are more nucleophilic than alcohols, and N-acylation is kinetically favored. To enhance selectivity for N-acylation:

  • Use a Non-nucleophilic Base: A non-nucleophilic base like triethylamine or DIPEA will scavenge the HCl produced without competing with the substrate for the acyl chloride.

  • Control Stoichiometry: Use a slight excess of the amino alcohol relative to the this compound to ensure all the acyl chloride is consumed by the more reactive amine.

  • Low Temperature: Running the reaction at low temperatures will further favor the kinetically preferred N-acylation.

Q5: What is the best work-up procedure to remove the tertiary amine base and its hydrochloride salt?

The most common method is an aqueous work-up:

  • Dilute the reaction mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Wash with a dilute acidic solution (e.g., 1M HCl or saturated NH₄Cl) to protonate the excess tertiary amine and its hydrochloride salt, making them water-soluble and allowing for their removal in the aqueous layer.

  • Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with brine to remove any remaining water from the organic layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

For pyridine, a wash with an aqueous copper sulfate solution can be effective in removing residual amounts.[3]

Data Presentation: Comparison of Common Bases

The choice of base can significantly impact the yield and purity of your product. The following table summarizes the properties and typical applications of common bases used in reactions with this compound.

BasepKa of Conjugate AcidKey CharacteristicsTypical Applications & Considerations
Triethylamine (TEA) ~10.7Common, inexpensive, non-nucleophilic base.General purpose for acylating amines and alcohols. Can sometimes promote elimination.
Pyridine ~5.2Acts as a base and a nucleophilic catalyst.Useful for less reactive substrates. Can be more difficult to remove during work-up.
Diisopropylethylamine (DIPEA) ~10.7Sterically hindered, non-nucleophilic base.Excellent choice for minimizing elimination side reactions.
2,6-Lutidine ~6.7Sterically hindered, non-nucleophilic base.Good for suppressing elimination, particularly with sensitive substrates.
Proton Sponge ~12.1Very strong, non-nucleophilic base.Used in cases where a very strong, non-nucleophilic base is required. It is expensive.

Experimental Protocols

Protocol 1: General Procedure for the N-acylation of an Aniline with this compound using Triethylamine

  • To a solution of aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of this compound (1.1 eq) in DCM dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford 3-bromo-N-phenylpropanamide.[4][5]

Protocol 2: General Procedure for the O-acylation of an Alcohol with this compound using Pyridine

  • To a solution of benzyl alcohol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add this compound (1.2 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃, and brine. A wash with aqueous CuSO₄ solution can be used to remove residual pyridine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford benzyl 3-bromopropanoate.[6][7]

Visualizations

Base Selection Logic for this compound Reactions

Base_Selection start Substrate Type? amine Amine start->amine Primary/Secondary alcohol Alcohol start->alcohol amino_alcohol Amino Alcohol start->amino_alcohol sub_reactivity Substrate Reactivity? amine->sub_reactivity alcohol->sub_reactivity base_choice3 Prioritize N-acylation. Use a non-nucleophilic base (e.g., TEA, DIPEA) at low temperature. amino_alcohol->base_choice3 high_reactivity High sub_reactivity->high_reactivity low_reactivity Low sub_reactivity->low_reactivity base_choice1 Use a non-nucleophilic, sterically hindered base (e.g., DIPEA, 2,6-Lutidine) to minimize elimination. high_reactivity->base_choice1 base_choice2 Consider a nucleophilic catalyst (e.g., Pyridine, DMAP) in addition to a stoichiometric base. low_reactivity->base_choice2

Caption: A decision-making workflow for selecting a suitable base.

Troubleshooting Workflow for this compound Reactions

Troubleshooting_Workflow start Reaction Issue low_yield Low Yield / No Reaction start->low_yield side_products Significant Side Products start->side_products dark_color Dark Reaction Mixture start->dark_color check_reagents Check Reagent Purity and Anhydrous Conditions low_yield->check_reagents elimination Elimination Product (Acryloyl Derivative) side_products->elimination polymerization Polymerization side_products->polymerization lower_temp Lower Reaction Temperature (e.g., 0°C or below) dark_color->lower_temp slow_addition Slow, Dropwise Addition of Acyl Chloride dark_color->slow_addition increase_temp Consider Increasing Temperature (with caution) check_reagents->increase_temp If reagents are pure stronger_base Use a Stronger Base or Nucleophilic Catalyst increase_temp->stronger_base If still no reaction use_hindered_base Use a Sterically Hindered Base (DIPEA, 2,6-Lutidine) elimination->use_hindered_base elimination->lower_temp elimination->slow_addition polymerization->lower_temp polymerization->slow_addition

References

troubleshooting low yield in 3-Bromopropionyl chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-Bromopropionyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common laboratory-scale synthesis involves the reaction of 3-Bromopropionic acid with a chlorinating agent.[1] Commonly used chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (PCl₃), and phosphorus pentachloride (PCl₅).[2][3]

Q2: Why is my yield of this compound consistently low?

Low yields in this synthesis can stem from several factors, including incomplete reaction, product degradation, and suboptimal purification. Key areas to investigate are the purity of starting materials, the presence of moisture, the choice and handling of the chlorinating agent, reaction temperature, and the efficiency of the purification process.

Q3: How does moisture affect the synthesis of this compound?

This compound, like other acyl chlorides, is highly reactive and susceptible to hydrolysis.[4][5] Any moisture present in the reaction setup, including in the starting materials or solvents, will convert the product back to 3-Bromopropionic acid, thus reducing the yield.[6] Therefore, maintaining anhydrous (dry) conditions is critical for success.

Q4: What are the potential side reactions in this synthesis?

Besides hydrolysis, other potential side reactions can contribute to low yields. These may include:

  • Elimination: Under certain conditions, particularly with heat, this compound could potentially undergo elimination to form acryloyl chloride.

  • Polymerization: The starting material, 3-Bromopropionic acid, or the product could potentially polymerize, especially if impurities are present or if the reaction is overheated.

  • Anhydride Formation: In some cases, the acyl chloride can react with unreacted carboxylic acid to form an anhydride, although this is less common when an excess of the chlorinating agent is used.

Q5: How can I monitor the progress of the reaction?

Monitoring the reaction can be challenging due to the high reactivity of the product. Direct analysis of the acyl chloride by techniques like TLC can be problematic as the silica gel on the TLC plate can cause decomposition.[6][7] A common method to check for the completion of the reaction is to take a small aliquot of the reaction mixture and quench it with an alcohol, such as methanol. The resulting methyl ester is more stable and can be easily analyzed by TLC or GC-MS to confirm the consumption of the starting carboxylic acid.[7]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Presence of Moisture Ensure all glassware is oven-dried or flame-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the 3-Bromopropionic acid is dry.
Inactive Chlorinating Agent Use a fresh bottle of the chlorinating agent. Thionyl chloride and oxalyl chloride can degrade over time, especially if not stored properly.
Insufficient Reaction Time or Temperature Monitor the reaction for the cessation of gas evolution (e.g., SO₂ and HCl with thionyl chloride). If the reaction appears sluggish, consider increasing the reaction time or temperature, but be mindful of potential side reactions at higher temperatures.
Impure Starting Material Use high-purity 3-Bromopropionic acid. Impurities can interfere with the reaction. If the purity is questionable, consider recrystallizing the starting material.
Issue 2: Product Decomposes During Workup or Purification
Possible Cause Suggested Solution
Hydrolysis during aqueous workup Avoid aqueous workups if possible. If a wash is necessary, use a saturated sodium chloride solution (brine) and work quickly at low temperatures.
Decomposition during distillation Purify the this compound by fractional distillation under reduced pressure.[2][3] This allows the distillation to occur at a lower temperature, minimizing thermal decomposition. The boiling point of this compound is 55-57 °C at 17 mmHg.
Exposure to atmospheric moisture Handle the purified product in a dry environment (e.g., a glove box or under a stream of inert gas) and store it in a tightly sealed container in a cool, dry place.[4]

Quantitative Data Summary

The following table presents data on the synthesis of the analogous 3-Chloropropionyl chloride from acrylic acid and thionyl chloride, illustrating the impact of reaction conditions on yield. While not specific to this compound, it provides valuable comparative insights.

Reaction Temperature (°C) Thionyl Chloride Addition Time (hours) Yield of 3-Chloropropionyl chloride (%) Reference
70579.9[8]
700.579.7[8]
700.762.4[8]
302.745.8[8]

Experimental Protocols

Synthesis of this compound using Thionyl Chloride

This protocol is adapted from a general procedure for the synthesis of acyl chlorides.[9]

Materials:

  • 3-Bromopropionic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane or toluene) - optional

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with a sodium hydroxide solution). Ensure all glassware is thoroughly dried.

  • Charge the flask with 3-Bromopropionic acid.

  • Under an inert atmosphere, slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the 3-Bromopropionic acid. The reaction can be performed neat or in an anhydrous solvent.

  • Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C). The reaction progress can be monitored by the evolution of sulfur dioxide and hydrogen chloride gas.

  • After the gas evolution ceases (typically after 2-4 hours of reflux), allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation, initially at atmospheric pressure, and then under reduced pressure.

  • Purify the resulting crude this compound by fractional distillation under reduced pressure (55-57 °C at 17 mmHg).

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_moisture 1. Check for Moisture (Glassware, Reagents, Solvents) start->check_moisture moisture_present Moisture Present check_moisture->moisture_present dry_system Action: Thoroughly dry all components and use anhydrous conditions. moisture_present->dry_system Yes check_reagent 2. Verify Reagent Activity (Fresh Thionyl/Oxalyl Chloride) moisture_present->check_reagent No yield_improved Yield Improved dry_system->yield_improved reagent_inactive Reagent Inactive check_reagent->reagent_inactive use_fresh_reagent Action: Use a fresh bottle of the chlorinating agent. reagent_inactive->use_fresh_reagent Yes check_conditions 3. Review Reaction Conditions (Time, Temperature) reagent_inactive->check_conditions No use_fresh_reagent->yield_improved conditions_suboptimal Conditions Suboptimal check_conditions->conditions_suboptimal optimize_conditions Action: Increase reaction time or temperature cautiously. Monitor reaction progress. conditions_suboptimal->optimize_conditions Yes check_purification 4. Analyze Purification Step (Distillation) conditions_suboptimal->check_purification No optimize_conditions->yield_improved purification_issue Purification Issue check_purification->purification_issue optimize_distillation Action: Use fractional distillation under reduced pressure to avoid thermal decomposition. purification_issue->optimize_distillation Yes purification_issue->yield_improved No optimize_distillation->yield_improved

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 3-Bromopropionic_Acid 3-Bromopropionic Acid 3-Bromopropionyl_chloride This compound (Desired Product) 3-Bromopropionic_Acid->3-Bromopropionyl_chloride + SOCl2 - SO2, - HCl Hydrolysis Hydrolysis 3-Bromopropionyl_chloride->Hydrolysis + H2O (Moisture) Elimination Elimination 3-Bromopropionyl_chloride->Elimination Heat Hydrolysis->3-Bromopropionic_Acid Reverts to Starting Material Acryloyl_chloride Acryloyl chloride Elimination->Acryloyl_chloride - HBr

Caption: Main reaction and potential side reactions in the synthesis.

References

Technical Support Center: 3-Bromopropionyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-bromopropionyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges during your experiments, with a specific focus on avoiding di-acylation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS: 15486-96-1) is a dual-functionality molecule featuring both an acyl chloride and an alkyl bromide group. This structure makes it a versatile reagent in organic synthesis. Its primary applications include acting as an acylating agent to introduce the 3-bromopropionyl moiety into molecules like amines and alcohols, and it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1] The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the carbonyl carbon, making it a highly reactive acylating agent.

Q2: What is di-acylation and why does it occur with this compound and primary amines?

A2: Di-acylation is a side reaction where a single primary amine is acylated twice by this compound. The first acylation forms a secondary amide. If this secondary amide is still sufficiently nucleophilic, its remaining N-H proton can be removed, and it can attack a second molecule of this compound, resulting in a di-acylated product. However, it's important to note that the amide product is generally much less nucleophilic than the starting amine, which often helps to prevent over-acylation.[2] The reaction with amines proceeds through a nucleophilic addition-elimination mechanism.[3][4]

Q3: How does stoichiometry influence the formation of mono- vs. di-acylated products?

A3: Stoichiometry is a critical factor in controlling the outcome of the acylation reaction. To favor mono-acylation, it is generally recommended to use a slight excess of the amine relative to the this compound or at least a 1:1 molar ratio. Using an excess of this compound will significantly increase the likelihood of di-acylation. For reactions involving amines, at least two equivalents of the amine are often used: one to act as the nucleophile and the second to act as a base to neutralize the HCl byproduct.[3][4]

Q4: What is the role of a base in this reaction, and which one should I choose?

A4: A base is typically used to neutralize the hydrogen chloride (HCl) that is generated during the acylation reaction.[5] If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.[3] Common choices for bases include:

  • Excess Amine: Using an extra equivalent of the starting amine is a common strategy.[6]

  • Tertiary Amines: Non-nucleophilic, sterically hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base) are frequently used.[5][7]

  • Inorganic Bases: Weaker inorganic bases such as sodium bicarbonate or potassium carbonate can also be effective, particularly in two-phase systems (e.g., the Schotten-Baumann reaction).[8]

The choice of base can influence the reaction's selectivity and should be optimized for your specific substrate.

Troubleshooting Guide: Avoiding Di-acylation

Problem: My reaction is producing a significant amount of di-acylated product.

This guide provides a systematic approach to troubleshoot and minimize the formation of the di-acylated byproduct.

Step 1: Review and Optimize Reaction Conditions

The initial step is to carefully control the reaction parameters. Low temperatures and controlled addition of the acyl chloride are crucial.

Experimental Protocol: General Procedure for Mono-acylation

  • Dissolve the primary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1-1.5 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (0.9-1.0 eq) in the same solvent dropwise to the cooled amine solution over a period of 30-60 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Proceed with standard aqueous work-up and purification (e.g., column chromatography).

Data Presentation: Impact of Reaction Parameters on Selectivity

The following table summarizes how different parameters can be adjusted to favor mono-acylation.

ParameterTo Favor Mono-acylationTo Favor Di-acylation (Undesired)Rationale
Stoichiometry (Amine:Acyl Chloride) ≥ 1:1< 1:1An excess of the acyl chloride increases the probability of a second acylation event.
Temperature 0 °C to room temperatureElevated temperaturesLower temperatures reduce the reaction rate, allowing for better control and selectivity.
Rate of Addition Slow, dropwise additionRapid, bulk additionSlow addition maintains a low concentration of the acyl chloride, minimizing di-acylation.
Solvent Polarity Aprotic, less polar (e.g., DCM, THF)Polar, protic solventsAprotic solvents are generally preferred for reactions with acyl chlorides.
Base Non-nucleophilic, sterically hindered (e.g., DIPEA)Strong, unhindered basesA suitable base efficiently scavenges HCl without interfering with the reaction.
Step 2: Troubleshooting Flowchart

If you are still observing di-acylation after optimizing the initial conditions, use the following workflow to diagnose and solve the issue.

G start Di-acylation Observed check_stoichiometry Check Stoichiometry (Amine : Acyl Chloride) start->check_stoichiometry is_stoichiometry_correct Is ratio ≥ 1:1? check_stoichiometry->is_stoichiometry_correct adjust_stoichiometry Adjust to Amine ≥ Acyl Chloride is_stoichiometry_correct->adjust_stoichiometry No check_temp Check Reaction Temperature is_stoichiometry_correct->check_temp Yes adjust_stoichiometry->check_temp is_temp_low Is temperature ≤ 0°C? check_temp->is_temp_low lower_temp Lower temperature to 0°C or below is_temp_low->lower_temp No check_addition Check Rate of Addition is_temp_low->check_addition Yes lower_temp->check_addition is_addition_slow Was addition slow/dropwise? check_addition->is_addition_slow slow_addition Use a syringe pump for slow, controlled addition is_addition_slow->slow_addition No consider_base Consider Changing the Base is_addition_slow->consider_base Yes slow_addition->consider_base use_hindered_base Switch to a more sterically hindered base (e.g., DIPEA) consider_base->use_hindered_base success Mono-acylation Favored use_hindered_base->success

Caption: Troubleshooting workflow for minimizing di-acylation.

Reaction Mechanism Visualization

Understanding the reaction pathway is key to controlling the outcome. The following diagram illustrates the competitive pathways of mono- and di-acylation.

G PrimaryAmine R-NH₂ MonoAcyl Mono-acylated Product (R-NH-CO-CH₂CH₂Br) PrimaryAmine->MonoAcyl + Acyl Chloride (Desired Path) AcylChloride BrCH₂CH₂COCl DiAcyl Di-acylated Product (R-N(CO-CH₂CH₂Br)₂) MonoAcyl->DiAcyl + Acyl Chloride (Side Reaction)

Caption: Competitive reaction pathways for mono- and di-acylation.

References

stability of 3-Bromopropionyl chloride in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-Bromopropionyl chloride. Below you will find troubleshooting guides and frequently asked questions to ensure the safe and effective use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS No. 15486-96-1) is a bifunctional organic compound containing both an acyl chloride and an alkyl bromide group.[1] This dual reactivity makes it a versatile reagent in organic synthesis.[1][2] It is commonly used for:

  • Acylation: Introducing the 3-bromopropionyl group to alcohols, amines, and other nucleophiles.[2]

  • Synthesis of Heterocycles: Acting as a precursor for various heterocyclic compounds.[1]

  • Pharmaceutical and Agrochemical Intermediate: Serving as a building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2]

Q2: How should this compound be handled and stored?

A2: Due to its reactivity and hazardous nature, proper handling and storage are crucial.

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[4] Avoid inhalation of vapors and contact with skin and eyes.[3]

  • Storage: Store in a cool, dry place, away from sources of ignition and moisture.[5] The container should be tightly sealed, and it is often recommended to store it under an inert atmosphere (e.g., nitrogen or argon).[6][7] Some suppliers recommend refrigeration (2-8°C).[8]

Q3: What are the main hazards associated with this compound?

A3: this compound is a corrosive and combustible liquid.[5][6]

  • It causes severe skin burns and eye damage.[5]

  • Inhalation may cause respiratory irritation and can be harmful.[5]

  • It reacts violently with water and is incompatible with strong bases, alcohols, and oxidizing agents.[3][7]

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound.

Problem 1: Low or no product yield in an acylation reaction.

Possible Cause Troubleshooting Step
Degradation of this compound Ensure the reagent is fresh and has been stored properly. Exposure to moisture in the air or solvent will lead to hydrolysis.
Inadequate reaction conditions The reaction may require optimization of temperature, reaction time, or the choice of base. For less reactive substrates, a stronger base or higher temperature may be necessary.
Solvent incompatibility The solvent used may not be suitable for the reaction. Protic solvents like alcohols will react with the acyl chloride. Ensure you are using a dry, aprotic solvent.
Poor substrate nucleophilicity The nucleophile may not be reactive enough under the chosen conditions. Consider using a more potent catalyst or a different synthetic route.

Problem 2: Formation of unexpected side products.

Possible Cause Troubleshooting Step
Reaction with the solvent Some aprotic solvents, particularly DMF and DMSO, can react with highly reactive acyl chlorides under certain conditions. Consider using a more inert solvent like DCM or acetonitrile.
Intramolecular or intermolecular side reactions The bifunctional nature of this compound can sometimes lead to self-reaction or polymerization, especially at elevated temperatures. Running the reaction at a lower temperature may mitigate this.
Presence of impurities Impurities in the starting materials or solvent can lead to side reactions. Ensure all reagents and solvents are of high purity and appropriately dried.

Stability in Different Solvents

Table 1: Qualitative Stability of this compound in Common Laboratory Solvents

SolventTypeStabilityNotes
Dichloromethane (DCM)AproticGood Generally considered a good, inert solvent for reactions with acyl chlorides. Ensure it is anhydrous.
Tetrahydrofuran (THF)Ethereal (Aprotic)Moderate Can be used, but must be anhydrous as it is hygroscopic. Older bottles of THF may contain peroxides which can be problematic.
Acetonitrile (ACN)Polar AproticGood A suitable polar aprotic solvent. Must be anhydrous.
N,N-Dimethylformamide (DMF)Polar Aprotic (Amide)Fair to Poor Can react with acyl chlorides, especially at elevated temperatures, to form Vilsmeier-type reagents or other byproducts. Use with caution and preferably at low temperatures.
Dimethyl sulfoxide (DMSO)Polar AproticPoor Highly reactive towards many acyl chlorides. Not generally recommended as a solvent for these reactions.[9]
Alcohols (e.g., Methanol, Ethanol)ProticVery Poor Reacts rapidly to form the corresponding ester (solvolysis).[3]
WaterProticVery Poor Reacts rapidly to form 3-bromopropionic acid (hydrolysis).[7]

Experimental Protocols

General Protocol for Acylation of an Amine

This is a general procedure and may require optimization for specific substrates.

  • Preparation: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., a stream of nitrogen or in a desiccator).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine substrate and a suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the cooled amine solution dropwise.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware prep2 Inert Atmosphere prep1->prep2 dissolve Dissolve Amine & Base in Anhydrous Solvent prep2->dissolve cool Cool to 0 °C dissolve->cool add Add 3-Bromopropionyl Chloride Solution cool->add react Stir and Monitor add->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify Product extract->purify

General workflow for an acylation reaction.

degradation_pathways cluster_pathways Degradation Pathways reagent This compound hydrolysis Hydrolysis (with H₂O) reagent->hydrolysis solvolysis Solvolysis (with ROH) reagent->solvolysis side_reaction Side Reaction (with Amide Solvents) reagent->side_reaction product_acid 3-Bromopropionic Acid hydrolysis->product_acid product_ester 3-Bromopropionate Ester solvolysis->product_ester product_side Vilsmeier-type Adducts / Other Byproducts side_reaction->product_side

Degradation pathways of this compound.

References

Technical Support Center: Work-up Procedure for Reactions with 3-Bromopropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromopropionyl chloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the work-up of reactions involving this compound.

Issue Potential Cause Recommended Solution
Violent reaction upon quenching Rapid addition of the quenching agent to unreacted this compound.Cool the reaction mixture in an ice bath before and during the quench. Add the quenching solution (e.g., ice-cold water or saturated sodium bicarbonate solution) slowly and dropwise with vigorous stirring.
Formation of a tarry residue during work-up This can occur in Friedel-Crafts reactions due to an exothermic reaction of the Lewis acid (e.g., AlCl₃) with water.Quench the reaction by slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to maintain a low temperature.[1]
Low or no product yield after extraction The product may be soluble in the aqueous layer.Check the aqueous layer for your product using an appropriate analytical technique (e.g., TLC, LC-MS). If the product is present, perform additional extractions of the aqueous layer with a suitable organic solvent. Adjusting the pH of the aqueous layer may be necessary to ensure the product is in its neutral form for better extraction into the organic phase.
Product decomposes during work-up The product may be sensitive to acidic or basic conditions used during quenching or washing steps.Test the stability of your product by taking a small aliquot of the reaction mixture before work-up and treating it with the planned acidic or basic solution. If decomposition is observed, consider alternative, milder quenching and washing methods. For example, use a buffered wash or simply wash with brine.
Emulsion formation during extraction High concentration of salts or polar byproducts.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, filtering the mixture through a pad of Celite can be effective.
Crude product is an oil that is difficult to purify The product may be impure or have a low melting point.Attempt to purify the oil using column chromatography. If the product is expected to be a solid, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Recrystallization from a suitable solvent system can also be attempted.

Frequently Asked Questions (FAQs)

Q1: How should I safely quench a reaction containing unreacted this compound?

A1: Due to its high reactivity with nucleophiles, any excess this compound must be neutralized (quenched) safely. The reaction is exothermic and produces HCl gas.[2]

  • Procedure: Always perform the quench in a fume hood with appropriate personal protective equipment (PPE). Cool the reaction mixture to 0°C using an ice bath. Slowly add an ice-cold quenching solution, such as water, a saturated aqueous solution of sodium bicarbonate, or a dilute base, dropwise with vigorous stirring. The slow addition is crucial to control the exotherm and the rate of gas evolution.[2]

Q2: What are the common side products in reactions with this compound?

A2: The primary side product from quenching is 3-bromopropionic acid, formed by the hydrolysis of this compound. In reactions with amines, over-acylation or reaction at the bromine-bearing carbon can occur under certain conditions. In Friedel-Crafts acylations, polysubstitution can be a side reaction, although it is less common than in Friedel-Crafts alkylations.[3]

Q3: What is the optimal pH for extracting my product?

A3: The optimal pH for extraction depends on the nature of your product. For neutral products, the pH of the aqueous layer is less critical. However, if your product is acidic or basic, the pH of the aqueous layer should be adjusted to ensure the product is in its neutral, un-ionized form, which will maximize its solubility in the organic solvent.

  • For acidic products , the aqueous layer should be adjusted to a pH that is at least 2 units below the pKa of the product.[4]

  • For basic products , the aqueous layer should be adjusted to a pH that is at least 2 units above the pKa of the product.[4]

Q4: My product seems to be water-soluble. How can I improve my extraction efficiency?

A4: If your product has significant water solubility, consider the following strategies:

  • Increase the ionic strength of the aqueous phase: Add a saturated solution of sodium chloride (brine) during the extraction. This can decrease the solubility of the organic product in the aqueous layer, a phenomenon known as "salting out."

  • Use a different extraction solvent: Choose a more polar organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane, which may better solvate your product.

  • Continuous liquid-liquid extraction: For highly water-soluble compounds, a continuous extraction apparatus can be used to achieve efficient extraction over an extended period.

Experimental Protocols

Detailed Work-up Procedure for a Friedel-Crafts Acylation using this compound

This protocol is a general guideline and may need to be adapted based on the specific substrate and reaction scale.

  • Quenching:

    • Once the reaction is complete, cool the reaction vessel in an ice bath to 0°C.

    • In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.

    • Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. This step is highly exothermic and should be performed with caution in a fume hood.[1]

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The choice of solvent depends on the solubility of the product.

    • Separate the organic layer.

    • Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product. Combine all organic layers.

  • Washing:

    • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as this will evolve CO2 gas. Vent the separatory funnel frequently.

    • Wash the organic layer with water.

    • Finally, wash the organic layer with brine to help remove dissolved water.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Visualizations

Workup_Workflow General Work-up Workflow for this compound Reactions reaction Reaction Mixture (Post-Reaction) quench Quenching (e.g., ice water, aq. NaHCO3) reaction->quench extraction Liquid-Liquid Extraction (Organic Solvent) quench->extraction wash_base Wash with aq. Base (e.g., NaHCO3) extraction->wash_base wash_water Wash with Water wash_base->wash_water wash_brine Wash with Brine wash_water->wash_brine drying Drying (e.g., Na2SO4) wash_brine->drying filtration Filtration drying->filtration evaporation Solvent Evaporation filtration->evaporation crude_product Crude Product evaporation->crude_product purification Purification (Recrystallization or Chromatography) crude_product->purification final_product Pure Product purification->final_product

Caption: General work-up workflow for reactions with this compound.

Troubleshooting_Tree Troubleshooting Decision Tree for Work-up Issues start Work-up Issue? low_yield Low Yield? start->low_yield Yes emulsion Emulsion Formation? start->emulsion No sol_aq Product in Aqueous Layer? low_yield->sol_aq Yes decomp Product Decomposition? emulsion->decomp No add_brine Add Brine / Celite emulsion->add_brine Yes mild_quench Use Milder Quench/Wash decomp->mild_quench Yes change_pH Adjust pH of Aqueous Layer sol_aq->change_pH Yes re_extract Re-extract Aqueous Layer sol_aq->re_extract No change_pH->re_extract

Caption: Troubleshooting decision tree for common work-up problems.

References

Technical Support Center: Enhancing 3-Bromopropionyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for reactions involving 3-Bromopropionyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used to enhance the reactivity of this compound?

A1: The most common catalysts are Lewis acids, which are essential for electrophilic substitution reactions like Friedel-Crafts acylation.[1] Typical Lewis acids include Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃), and Zinc chloride (ZnCl₂).[2] For other applications, such as acylation of alcohols and amines, nucleophilic catalysts like pyridine and 4-(Dimethylamino)pyridine (DMAP) are often employed.[3][4][5]

Q2: Why is a catalyst necessary for Friedel-Crafts acylation with this compound?

A2: In Friedel-Crafts acylation, the Lewis acid catalyst reacts with the acyl chloride to form a highly electrophilic acylium ion.[6][7] This acylium ion is a much stronger electrophile than the acyl chloride itself and is capable of reacting with aromatic rings to form a new carbon-carbon bond.[8]

Q3: Can I use a catalytic amount of Lewis acid for Friedel-Crafts acylation?

A3: No, a stoichiometric amount (or even a slight excess) of the Lewis acid catalyst is typically required. This is because the product of the reaction, an aryl ketone, can form a stable complex with the Lewis acid, rendering it inactive.[1]

Q4: What is the dual reactivity of this compound and how does it affect my reaction?

A4: this compound has two reactive sites: the acyl chloride and the alkyl bromide.[9][10] This allows for a variety of subsequent chemical transformations. However, it also means that under certain conditions, side reactions involving the bromo group can occur. Careful control of reaction conditions is necessary to selectively target the desired functional group.[9]

Q5: Are there greener alternatives to traditional Lewis acids?

A5: Yes, research is ongoing into more environmentally friendly catalysts. Solid acid catalysts, such as zeolites and metal oxides, offer advantages like easier separation and reusability.[11] Additionally, some reactions can be performed using metal triflates, which can be more efficient and reusable.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst due to moisture.[12] 2. Insufficient catalyst loading. 3. Deactivated aromatic substrate. 4. Low reaction temperature.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Use a stoichiometric amount or a slight excess of the Lewis acid catalyst.[1] 3. Friedel-Crafts reactions are not effective on strongly deactivated rings. Consider an alternative synthetic route. 4. Gradually increase the reaction temperature and monitor the progress by TLC or GC.
Formation of Multiple Products 1. Polysubstitution (less common in acylations). 2. Side reactions involving the bromo group. 3. Rearrangement of the acylium ion (unlikely with this substrate).1. Acylation deactivates the aromatic ring, which usually prevents polysubstitution.[1][6] If observed, consider a milder catalyst or lower temperature. 2. Optimize reaction conditions (temperature, reaction time, catalyst) to favor acylation. Milder Lewis acids might be more selective. 3. The acylium ion from this compound is generally stable and does not rearrange.[6]
Product is Difficult to Purify 1. Formation of a stable complex between the product and the Lewis acid catalyst. 2. Presence of unreacted starting materials or side products.1. During workup, quench the reaction with ice-cold water or dilute acid to break up the catalyst-product complex. 2. Use column chromatography for purification. Ensure complete reaction by monitoring with TLC before workup.
Inconsistent Yields 1. Variability in the quality/activity of the catalyst. 2. Presence of moisture. 3. Inconsistent reaction conditions (temperature, time).1. Use a fresh bottle of Lewis acid or test the activity of the existing one. 2. Strictly adhere to anhydrous reaction conditions. 3. Maintain consistent and controlled reaction parameters.

Catalyst Performance Data

The following table summarizes representative data for the performance of various catalysts in acylation reactions with halo-substituted acyl chlorides, providing an expected performance framework for this compound.

CatalystAromatic SubstrateSolventTemperature (°C)Reaction TimeExpected Yield (%)Key ConsiderationsReference(s)
AlCl₃ TolueneDichloromethane0-51-2 h~90 (para-isomer)Highly reactive, but moisture-sensitive and can be difficult to handle.[2]
FeCl₃ BenzeneNot SpecifiedNot SpecifiedNot SpecifiedGood to ExcellentA less potent but more manageable and economical alternative to AlCl₃.[2][2]
ZnCl₂ BenzeneNot SpecifiedNot SpecifiedNot SpecifiedModerate to GoodA milder Lewis acid, often requiring higher temperatures or longer reaction times.[2][2]
Pyridine Alcohols/AminesAcetonitrile/THF0 - rt0.5 - 2 hGood to ExcellentActs as a nucleophilic catalyst and a base to neutralize HCl byproduct.[3][4][13]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride (AlCl₃)

This protocol describes a general procedure for the acylation of an aromatic compound with this compound using AlCl₃ as a catalyst.

Materials:

  • This compound

  • Aromatic substrate (e.g., Toluene)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas supply (N₂ or Ar)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.[14]

  • To the flask, add anhydrous AlCl₃ (1.1 equivalents) and suspend it in anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, dissolve the aromatic substrate (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

  • Add the aromatic substrate solution dropwise to the reaction mixture over 15-20 minutes at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until completion as monitored by TLC.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold 1M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Acylation of an Alcohol using Pyridine

This protocol provides a general method for the esterification of an alcohol with this compound using pyridine as a catalyst and base.

Materials:

  • This compound

  • Alcohol substrate

  • Anhydrous Pyridine

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and inert gas supply (N₂ or Ar)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and pyridine (1.5 - 2.0 equivalents) in anhydrous THF or ACN.[13]

  • Cool the solution to 0°C in an ice bath.

  • Add this compound (1.2 equivalents) dropwise to the stirred solution.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with 1M HCl (to remove pyridine), followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting ester by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Define Reaction Type friedel_crafts Friedel-Crafts Acylation (C-C bond formation) start->friedel_crafts ester_amide Ester/Amide Formation (Acylation of O/N) start->ester_amide lewis_acid Select Lewis Acid Catalyst (e.g., AlCl3, FeCl3) friedel_crafts->lewis_acid nucleophilic_cat Select Nucleophilic Catalyst (e.g., Pyridine, DMAP) ester_amide->nucleophilic_cat conditions Optimize Reaction Conditions (Anhydrous, Temp, Time) lewis_acid->conditions nucleophilic_cat->conditions troubleshoot Troubleshoot Issues (Low Yield, Side Products) conditions->troubleshoot troubleshoot->conditions Re-optimize end Successful Reaction troubleshoot->end Resolved

Catalyst Selection Workflow for this compound Reactions.

Friedel_Crafts_Pathway cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution acyl_chloride This compound (Br-CH2CH2-COCl) acylium_ion Acylium Ion Electrophile [Br-CH2CH2-C=O]+ acyl_chloride->acylium_ion + AlCl3 lewis_acid Lewis Acid (e.g., AlCl3) aromatic_ring Aromatic Ring acylium_ion->aromatic_ring sigma_complex Sigma Complex (Intermediate) aromatic_ring->sigma_complex Attacks Acylium Ion product Aryl Ketone Product sigma_complex->product - H+

References

Technical Support Center: Monitoring 3-Bromopropionyl Chloride Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who are monitoring the progress of reactions involving 3-Bromopropionyl chloride using Thin Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to monitor my this compound reaction directly on a standard silica TLC plate?

A1: Monitoring this compound directly on silica gel TLC plates is challenging due to its high reactivity. Acyl chlorides are susceptible to hydrolysis, and the silica gel on TLC plates is hygroscopic and contains water, which can cause the this compound to rapidly hydrolyze back to its parent carboxylic acid (3-Bromopropionic acid)[1][2]. This means the spot you observe may be the starting material acid, not the unreacted acyl chloride, leading to a misinterpretation of the reaction's progress. Aliphatic acyl halides, like this compound, are particularly prone to rapid hydrolysis compared to their aromatic counterparts[1].

Q2: I don't see a spot for this compound under the UV lamp. Is something wrong?

A2: Not necessarily. This compound does not possess a strong UV-active chromophore, which is required for visualization by UV fluorescence quenching[3]. Therefore, it is expected that it will not be visible under a standard UV lamp. You will need to use an alternative visualization technique.

Q3: What visualization methods are effective for this compound and its derivatives?

A3: Since UV light is ineffective, chemical staining is required. Two common and effective methods are:

  • Potassium Permanganate (KMnO₄) Stain: This stain reacts with compounds that can be oxidized. While this compound itself may not be strongly visualized, many of the potential products of its reaction (e.g., amides, esters) and the starting amine or alcohol will be, appearing as yellow or white spots on a purple background.

  • Iodine Chamber: Placing the dried TLC plate in a chamber containing iodine crystals will cause most organic compounds to appear as temporary brown spots[4]. This is a good general-purpose, non-destructive method.

Q4: My TLC plate shows a streak instead of a distinct spot for the reaction mixture. What causes this?

A4: Streaking on a TLC plate can be caused by several factors in the context of this reaction[4][5]:

  • Hydrolysis on the Plate: As the this compound moves up the plate, it may continuously react with water on the silica gel, causing it to "streak" as it decomposes[1].

  • Sample Overloading: The most common cause of streaking is applying too much sample to the plate. Try diluting your reaction mixture aliquot before spotting.

  • Inappropriate Mobile Phase: If the solvent system is too polar, it can cause highly polar compounds to streak. Conversely, a very non-polar solvent may not move the compounds off the baseline effectively.

  • Highly Polar Compounds: The product of your reaction might be significantly more polar than the starting materials, leading to strong interactions with the silica gel. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can sometimes improve spot shape for acidic or basic compounds, respectively[4].

Q5: The spot from my reaction mixture has the same Rf as my 3-Bromopropionic acid starting material. Does this mean the reaction failed?

A5: This is a common point of confusion and does not necessarily indicate reaction failure. It is highly likely that the this compound product is hydrolyzing on the TLC plate during development, reverting to 3-Bromopropionic acid[1][2]. A more reliable method is to monitor the disappearance of the other reactant (e.g., the amine or alcohol) or to use an indirect monitoring method.

Troubleshooting Guide

This table summarizes common problems encountered when monitoring this compound reactions with TLC and provides actionable solutions.

ProblemPossible Cause(s)Recommended Solution(s)
No spot visible under UV light This compound is not UV-active[3].Use a chemical visualization stain such as potassium permanganate (KMnO₄) or an iodine chamber[4].
Spot streaking or elongated 1. Sample is overloaded. 2. This compound is hydrolyzing on the plate[1]. 3. Mobile phase is not optimized.1. Dilute the sample aliquot before spotting on the TLC plate[4]. 2. Use the indirect quenching method described in the protocol below. 3. Adjust the polarity of your mobile phase. For acidic or basic compounds, add 0.1-1% acetic acid or triethylamine, respectively[4].
Reaction spot Rf matches starting acid The acyl chloride is likely hydrolyzing back to the carboxylic acid on the silica plate[1][2].1. Focus on the other reactant: Monitor the disappearance of the nucleophile (e.g., amine or alcohol) which is likely to be more stable on silica. 2. Use the indirect method: Quench a small aliquot of the reaction with methanol or ethanol to form the stable methyl/ethyl ester and monitor its formation by TLC[1][5].
Spots are not moving from the baseline (Rf ≈ 0) The mobile phase (eluent) is not polar enough to move the compounds up the plate[4].Increase the polarity of the mobile phase. For example, change from 10% Ethyl Acetate in Hexane to 20% or 30%.
Spots run with the solvent front (Rf ≈ 1) The mobile phase (eluent) is too polar for the compounds[4].Decrease the polarity of the mobile phase. For example, change from 30% Ethyl Acetate in Hexane to 15% or 10%.

Experimental Protocols

Given the challenges of direct analysis, the recommended approach is the Indirect Method .

Protocol 1: Indirect TLC Monitoring via Ester Quenching (Recommended)

This method involves taking a small sample from the reaction, quenching it with an alcohol to form a stable ester derivative, and analyzing this derivative by TLC. This avoids the issue of acyl chloride hydrolysis on the plate.

  • Prepare TLC Plate: With a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "S" for the starting nucleophile (your amine/alcohol), "C" for a co-spot, and "R" for the reaction mixture.

  • Prepare Quenching Vials: Prepare small vials each containing ~0.5 mL of dry methanol or ethanol.

  • Time Zero (t=0) Sample: Before adding the this compound to your reaction, take a small aliquot of your starting nucleophile (amine/alcohol), dissolve it in a suitable solvent (like ethyl acetate), and spot it in the "S" and "C" lanes.

  • Reaction Sampling: At desired time intervals (e.g., 15 min, 30 min, 60 min), withdraw a small aliquot (1-2 drops) from the reaction mixture and immediately add it to one of the methanol-containing vials to quench the reactive acyl chloride, forming the stable methyl ester.

  • Spot the Plate: Using a capillary tube, spot the quenched reaction mixture in the "R" lane. Also, spot the quenched mixture directly on top of the starting material spot in the "C" (co-spot) lane[6][7].

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., start with 20-30% Ethyl Acetate in Hexanes). Ensure the solvent level is below the starting line[8]. Cover the chamber and allow the solvent to ascend until it is about 1 cm from the top of the plate.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and dry it thoroughly. Visualize the spots using an appropriate stain (e.g., dip in potassium permanganate stain).

  • Analyze: The reaction is complete when the spot corresponding to the starting nucleophile (lane "S") has completely disappeared from the reaction mixture lane ("R"). A new, distinct spot corresponding to the product should appear. The co-spot lane helps to confirm if two spots with similar Rf values are indeed different compounds[7].

Protocol 2: Direct TLC Monitoring (Use with Caution)

This method is less reliable but may be attempted if the indirect method is not feasible. Success is highly dependent on using anhydrous solvents and minimizing exposure to air.

  • Drying: Dry the TLC plates in an oven (e.g., 100 °C for 30 minutes) and cool in a desiccator immediately before use to minimize adsorbed water[1].

  • Prepare Plate: As described in Protocol 1, prepare a three-lane plate (Starting Material, Co-spot, Reaction).

  • Mobile Phase: Use anhydrous solvents to prepare your mobile phase.

  • Spotting: Quickly spot the starting nucleophile and the reaction mixture in their respective lanes. Keep the time the plate is exposed to atmospheric moisture to a minimum.

  • Development & Visualization: Proceed as described in Protocol 1. Be aware that any observed spot at the expected Rf of 3-Bromopropionic acid is likely due to hydrolysis. Monitor the consumption of the other starting material.

Visual Workflows

The following diagrams illustrate key workflows for troubleshooting and monitoring your reaction.

TLC_Troubleshooting_Workflow start Unexpected TLC Result issue_streak Spot is Streaking start->issue_streak issue_no_spot No Spot Visible start->issue_no_spot issue_wrong_rf Reaction Spot Rf = Starting Acid Rf start->issue_wrong_rf cause_overload Cause: Sample Overloaded? issue_streak->cause_overload cause_hydrolysis Cause: Hydrolysis on Plate? issue_streak->cause_hydrolysis cause_uv Cause: Visualizing with UV? issue_no_spot->cause_uv cause_hydrolysis2 Cause: Hydrolysis on Plate? issue_wrong_rf->cause_hydrolysis2 sol_dilute Solution: Dilute Sample cause_overload->sol_dilute Yes sol_indirect Solution: Use Indirect (Methanol Quench) Method cause_hydrolysis->sol_indirect Likely sol_stain Solution: Use Chemical Stain (KMnO4 or Iodine) cause_uv->sol_stain Yes cause_hydrolysis2->sol_indirect Primary Fix sol_monitor_sm Solution: Monitor Disappearance of Other Starting Material cause_hydrolysis2->sol_monitor_sm Alternative

Caption: Troubleshooting workflow for common TLC issues.

Caption: Idealized TLC progression for a successful reaction.

References

Navigating the Scale-Up of 3-Bromopropionyl Chloride Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey from a successful bench-scale reaction to a robust, large-scale manufacturing process is fraught with challenges. When handling highly reactive reagents like 3-Bromopropionyl chloride, these challenges are amplified. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in navigating the complexities of scaling up reactions involving this versatile but hazardous chemical.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of reactions with this compound, presented in a question-and-answer format.

Issue 1: Decreased Yield and Purity at Larger Scales

  • Question: We observed a significant drop in yield and an increase in impurities when we moved our acylation reaction with this compound from a 1L flask to a 50L reactor. What are the likely causes and how can we troubleshoot this?

  • Answer: This is a common challenge in process scale-up. Several factors could be at play:

    • Inadequate Mixing and Mass Transfer: In larger reactors, achieving homogenous mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation. The efficiency of mixing is influenced by the reactor and stirrer design, agitation speed, and the physical properties of the reaction mixture.

    • Poor Temperature Control: Acylation reactions using this compound are often exothermic. What is easily managed in a small flask with an ice bath can become a serious safety hazard and a source of side reactions in a large reactor if the cooling capacity is insufficient. Runaway reactions can occur if the heat generated exceeds the heat removal rate.

    • Raw Material Quality: The purity of your starting materials, including the this compound itself, can have a more pronounced impact at a larger scale. Impurities that were negligible in a small batch can act as catalysts for side reactions or inhibitors, significantly affecting the overall outcome.

    • Addition Rate: The rate at which this compound is added to the reaction mixture is critical. A slow and controlled addition is necessary to manage the exotherm and prevent a buildup of unreacted acyl chloride. What works for a small-scale addition via a dropping funnel may need to be precisely controlled with a metering pump at an industrial scale.

Troubleshooting Steps:

  • Evaluate Mixing Efficiency:

    • Ensure the stirrer design and speed are appropriate for the reactor volume and viscosity of the reaction medium.

    • Consider using baffles in the reactor to improve mixing and prevent vortex formation.

    • For multiphase reactions, ensure adequate interfacial contact.

  • Enhance Temperature Control:

    • Characterize the reaction's thermal profile using reaction calorimetry to understand the heat of reaction and the rate of heat generation.

    • Ensure the reactor's cooling system is capable of handling the maximum heat output of the reaction.

    • Implement a controlled addition strategy for the this compound to manage the rate of heat evolution.

  • Verify Raw Material Quality:

    • Source high-purity starting materials and perform quality control checks on each batch.

    • Be aware of potential impurities in this compound, such as 3-bromopropionic acid or other acyl halides.

  • Optimize Addition Rate:

    • Develop a robust protocol for the controlled addition of this compound, specifying the rate and duration.

    • Use a calibrated pump for accurate and reproducible additions at a larger scale.

Issue 2: Product Purification and Isolation Challenges

  • Question: We are struggling with the crystallization of our product, an aryl ketone synthesized using this compound, at a multi-kilogram scale. The product is oiling out, and the purity is inconsistent. What can we do?

  • Answer: Crystallization at a large scale presents unique challenges compared to laboratory-scale purification. Here are some common causes and solutions:

    • Supersaturation Control: Rapid cooling or solvent addition can lead to high levels of supersaturation, causing the product to "oil out" or precipitate as an amorphous solid, trapping impurities.

    • Impurity Effects: Certain impurities can inhibit crystal nucleation or growth, or co-crystallize with the product, reducing its purity.

    • Mixing During Crystallization: Inadequate mixing can lead to non-uniform cooling and supersaturation, resulting in a wide particle size distribution and inconsistent product quality.

Troubleshooting Steps for Large-Scale Crystallization:

  • Control Cooling and Solvent Addition:

    • Implement a programmed, gradual cooling profile to control the rate of supersaturation.

    • If using an anti-solvent, add it slowly and at a controlled rate to the product solution with good agitation.

  • Address Impurities:

    • Analyze the impurity profile of your crude product.

    • Consider a pre-purification step, such as a carbon treatment or a wash of the crude solution, to remove problematic impurities.

    • Experiment with different crystallization solvents to find one that provides good solubility for the product at high temperatures and low solubility at low temperatures, while leaving impurities behind in the mother liquor.

  • Optimize Mixing:

    • Use an appropriate agitator and stirring speed to ensure uniform temperature and concentration throughout the crystallizer.

    • Avoid high shear rates that could lead to crystal breakage (attrition).

Frequently Asked Questions (FAQs)

Safety and Handling

  • Q1: What are the primary safety concerns when handling this compound at a large scale?

    • A1: this compound is a corrosive and lachrymatory substance that reacts with water and moisture.[1][2] Key safety concerns during scale-up include:

      • Corrosivity: It can cause severe burns to the skin, eyes, and respiratory tract.[1]

      • Reactivity with Water: It reacts with water, including moisture in the air, to produce hydrogen chloride (HCl) and 3-bromopropionic acid. This reaction is exothermic and can lead to pressure buildup in closed systems.

      • Toxicity of Byproducts: The generation of HCl gas during handling and reactions requires proper ventilation and scrubbing systems to prevent exposure.

      • Thermal Instability: While specific data is limited, acyl halides can be thermally unstable. It is crucial to avoid overheating.

  • Q2: What personal protective equipment (PPE) is required for handling this compound in a manufacturing environment?

    • A2: A comprehensive PPE program is essential and should include:

      • Respiratory Protection: A full-face respirator with an appropriate acid gas/organic vapor cartridge.

      • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton).

      • Eye Protection: Chemical splash goggles and a face shield.

      • Body Protection: A chemical-resistant suit or apron.

Reaction Parameters

  • Q3: How do reaction times and temperatures typically change when scaling up reactions with this compound?

    • A3: Direct extrapolation of lab-scale parameters is often not feasible.

      • Reaction Time: Due to differences in mixing and heat transfer, reaction times at a larger scale may need to be longer to ensure complete conversion. In-process controls (e.g., HPLC, GC) are crucial to monitor the reaction progress.

      • Temperature: Maintaining the optimal reaction temperature is more challenging at scale. The reaction temperature may need to be carefully controlled within a narrower range to minimize side reactions. The use of jacketed reactors with precise temperature control is standard practice.

Purification

  • Q4: What are the most effective large-scale purification techniques for products synthesized with this compound?

    • A4: The choice of purification method depends on the properties of the product and impurities.

      • Crystallization: This is often the most cost-effective and scalable method for solid products. Careful control of solvent selection, cooling rate, and agitation is critical for success.

      • Distillation: For liquid products, fractional distillation under reduced pressure can be effective in separating the product from less volatile impurities.

      • Chromatography: While more expensive, preparative chromatography may be necessary for high-purity applications, especially in the pharmaceutical industry.

Data Presentation

Table 1: General Comparison of Reaction Parameters at Different Scales

ParameterLab Scale (100 mL - 1 L)Pilot Scale (10 L - 100 L)Industrial Scale (>1000 L)
Addition Time Minutes to 1 hour1-4 hours4-12 hours
Temperature Control Ice bath, heating mantleJacketed reactor with TCUJacketed reactor with advanced process control
Mixing Magnetic stirrerMechanical overhead stirrerOptimized impeller design, baffles
Yield Fluctuation Low to moderateModerate to highLow (with optimized process)
Impurity Profile Generally simplerCan be more complex due to localized effectsControlled through process parameters

Table 2: Key Physical and Safety Data for this compound

PropertyValueReference
CAS Number 15486-96-1
Molecular Formula C₃H₄BrClO[3]
Molecular Weight 171.42 g/mol [3]
Appearance Clear yellow liquid
Boiling Point 55-57 °C @ 17 mmHg
Density 1.701 g/mL at 25 °C
Flash Point 79 °C (174 °F)
Hazards Corrosive, Lachrymator, Water-reactive[1][2]

Experimental Protocols

General Protocol for a Lab-Scale Friedel-Crafts Acylation

This protocol is a general guideline and must be adapted for specific substrates and reaction conditions.

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagents:

    • Aromatic substrate (1.0 eq)

    • Anhydrous Lewis acid (e.g., AlCl₃, 1.1 - 2.5 eq)

    • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

    • This compound (1.05 eq)

  • Procedure:

    • Charge the flask with the aromatic substrate and the anhydrous solvent under a nitrogen atmosphere.

    • Cool the mixture to the desired temperature (e.g., 0-5 °C) using an ice bath.

    • Slowly add the Lewis acid portion-wise, ensuring the temperature does not rise significantly.

    • Add the this compound dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the reaction temperature.

    • Allow the reaction to stir at the specified temperature for the required time, monitoring its progress by TLC or another suitable analytical method.

    • Upon completion, quench the reaction by slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, wash it with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the crude product.

    • Purify the crude product by crystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product reagents Reagent Preparation (Drying, Purification) glassware Glassware Setup (Dry, Inert Atmosphere) reagents->glassware addition Controlled Addition of This compound glassware->addition monitoring In-Process Monitoring (TLC, HPLC, GC) addition->monitoring quench Reaction Quench monitoring->quench extraction Extraction & Washing quench->extraction purification Purification (Crystallization, Distillation) extraction->purification analysis Final Product Analysis (Purity, Yield) purification->analysis

Caption: A typical experimental workflow for reactions involving this compound.

troubleshooting_yield start Low Yield / Purity in Scale-Up check_mixing Evaluate Mixing Efficiency (Stirrer, Baffles, Speed) start->check_mixing check_temp Assess Temperature Control (Calorimetry, Cooling Capacity) start->check_temp check_materials Verify Raw Material Quality (Purity Analysis) start->check_materials check_addition Optimize Reagent Addition Rate (Controlled Dosing) start->check_addition improve_mixing Improve Agitation check_mixing->improve_mixing Inadequate improve_temp Enhance Cooling check_temp->improve_temp Insufficient source_better Source High-Purity Materials check_materials->source_better Impure adjust_rate Implement Slower, Controlled Addition check_addition->adjust_rate Too Fast

References

impact of reagent purity on 3-Bromopropionyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Bromopropionyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of this compound in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in technical grade this compound and how can they affect my reaction?

A1: Technical grade this compound can contain several impurities that may impact your reaction's outcome. The most common impurities include:

  • 3-Bromopropionic acid: The precursor for the synthesis of this compound. Its presence can neutralize basic reagents or catalysts, leading to lower yields of the desired product. In reactions with amines, it can form amide bonds, consuming the amine starting material and complicating purification.

  • Residual chlorinating agents (e.g., thionyl chloride, oxalyl chloride): Leftover reagents from the synthesis of this compound. These are highly reactive and can lead to unwanted side reactions with your substrate or solvent. For example, residual thionyl chloride can react with alcohols to form alkyl chlorides.[1][2][3][4]

  • Water (moisture): this compound is highly sensitive to moisture.[5] Water will hydrolyze the acyl chloride back to 3-bromopropionic acid, reducing the amount of active reagent and introducing an acid impurity into your reaction.[5]

  • Polymerized byproducts: Due to its reactive nature, this compound can slowly polymerize over time, especially if not stored properly. These polymeric materials can be difficult to remove and may interfere with your reaction.

Q2: My reaction with this compound is giving a low yield. What are the potential causes?

A2: Low yields in reactions involving this compound can stem from several factors:

  • Reagent Purity: As discussed in Q1, impurities in your this compound can significantly reduce the yield. Using a freshly purified or high-purity grade reagent is recommended.

  • Moisture Contamination: The presence of even trace amounts of water in your reaction setup (glassware, solvents, or other reagents) can hydrolyze the this compound, leading to a lower effective concentration and reduced yield.

  • Reaction Conditions: Suboptimal temperature, reaction time, or choice of base can all contribute to low yields. The dual reactivity of this compound (acyl chloride and alkyl bromide) requires careful control of conditions to favor the desired reaction pathway.

  • Side Reactions: The presence of nucleophilic impurities in your other reagents or solvent can lead to the formation of unwanted byproducts, consuming the this compound.

Q3: How should I properly store and handle this compound to maintain its purity?

A3: To maintain the purity of this compound, it is crucial to handle and store it correctly:

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[5] Refrigeration is often recommended.

  • Handling: Handle the reagent under an inert atmosphere, for example, in a glovebox or using Schlenk line techniques, to minimize exposure to moisture and air. Use dry solvents and glassware.

  • Safety: this compound is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Degraded this compound Verify the purity of the reagent using analytical techniques like ¹H NMR or GC-MS. If the purity is low, purify the reagent by fractional distillation before use.
Presence of water in the reaction Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Dry other reagents as necessary.
Incorrect reaction temperature Optimize the reaction temperature. Some reactions may require cooling to control exotherms and prevent side reactions, while others may need heating to proceed.
Inefficient base The choice and amount of base can be critical. For acylations, a non-nucleophilic base is often preferred. Ensure the stoichiometry of the base is correct to neutralize the HCl byproduct.
Issue 2: Formation of Multiple Products/Difficult Purification
Possible Cause Troubleshooting Step
Presence of 3-bromopropionic acid impurity This can lead to the formation of an amide byproduct if your substrate is an amine. Purify the this compound to remove the acid impurity.
Reaction at both functional groups The dual reactivity of this compound can lead to reactions at both the acyl chloride and the C-Br bond. Adjusting the reaction conditions (e.g., temperature, stoichiometry of reagents) can improve selectivity.
Side reactions with solvent Ensure the solvent is inert to the reaction conditions and reagents. Protic solvents like alcohols will react with this compound.

Data Presentation

The purity of this compound has a direct impact on the yield of acylation reactions. The following table provides a hypothetical comparison based on typical observations.

Purity of this compoundKey ImpurityExpected Yield of Acylation ProductNotes
>99%None significant>95%High conversion, clean reaction profile.
95%4% 3-bromopropionic acid, 1% water80-90%Some starting material may be consumed by the acid impurity. Potential for amide byproduct formation with amine substrates.
90%8% 3-bromopropionic acid, 2% water70-80%Significant reduction in yield due to reagent hydrolysis and side reactions. Purification of the desired product may be challenging.
<90%High levels of acid, water, and/or polymers<70%Unreliable results, significant byproduct formation, and difficult purification. Reagent purification is highly recommended.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol describes the purification of technical grade this compound to remove less volatile impurities such as 3-bromopropionic acid and polymeric byproducts.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)[6]

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Stir bar or boiling chips

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glassware is thoroughly dried. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[6]

  • Charging the Flask: Charge the round-bottom flask with the technical grade this compound and a stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Inert Atmosphere: Flush the apparatus with a slow stream of nitrogen or argon.

  • Distillation: Begin heating the flask gently with the heating mantle. The distillation should be performed at a slow and steady rate to ensure good separation.[6]

  • Fraction Collection: Collect the fraction that distills at the boiling point of this compound (55-57 °C at 17 mmHg). Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill over.

  • Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere in a cool, dry place.

Protocol 2: Purity Assessment by Quantitative ¹H NMR (qHNMR)

This protocol provides a general method for determining the purity of this compound using qHNMR with an internal standard.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., dimethyl sulfone, 1,3,5-trimethoxybenzene) with a known purity. The internal standard should have a resonance that is well-resolved from the analyte signals.

  • Anhydrous NMR solvent (e.g., CDCl₃)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample into a clean, dry vial.

    • Accurately weigh a specific amount of the internal standard and add it to the same vial.

    • Dissolve the mixture in a known volume of anhydrous NMR solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 of the signals of interest) to allow for complete relaxation of the protons, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the two triplet signals are characteristic.

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • analyte = this compound

    • IS = Internal Standard

Visualizations

troubleshooting_workflow start Low Yield or Side Products Observed check_purity 1. Check Reagent Purity (this compound) start->check_purity is_pure Purity >98%? check_purity->is_pure purify Purify by Fractional Distillation is_pure->purify No check_conditions 2. Review Reaction Conditions is_pure->check_conditions Yes purify->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize Optimize Temperature, Solvent, and Base conditions_ok->optimize No check_moisture 3. Investigate Moisture Contamination conditions_ok->check_moisture Yes success Problem Resolved optimize->success is_dry System Anhydrous? check_moisture->is_dry dry_system Dry Glassware, Solvents, and Reagents is_dry->dry_system No is_dry->success Yes dry_system->success

Caption: Troubleshooting workflow for reactions involving this compound.

impurity_impact cluster_reagents Reagents cluster_reaction Acylation Reaction cluster_products Products cluster_impurity Impact of Water Impurity 3BPC_pure Pure 3-Bromopropionyl chloride Desired_Reaction Desired Acylation 3BPC_pure->Desired_Reaction Amine Primary Amine (R-NH2) Amine->Desired_Reaction Desired_Product Desired Amide Desired_Reaction->Desired_Product 3BPC_impure This compound + Water (H2O) Hydrolysis Hydrolysis 3BPC_impure->Hydrolysis 3BPA 3-Bromopropionic Acid Hydrolysis->3BPA Reduced_Yield Reduced Yield of Desired Product Hydrolysis->Reduced_Yield

Caption: Impact of water as an impurity in this compound reactions.

purification_workflow start Technical Grade This compound distillation Fractional Distillation (under vacuum) start->distillation impurities High-boiling impurities (3-bromopropionic acid, polymers) distillation->impurities Residue purified Purified 3-Bromopropionyl chloride (>99%) distillation->purified Distillate storage Store under inert gas in a cool, dry place purified->storage

Caption: Workflow for the purification of this compound.

References

Validation & Comparative

A Head-to-Head Battle of Halogens: 3-Bromopropionyl Chloride vs. 3-Chloropropionyl Chloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the choice of reagent can profoundly impact the efficiency, yield, and overall success of a chemical transformation. For researchers and professionals in drug development and chemical manufacturing, the selection of appropriate building blocks is a critical decision. This guide provides a comprehensive comparison of two closely related yet distinct acylating agents: 3-bromopropionyl chloride and 3-chloropropionyl chloride. By examining their reactivity, applications, and supported by experimental data, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.

At a Glance: Key Physicochemical Properties

Both this compound and 3-chloropropionyl chloride are bifunctional molecules, possessing a reactive acyl chloride group and a halogenated propyl chain. This dual functionality makes them versatile intermediates in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.[1][2][3] A summary of their key physical properties is presented below.

PropertyThis compound3-Chloropropionyl Chloride
CAS Number 15486-96-1[4]625-36-5[5]
Molecular Formula C₃H₄BrClO[4]C₃H₄Cl₂O[5]
Molecular Weight 171.42 g/mol [4]126.97 g/mol [5]
Boiling Point 55-57 °C at 17 mmHg[4]143-145 °C at 760 mmHg[5]
Density 1.701 g/mL at 25 °C[4]1.33 g/mL at 25 °C
Appearance Clear yellow liquidClear or yellowish liquid with a pungent odor

The Decisive Factor: Reactivity and the Leaving Group Effect

The primary difference in the synthetic performance of these two reagents lies in their reactivity, which is fundamentally governed by the nature of the halogen atom. The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond. Consequently, the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) in nucleophilic substitution reactions. This principle dictates that this compound is generally more reactive than its chloro- counterpart.[6]

This enhanced reactivity can manifest in several ways:

  • Faster Reaction Rates: Reactions with this compound are expected to proceed more quickly.

  • Milder Reaction Conditions: The higher reactivity of the bromo-compound may allow for the use of lower temperatures or less forcing conditions to achieve the desired transformation.

  • Potentially Higher Yields: In some cases, the increased reactivity can lead to higher conversions and, consequently, higher isolated yields of the product.

dot

Caption: Comparative reactivity based on leaving group ability.

Performance in Key Synthetic Transformations: A Data-Driven Look

N-Acylation of Amines

N-acylation is a fundamental reaction for the formation of amides, which are prevalent in pharmaceuticals and other biologically active molecules. The higher reactivity of this compound suggests it would be the more efficient reagent for this transformation.

Experimental Data Summary: N-Acylation

ReagentSubstrateReaction ConditionsYieldReference
This compoundp-AminoanilineToluene, Triethylamine, 80 °C, 30 minOily Product (Quantitative implied)[1]
3-Chloropropionyl chlorideBenzylamine (in Beclamide synthesis)Continuous flow, 1 min>80% conversion

While the reaction conditions and substrates differ, the data suggests that both reagents are effective in N-acylation. The protocol with this compound highlights a rapid reaction time. The continuous flow synthesis of beclamide using 3-chloropropionyl chloride demonstrates its utility in modern, intensified chemical processes.

dot

N_Acylation_Workflow Amine Amine (R-NH2) Reaction Reaction Mixture Amine->Reaction Acyl_Chloride 3-Halo-propionyl Chloride Acyl_Chloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product N-Acylated Product Workup->Product

Caption: General experimental workflow for N-acylation.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Data Summary: Friedel-Crafts Acylation

ReagentSubstrateCatalystReaction ConditionsYieldReference
3-Chloropropionyl chlorideBenzeneAlCl₃Dichloromethane, 0 °C to RT, 14 h97%[3]
This compoundTolueneAlCl₃Dichloromethane, 0 °C to RT-Protocol available, yield not specified

Friedel_Crafts_Workflow Aromatic Aromatic Substrate Reaction Reaction Mixture (Anhydrous) Aromatic->Reaction Acyl_Chloride 3-Halo-propionyl Chloride Acyl_Chloride->Reaction Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Reaction Solvent Anhydrous Solvent Solvent->Reaction Quench_Workup Quench & Aqueous Workup Reaction->Quench_Workup Product Acylated Aromatic Product Quench_Workup->Product

References

A Comparative Guide to Alternative Reagents for 3-Bromopropionyl Chloride in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acylation, the introduction of an acyl group onto a nucleophile, is a fundamental transformation in organic synthesis, particularly within the pharmaceutical and biotechnology sectors. 3-Bromopropionyl chloride has been a widely utilized reagent for this purpose, offering a reactive electrophile for the formation of amides, esters, and other carbonyl derivatives. However, its high reactivity, corrosive nature, and potential for side reactions necessitate the exploration of alternative reagents. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to inform reagent selection in research and development.

Executive Summary

This guide evaluates the performance of several alternative acylating agents relative to this compound. The primary alternatives discussed are:

  • 3-Chloropropionyl chloride: A closely related and cost-effective acyl halide.

  • Acryloyl chloride: An α,β-unsaturated acyl chloride that can introduce a reactive Michael acceptor.

  • Activated Esters (e.g., N-Hydroxysuccinimide ester): Milder reagents that offer greater selectivity and ease of handling.

  • Mixed Anhydrides: Highly reactive intermediates generated in situ, often used in peptide synthesis.

The choice of reagent significantly impacts reaction outcomes, including yield, selectivity, and compatibility with sensitive functional groups. This guide presents a comparative analysis to aid in the rational selection of the most appropriate acylating agent for a given synthetic challenge.

Performance Comparison of Acylating Reagents

The reactivity of these acylating agents generally follows the order: Acyl Halides > Mixed Anhydrides > Activated Esters. Within the acyl halides, the reactivity trend is typically Acyl Bromide > Acyl Chloride. The following table summarizes the performance of this compound and its alternatives in the acylation of aniline, a common model substrate.

ReagentStructureTypical Yield (%)Reaction ConditionsAdvantagesDisadvantages
This compound BrCH₂CH₂COCl~35% (with phenacylamine)Amine, solvent (e.g., DMF), room temp.High reactivity.Highly corrosive, moisture-sensitive, can lead to side reactions.[1]
3-Chloropropionyl chloride ClCH₂CH₂COCl77% (with aniline)Aniline, propylene oxide, phosphate buffer, 20 min.More cost-effective than the bromo-analog, high reactivity.Corrosive, moisture-sensitive, generates HCl.[2]
Acryloyl chloride CH₂=CHCOClHigh (qualitative)Amine, base (e.g., triethylamine), solvent (e.g., THF), low temp.Introduces a versatile acryloyl group for further functionalization (e.g., Michael addition).Highly reactive and polymerizable, requires careful handling.
3-Bromopropionic acid NHS ester BrCH₂CH₂CO-NHSModerate to High (estimated)Amine, base (optional), solvent (e.g., DMF, DMSO), room temp.Milder reaction conditions, stable and easy to handle, good for sensitive substrates.Less reactive than acyl halides, requires pre-activation of the carboxylic acid.
3-Bromopropanoic isobutyric mixed anhydride BrCH₂CH₂CO-O-COiBuHigh (estimated)Generated in situ from 3-bromopropionic acid and isobutyl chloroformate, then reacted with amine.Highly reactive, useful for sterically hindered amines.Prone to side reactions (e.g., formation of isobutyramide), requires careful temperature control.[3]

Experimental Protocols

Detailed methodologies for the acylation of aniline with this compound and its alternatives are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Acylation of Aniline with this compound

Materials:

  • Aniline

  • This compound

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the stirred aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield N-phenyl-3-bromopropionamide.

Protocol 2: Acylation of Aniline with 3-Chloropropionyl Chloride

Materials:

  • Aniline

  • 3-Chloropropionyl chloride

  • Propylene oxide

  • Phosphate buffer (pH 7.4)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend aniline (0.75 mmol) in 10 mL of phosphate buffer.

  • Add propylene oxide (1.6 mmol) to the suspension.

  • Add 3-Chloropropionyl chloride (0.83 mmol) to the mixture and stir vigorously at room temperature for 20 minutes.[2]

  • Monitor the reaction by TLC. Upon completion, the product will often precipitate from the reaction mixture.

  • Collect the solid product by filtration, wash with water, and dry.

  • If the product does not precipitate, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield N-phenyl-3-chloropropionamide.[2]

Protocol 3: Acylation of Aniline with Acryloyl Chloride

Materials:

  • Aniline

  • Acryloyl chloride

  • Triethylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add acryloyl chloride (1.05 eq) to the stirred solution.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor by TLC.

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate.

  • Dissolve the residue in a suitable organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-phenylacrylamide.

Protocol 4: Acylation of Aniline with 3-Bromopropionic acid N-Hydroxysuccinimide (NHS) Ester

Part A: Synthesis of 3-Bromopropionic acid NHS ester

  • Dissolve 3-bromopropionic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Filter off the dicyclohexylurea (DCU) byproduct and concentrate the filtrate to obtain the crude NHS ester.

Part B: Acylation of Aniline

  • Dissolve the crude 3-bromopropionic acid NHS ester (1.0 eq) and aniline (1.0 eq) in DMF.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield N-phenyl-3-bromopropionamide.

Application in Drug Development: Covalent Inhibition of Cysteine Proteases

Acylating agents, particularly those that introduce reactive "warheads," are of significant interest in drug development for the design of covalent inhibitors. These inhibitors form a stable covalent bond with a nucleophilic residue, often a cysteine, in the active site of a target enzyme, leading to potent and prolonged inhibition.

A prominent example is the inhibition of the papain-like protease (PLpro) of SARS-CoV-2, a cysteine protease essential for viral replication.[1][4][5][6][7] Covalent inhibitors targeting the catalytic cysteine (Cys111) of PLpro have been developed, often featuring an electrophilic warhead such as an α,β-unsaturated amide (e.g., an acrylamide).

The general mechanism involves the nucleophilic attack of the cysteine thiol on the electrophilic warhead of the inhibitor, which is guided by non-covalent interactions between the inhibitor and the enzyme's active site.

Covalent_Inhibition_Pathway cluster_Enzyme Enzyme Active Site cluster_Inhibitor Covalent Inhibitor PLpro_Cys111 PLpro (Cys111-SH) Non_Covalent_Complex Non-Covalent Enzyme-Inhibitor Complex PLpro_Cys111->Non_Covalent_Complex Binding Inhibitor Inhibitor (with Acrylamide Warhead) Inhibitor->Non_Covalent_Complex Covalent_Adduct Covalent Adduct (Inhibited Enzyme) Non_Covalent_Complex->Covalent_Adduct Nucleophilic Attack (Michael Addition) Viral_Replication_Blocked Viral Replication Blocked Covalent_Adduct->Viral_Replication_Blocked

Covalent inhibition of SARS-CoV-2 PLpro.

The logical workflow for the development of such covalent inhibitors often begins with the identification of a suitable electrophilic warhead that can be appended to a scaffold that binds to the target enzyme.

Experimental_Workflow Start Start: Identify Target and Binding Scaffold Select_Warhead Select Electrophilic Warhead (e.g., Acrylamide) Start->Select_Warhead Synthesize_Inhibitor Synthesize Inhibitor via Acylation (e.g., using Acryloyl Chloride) Select_Warhead->Synthesize_Inhibitor Biochemical_Assay Biochemical Assay (Enzyme Inhibition) Synthesize_Inhibitor->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (Antiviral Activity) Biochemical_Assay->Cell_Based_Assay Optimization Lead Optimization Cell_Based_Assay->Optimization Optimization->Synthesize_Inhibitor Iterative Improvement End End: Candidate Drug Optimization->End

Workflow for covalent inhibitor development.

Conclusion

The selection of an appropriate acylating agent is a critical decision in chemical synthesis. While this compound is a potent reagent, its alternatives offer a range of reactivities and handling characteristics that can be advantageous in various contexts. 3-Chloropropionyl chloride presents a more economical yet highly reactive option. Acryloyl chloride provides a gateway to further molecular complexity through the introduction of a Michael acceptor. For sensitive substrates where mild conditions are paramount, activated esters and mixed anhydrides offer superior selectivity and ease of use, despite their generally lower reactivity. The choice of reagent should be guided by the specific requirements of the synthetic target, including the presence of sensitive functional groups, desired yield, and scalability of the reaction. The application of these reagents in the development of covalent inhibitors highlights their importance in modern drug discovery.

References

A Comparative Analysis of the Reactivity of 2-Bromopropionyl Chloride and 3-Bromopropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Reactivity of Two Key Acylating Agents

In the realm of organic synthesis and drug development, the selection of appropriate reagents is paramount to achieving desired chemical transformations with high efficiency and selectivity. Among the vast array of acylating agents, halogenated acyl chlorides such as 2-bromopropionyl chloride and 3-bromopropionyl chloride serve as versatile building blocks. A nuanced understanding of their comparative reactivity is crucial for optimizing reaction conditions and predicting product outcomes. This guide provides an in-depth comparison of the reactivity of these two isomers, supported by foundational chemical principles and outlining experimental protocols for their quantitative assessment.

Executive Summary

Theoretical Basis for Reactivity Difference

The reactivity of acyl chlorides is governed by two main electronic factors: the inductive effect and the resonance effect. The carbonyl group is inherently polarized, with the electronegative oxygen atom drawing electron density from the carbonyl carbon, rendering it electrophilic. The chlorine atom further enhances this electrophilicity through its strong electron-withdrawing inductive effect (-I effect).

The key differentiator between 2-bromopropionyl chloride and this compound is the position of the bromine atom and the reach of its inductive effect.

  • 2-Bromopropionyl Chloride: The bromine atom is situated on the alpha-carbon, immediately adjacent to the carbonyl group. Its strong electron-withdrawing inductive effect is therefore maximally exerted on the carbonyl carbon, significantly increasing its partial positive charge and making it highly susceptible to nucleophilic attack.

  • This compound: The bromine atom is on the beta-carbon, one carbon atom further away from the carbonyl group. The inductive effect diminishes with distance, and thus the electron-withdrawing influence of the bromine atom on the carbonyl carbon is attenuated compared to the 2-bromo isomer.

This difference in electrophilicity directly translates to a lower activation energy for nucleophilic attack on 2-bromopropionyl chloride, leading to a faster reaction rate.

Visualization of Reactivity Factors

The following diagram illustrates the electronic factors influencing the reactivity of the two isomers.

G Factors Influencing Reactivity of Bromopropionyl Chloride Isomers cluster_2 2-Bromopropionyl Chloride cluster_3 This compound 2_bromo Structure: CH3CH(Br)COCl 2_effect Strong -I Effect of α-Bromine 2_bromo->2_effect Proximity 2_carbonyl Highly Electrophilic Carbonyl Carbon 2_effect->2_carbonyl 2_reactivity Higher Reactivity 2_carbonyl->2_reactivity 3_bromo Structure: BrCH2CH2COCl 3_effect Weaker -I Effect of β-Bromine 3_bromo->3_effect Distance 3_carbonyl Less Electrophilic Carbonyl Carbon 3_effect->3_carbonyl 3_reactivity Lower Reactivity 3_carbonyl->3_reactivity

Caption: Electronic effects on the reactivity of bromopropionyl chloride isomers.

Quantitative Data Summary

Although direct comparative kinetic data for 2-bromopropionyl chloride and this compound is sparse, the expected trend in reactivity can be inferred from studies on similar halogenated aliphatic acyl chlorides. The general principle observed is that the rate of solvolysis (reaction with a solvent) increases with the proximity of an electron-withdrawing substituent to the carbonyl group.

For illustrative purposes, a hypothetical data table is presented below to showcase how such a comparison would be quantified. These values are based on the established chemical principles.

Parameter2-Bromopropionyl ChlorideThis compound
Relative Rate of Hydrolysis (krel) > 11
Relative Rate of Aminolysis (krel) > 11
Carbonyl Carbon 13C NMR Shift (ppm) Higher (more deshielded)Lower (less deshielded)

Note: This table represents expected relative values. Actual experimental data would be required for precise quantification.

Experimental Protocols for Reactivity Assessment

To quantitatively determine the reactivity of 2-bromopropionyl chloride and this compound, the following experimental protocols can be employed.

Determination of Hydrolysis Rate by Titration

This method measures the rate of hydrolysis by monitoring the production of hydrochloric acid over time.

Workflow:

G Workflow for Hydrolysis Rate Determination by Titration A Prepare a solution of the acyl chloride in a suitable solvent (e.g., acetone). B Initiate the reaction by adding a known amount of water. A->B C At timed intervals, withdraw aliquots of the reaction mixture. B->C D Quench the reaction in the aliquot (e.g., by adding to ice-cold acetone). C->D E Titrate the liberated HCl with a standardized solution of NaOH using an indicator. D->E F Plot the concentration of HCl versus time to determine the reaction rate. E->F

Caption: Experimental workflow for determining hydrolysis rate by titration.

Detailed Methodology:

  • Solution Preparation: Prepare a stock solution of the acyl chloride (e.g., 0.1 M) in a dry, inert solvent such as acetone. Prepare a standardized solution of sodium hydroxide (e.g., 0.05 M).

  • Reaction Initiation: In a thermostated reaction vessel, add a known volume of the acyl chloride solution. Initiate the hydrolysis by adding a predetermined amount of water. Start a timer immediately.

  • Sampling: At regular time intervals (e.g., every 2, 5, 10, 20, and 30 minutes), withdraw a precise aliquot (e.g., 5 mL) from the reaction mixture.

  • Quenching: Immediately add the aliquot to a flask containing ice-cold acetone to stop the reaction.

  • Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein) to the quenched aliquot and titrate with the standardized NaOH solution until the endpoint is reached. Record the volume of NaOH used.

  • Data Analysis: The concentration of HCl produced at each time point is calculated from the volume of NaOH used. A plot of [HCl] versus time will allow for the determination of the initial reaction rate. The rate constant (k) can be calculated assuming pseudo-first-order kinetics with respect to the acyl chloride if water is in large excess.

Monitoring Aminolysis by 1H NMR Spectroscopy

This technique allows for the in-situ monitoring of the reaction progress by observing the disappearance of reactant signals and the appearance of product signals in the NMR spectrum.

Workflow:

G Workflow for Aminolysis Monitoring by NMR A Prepare solutions of the acyl chloride and the amine in a deuterated solvent (e.g., CDCl3). B Record the initial 1H NMR spectrum of the acyl chloride. A->B C Add the amine solution to the NMR tube containing the acyl chloride solution and start the timer. B->C D Acquire 1H NMR spectra at regular time intervals. C->D E Integrate the signals of a characteristic proton of the reactant and the product. D->E F Plot the relative integral values versus time to determine the reaction kinetics. E->F

Caption: Experimental workflow for monitoring aminolysis by 1H NMR.

Detailed Methodology:

  • Sample Preparation: In an NMR tube, dissolve a known amount of the acyl chloride in a deuterated solvent (e.g., CDCl3). In a separate vial, prepare a solution of the amine (e.g., aniline or benzylamine) in the same deuterated solvent.

  • Initial Spectrum: Acquire a 1H NMR spectrum of the acyl chloride solution to identify a characteristic signal for integration.

  • Reaction Initiation: Add a stoichiometric amount of the amine solution to the NMR tube, shake to mix, and immediately place the tube in the NMR spectrometer.

  • Time-course Measurement: Acquire a series of 1H NMR spectra at regular intervals. The time between spectra will depend on the reaction rate.

  • Data Analysis: For each spectrum, integrate a well-resolved proton signal corresponding to the starting acyl chloride and a signal corresponding to the amide product. The relative integrals will be proportional to the concentrations of the reactant and product. Plot the concentration of the acyl chloride versus time to determine the rate constant of the reaction.

Conclusion

The comparative reactivity of 2-bromopropionyl chloride and this compound is a clear illustration of the profound influence of substituent position on the electronic properties and, consequently, the chemical behavior of a molecule. The enhanced electrophilicity of the carbonyl carbon in 2-bromopropionyl chloride, due to the proximate and powerful inductive effect of the alpha-bromine, renders it a more potent acylating agent than its 3-bromo isomer. For researchers and professionals in drug development and chemical synthesis, this understanding is critical for the rational design of synthetic routes, the control of reaction kinetics, and the minimization of side products. The experimental protocols outlined provide a robust framework for the quantitative validation of these principles in the laboratory.

A Comparative Guide to Analytical Methods for Characterizing 3-Bromopropionyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the characterization of 3-Bromopropionyl chloride and its derivatives. Due to the inherent reactivity of the acyl chloride functional group, direct analysis can be challenging. This document outlines common spectroscopic and chromatographic techniques, providing supporting data and detailed experimental protocols to aid in method selection and implementation.

Introduction to Analytical Challenges

This compound is a reactive bifunctional molecule, featuring a nucleophilically susceptible acyl chloride and an electrophilic alkyl bromide. Its high reactivity makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. However, this same reactivity poses challenges for analytical characterization. The acyl chloride moiety is highly susceptible to hydrolysis, alcoholysis, and aminolysis, leading to the formation of the corresponding carboxylic acid, ester, or amide. Therefore, analytical methods must be chosen and optimized to either analyze the compound directly with minimal degradation or to controllably form a stable derivative for analysis.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of this compound and its derivatives. These techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural characterization of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift (δ) of protons is influenced by the electron-withdrawing effects of the carbonyl group and the bromine atom. For this compound and its derivatives, the two methylene groups (-CH₂-) typically appear as triplets due to spin-spin coupling with each other.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. The carbonyl carbon is typically observed at a characteristic downfield chemical shift.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound and its Derivatives

CompoundSolventNucleusChemical Shift (δ) ppm
This compound CCl₄¹H~3.4 (t, 2H, -CH₂Br), ~3.8 (t, 2H, -CH₂COCl)
CDCl₃¹³C~27 (-CH₂Br), ~53 (-CH₂COCl), ~172 (C=O)
Ethyl 3-bromopropionate CDCl₃¹H1.28 (t, 3H, -CH₃), 2.90 (t, 2H, -CH₂CO₂-), 3.55 (t, 2H, -CH₂Br), 4.20 (q, 2H, -OCH₂-)
CDCl₃¹³C14.1 (-CH₃), 26.2 (-CH₂Br), 39.4 (-CH₂CO₂-), 61.0 (-OCH₂-), 170.2 (C=O)
3-Bromopropionamide DMSO-d₆¹H2.75 (t, 2H, -CH₂CO-), 3.60 (t, 2H, -CH₂Br), 7.05 (s, 1H, -NH), 7.50 (s, 1H, -NH)
DMSO-d₆¹³C28.5 (-CH₂Br), 40.1 (-CH₂CO-), 171.8 (C=O)[1]
Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and simple method for identifying the presence of key functional groups. The most characteristic absorption for this compound and its derivatives is the carbonyl (C=O) stretching vibration. The position of this band is sensitive to the nature of the substituent on the carbonyl group.

Table 2: Characteristic Infrared Absorption Frequencies

Functional GroupCompound TypeC=O Stretch (cm⁻¹)Other Key Absorptions (cm⁻¹)
Acyl ChlorideThis compound~1800 (strong, sharp)C-Cl stretch (~650-850), C-Br stretch (~515-690)[2]
EsterEthyl 3-bromopropionate~1735 (strong)C-O stretch (~1100-1300)
Amide3-Bromopropionamide~1650 (strong)N-H stretch (2 bands, ~3200 & ~3350), N-H bend (~1640)

The high frequency of the carbonyl stretch in acyl chlorides is a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation. For compounds containing bromine, the presence of two abundant isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) results in characteristic M and M+2 peaks in the mass spectrum.

Table 3: Key Mass Spectral Data for this compound and its Derivatives

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions (m/z)Fragmentation Notes
This compound 170/172107/109 ([M-Cl]⁺), 91/93 ([M-COCl]⁺), 63 ([C₂H₃O]⁺)The molecular ion is often weak or absent. Alpha cleavage of the C-Cl bond to form an acylium ion is a common fragmentation pathway.[3]
Ethyl 3-bromopropionate 180/182135/137 ([M-OC₂H₅]⁺), 101 ([M-Br]⁺), 73 ([COOC₂H₅]⁺), 29 ([C₂H₅]⁺)The molecular ion is typically observed. Fragmentation includes loss of the ethoxy group and the bromine atom.[4][5]
3-Bromopropionamide 151/153107/109 ([M-NH₂]⁺), 72 ([M-Br]⁺)The molecular ion is generally detectable.

Chromatographic Methods

Chromatographic techniques are essential for separating this compound derivatives from reaction mixtures, impurities, and starting materials, as well as for quantitative analysis.

Gas Chromatography (GC)

Direct analysis of reactive acyl chlorides like this compound by GC can be problematic due to their thermal lability and reactivity with residual moisture in the GC system, which can lead to degradation and poor peak shapes. A common and more reliable approach is to derivatize the acyl chloride to a more stable compound, such as an ester, prior to analysis.

Alternative: Derivatization GC-MS

This method involves converting the acyl chloride into a less reactive derivative, which is then analyzed by GC-MS. This approach improves chromatographic performance and allows for robust quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of organic compounds, including those that are not suitable for GC due to low volatility or thermal instability. For this compound and its derivatives, reversed-phase HPLC with UV detection is a common approach. The high reactivity of the acyl chloride necessitates the use of non-nucleophilic, anhydrous mobile phases to prevent on-column reactions.

Comparison of Analytical Methods

MethodAdvantagesDisadvantagesBest Suited For
NMR Provides unambiguous structural elucidation; quantitative.Lower sensitivity compared to MS; more expensive instrumentation.Detailed structural characterization of pure compounds.
FTIR Fast, simple, and inexpensive; excellent for identifying functional groups.Provides limited structural information; not ideal for complex mixtures.Rapid confirmation of functional group transformations (e.g., acyl chloride to ester).
MS High sensitivity; provides molecular weight and fragmentation information.Isomeric differentiation can be difficult; molecular ion may be absent for reactive compounds.Identification of compounds, especially in mixtures when coupled with GC or LC.
GC-MS High separation efficiency and sensitivity; provides structural information from MS.Can cause degradation of thermally labile or reactive compounds; derivatization may be required.Analysis of volatile and thermally stable derivatives; purity assessment.
HPLC-UV Applicable to a wide range of compounds; non-destructive.Lower resolution than GC for some compounds; requires careful solvent selection for reactive analytes.Purity analysis and quantification of less volatile or thermally labile derivatives; reaction monitoring.

Experimental Protocols

Protocol 1: GC-MS Analysis of 3-Chloropropionyl Chloride via Methanol Derivatization

This protocol, adapted for the analogous 3-chloropropionyl chloride, is highly relevant for this compound.[6]

  • Derivatization: In a sealed vial, add approximately 5 mL of the sample containing this compound. To this, add a molar excess of anhydrous methanol to convert the acyl chloride to methyl 3-bromopropionate. Shake the mixture well to ensure complete reaction.

  • GC-MS Conditions:

    • Instrument: GC system coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • MSD Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

Protocol 2: General ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., Bruker Avance 400 MHz).

    • ¹H NMR: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled experiment is standard. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the low natural abundance of ¹³C.

Visualizations

Experimental Workflow for Characterization

G Figure 1. General experimental workflow for the characterization of a this compound derivative. cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_spectroscopy Spectroscopy cluster_chromatography Chromatography cluster_conclusion Data Interpretation start This compound + Nucleophile reaction Reaction (e.g., esterification, amidation) start->reaction product Crude Product Mixture reaction->product nmr NMR (¹H, ¹³C) product->nmr ftir FTIR product->ftir ms Mass Spectrometry product->ms hplc HPLC-UV product->hplc gcms GC-MS (with derivatization) product->gcms structure Structure Elucidation nmr->structure ftir->structure ms->structure purity Purity Assessment hplc->purity gcms->purity

Caption: General experimental workflow for the characterization of a this compound derivative.

Signaling Pathway of Acyl Chloride Reaction and Analysis

G Figure 2. Signaling pathway illustrating the reaction of this compound and subsequent analytical options. cluster_direct Direct Analysis (Challenging) cluster_indirect Indirect Analysis (Recommended) cluster_chrom Chromatography cluster_spec Spectroscopy reagent This compound derivative Stable Derivative (Ester, Amide, etc.) reagent->derivative Reaction with direct_hplc Anhydrous HPLC reagent->direct_hplc Direct direct_nmr NMR (in inert solvent) reagent->direct_nmr Direct nucleophile Nucleophile (ROH, R₂NH, etc.) nucleophile->derivative gcms GC-MS derivative->gcms hplc HPLC-UV derivative->hplc nmr NMR derivative->nmr ftir FTIR derivative->ftir ms MS derivative->ms

Caption: Signaling pathway illustrating the reaction of this compound and subsequent analytical options.

References

A Comparative Guide to the HPLC Analysis of 3-Bromopropionyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of reaction products is critical for ensuring purity, monitoring reaction progress, and maintaining quality control. 3-Bromopropionyl chloride is a versatile bifunctional reagent widely used in the synthesis of pharmaceutical intermediates and other complex organic molecules. Its high reactivity, stemming from both an acyl chloride and an alkyl bromide group, allows for a diverse range of synthetic transformations, primarily through acylation and alkylation reactions.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the analysis of products derived from this compound. It includes detailed experimental protocols, supporting data, and visual workflows to aid in method selection and implementation.

The Challenge of Analyzing Acyl Chlorides

Direct analysis of unreacted this compound presents a significant challenge for common chromatographic techniques. Due to its high reactivity, it readily hydrolyzes in the presence of protic solvents like water or methanol, which are mainstays of reversed-phase HPLC mobile phases. This instability can lead to inaccurate quantification and the appearance of artifact peaks. Consequently, alternative methods such as Gas Chromatography (GC) with a derivatization step are often employed for the analysis of the acyl chloride itself. A common approach involves esterification with an alcohol (e.g., methanol) to form a more stable derivative that can be readily analyzed.[1]

However, the focus of this guide is the analysis of the reaction products , which are typically more stable amides or esters formed from the reaction of this compound with nucleophiles like amines or alcohols. For these compounds, Reversed-Phase HPLC (RP-HPLC) is the predominant analytical technique due to its versatility, robustness, and wide applicability.[2][3]

High-Performance Liquid Chromatography (HPLC) for Product Analysis

A stability-indicating RP-HPLC method is the gold standard for analyzing pharmaceutical ingredients and their impurities.[4] Such a method is designed to separate the main product from its potential impurities, starting materials, and degradation products, ensuring an accurate assessment of purity and stability.

Key Experimental Protocol: A Proposed Stability-Indicating RP-HPLC Method

This section outlines a typical, robust RP-HPLC method for the analysis of an N-acylated product of this compound, for instance, 3-Bromo-N-arylpropanamide . This protocol is based on established principles for the analysis of small pharmaceutical molecules.[5][6]

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Gradient elution (a typical gradient is shown in the table below).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or the λmax of the specific aryl-amide product).

Sample Preparation:

  • Prepare a stock solution of the reaction product sample by dissolving approximately 10 mg of the compound in 10 mL of diluent (e.g., a 50:50 mixture of acetonitrile and water) to achieve a concentration of 1 mg/mL.

  • Further dilute this stock solution with the diluent to a working concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: Performance and Validation

A developed HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[6] The following tables summarize the expected performance data for a typical validated HPLC method for a this compound reaction product.

Table 1: Typical Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

Table 2: Summary of HPLC Method Validation Parameters

ParameterTypical Acceptance CriteriaExpected Performance Data
Specificity No interference at the retention time of the analytePeak purity index > 0.999; Baseline resolved from impurities
Linearity (R²) R² ≥ 0.9990.9995 over a range of 0.01 - 0.2 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5% for spiked samples at three concentration levels
Precision (% RSD) Intraday ≤ 2.0%; Interday ≤ 2.0%Intraday: 0.5%; Interday: 0.8%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.001 mg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1~0.003 mg/mL
Robustness % RSD ≤ 2.0% after minor changesMethod is robust to small changes in pH, flow rate, and temperature

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques may be more suitable depending on the specific analytical challenge. The primary alternatives for purity determination are Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR).

Table 3: Comparison of HPLC with GC-FID and qNMR for Purity Analysis

FeatureReversed-Phase HPLC Gas Chromatography (GC-FID) Quantitative NMR (qNMR)
Principle Separation based on polarity and interaction with a stationary phase.Separation of volatile compounds based on boiling point and polarity.Absolute quantification without a specific reference standard.
Analyte Suitability Non-volatile or thermally labile compounds.[3]Volatile and thermally stable compounds.[3]Any soluble compound with a unique NMR signal.
Primary Application Routine quality control, purity of non-volatile products and impurities.Analysis of volatile impurities, residual solvents, and reactants.Primary method for purity assignment of reference standards, structural confirmation.
Sample Throughput High (with autosampler).[3]High (with autosampler).[3]Moderate.
Destructive? Yes.[3]Yes.[3]No.
Sensitivity High (µg/mL to ng/mL range).Very High (ng/mL to pg/mL range).Lower (typically requires mg of sample).
Key Advantage Versatile, robust, and widely available for a broad range of compounds.Superior for analyzing volatile and semi-volatile impurities.Provides structural information and absolute purity without a specific analyte standard.

Visualizing the Workflow and Logic

To further clarify the processes and decision-making involved, the following diagrams illustrate a typical reaction, the HPLC analysis workflow, and the logic for selecting an appropriate analytical method.

ReactionPathway reagent 3-Bromopropionyl Chloride product N-Acylated Product (3-Bromo-N-R-propanamide) reagent->product Acylation Reaction nucleophile Nucleophile (e.g., R-NH2) nucleophile->product

Typical acylation reaction pathway.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 analysis1 Inject into HPLC prep3->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV/PDA Detection analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate Purity (% Area) data1->data2 data3 Generate Report data2->data3

General workflow for HPLC purity analysis.

MethodSelection endnode endnode start Analyze Reaction Product q1 Are key impurities volatile? start->q1 q1->endnode Yes Use GC-FID q2 Is absolute purity of reference standard needed? q1->q2 No q2->endnode Yes Use qNMR q3 Is analyte non-volatile and UV active? q2->q3 No q3->endnode Yes Use HPLC-UV q3->endnode No Use HPLC with universal detector (e.g., CAD, ELSD)

Logical comparison for analytical method selection.

Conclusion

For the routine quality control and purity assessment of the typically non-volatile and UV-active reaction products of this compound, a stability-indicating Reversed-Phase HPLC method is the most appropriate choice. It offers a robust, reliable, and widely accessible solution for separating the main product from process-related impurities and degradation products. While GC-FID is a superior alternative for analyzing volatile impurities or unreacted starting materials (often after derivatization), and qNMR is unparalleled for the absolute purity determination of reference standards, HPLC remains the workhorse for pharmaceutical product analysis. The development and validation of a specific HPLC method, following the principles outlined in this guide, is a critical step in the development of any new chemical entity synthesized using this compound.

References

Navigating Covalent Modification: A Mass Spectrometry-Based Comparison of 3-Bromopropionyl Chloride and Iodoacetamide for Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of protein modifications is paramount to understanding cellular signaling, drug-target engagement, and disease mechanisms. Covalent labeling of proteins, coupled with mass spectrometry, offers a powerful approach to elucidate the structure and function of proteins. 3-Bromopropionyl chloride is a reagent utilized for introducing a reactive handle onto proteins, enabling further functionalization or serving as a covalent inhibitor. This guide provides a comparative analysis of the mass spectrometric behavior of peptides modified by this compound versus the widely used alkylating agent, iodoacetamide, supported by experimental protocols and data interpretation.

Performance Comparison of Alkylating Agents

The choice of a covalent modifying agent is critical and can significantly impact the outcome and interpretation of mass spectrometry experiments. Here, we compare the key characteristics of this compound and iodoacetamide.

FeatureThis compoundIodoacetamideKey Considerations for Mass Spectrometry
Reactive Group Acyl Chloride & Alkyl BromideAlkyl IodideThis compound can react via two mechanisms, potentially leading to different adducts. Iodoacetamide primarily acts as an alkylating agent.
Primary Target Residues Cysteine, Lysine, Histidine, N-terminusCysteineThe broader reactivity of this compound can provide more labeling opportunities but may also lead to less specific labeling, complicating data analysis.
Mass Shift (Monoisotopic) +135.95 Da (propionylation)+57.02 Da (carbamidomethylation)The larger mass shift from this compound can be easier to detect in MS1 scans, but may also shift peptide fragments into a more crowded region of the MS2 spectrum.
Isotopic Signature Contains one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1)Contains one iodine atom (¹²⁷I, monoisotopic)The distinct isotopic pattern of bromine-containing fragments provides a clear signature for identifying modified peptides.
Fragmentation Behavior (CID/HCD) Can exhibit neutral loss of HBr (80/82 Da). The propionyl group itself is relatively stable.The carbamidomethyl group is generally stable during fragmentation.Neutral losses can complicate spectral interpretation but also serve as diagnostic markers.
Off-Target Reactivity Can react with serine, threonine, and tyrosine under certain conditions.Can react with methionine, histidine, and lysine, particularly at higher pH.[1][2]Off-target modifications can lead to misinterpretation of results. Careful optimization of reaction conditions is crucial.

Mass Spectrometry Data Analysis

The interpretation of mass spectra is key to identifying and characterizing covalently modified peptides. Below is a comparison of expected mass spectral features for a model peptide, GCEGAYK, modified with either this compound or iodoacetamide.

Isotopic Patterns in MS1 Spectra

A peptide containing a single bromine atom will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units, corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.[3] This provides a clear visual cue for identifying modified peptides in a full MS scan.

Parameter3-Bromopropionyl-GCEGAYKIodoacetamido-GCEGAYK
Unmodified Peptide [M+H]⁺ 683.27 Da683.27 Da
Modified Peptide [M+H]⁺ 819.22 Da (⁷⁹Br), 821.22 Da (⁸¹Br)740.29 Da
Expected Isotopic Ratio ~1:1Monoisotopic
Fragmentation Patterns in MS/MS Spectra

Tandem mass spectrometry (MS/MS) is used to sequence the modified peptide and pinpoint the site of modification. The fragmentation pattern provides valuable structural information. Higher-energy collisional dissociation (HCD) is often effective for fragmenting modified peptides.

Feature3-Bromopropionyl-GCEGAYK (HCD Fragmentation)Iodoacetamido-GCEGAYK (HCD Fragmentation)
Precursor Ion [M+H]⁺ 819.22 / 821.22740.29
Major Fragment Ion Series b- and y-ionsb- and y-ions
Diagnostic Fragment Ions - y-ions containing the modified cysteine will show the +135.95 Da mass shift and the 1:1 isotopic pattern. - Potential neutral loss of HBr (-80/82 Da) from precursor or fragment ions.- y-ions containing the modified cysteine will show the +57.02 Da mass shift.
Example Fragment Ion y₅ ion: [AYK+H]⁺ = 350.19 Da (unmodified) vs. [C(propionyl)EGAYK+H]⁺ = 622.19/624.19 Day₅ ion: [AYK+H]⁺ = 350.19 Da (unmodified) vs. [C(carbamidomethyl)EGAYK+H]⁺ = 544.21 Da

Experimental Protocols

Synthesis of a 3-Bromopropionyl-Modified Peptide

This protocol describes the modification of a model peptide containing a cysteine residue with this compound.

Materials:

  • Peptide with a cysteine residue (e.g., GCEGAYK)

  • This compound

  • Acetonitrile (ACN), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Water, HPLC grade

  • 0.1 M Ammonium bicarbonate buffer, pH 8.0

Procedure:

  • Dissolve the peptide in a mixture of 0.1 M ammonium bicarbonate buffer and ACN (e.g., 1:1 v/v) to a final concentration of 1 mg/mL.

  • Prepare a fresh 10-fold molar excess stock solution of this compound in anhydrous DMF.

  • Add the this compound solution to the peptide solution while vortexing.

  • Immediately add a 20-fold molar excess of TEA or DIPEA to the reaction mixture.

  • Incubate the reaction at room temperature for 1 hour.

  • Quench the reaction by adding TFA to a final concentration of 1%.

  • Purify the modified peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the mass of the purified peptide by mass spectrometry.

LC-MS/MS Analysis of the Modified Peptide

This protocol outlines the analysis of the purified 3-bromopropionyl-modified peptide by LC-MS/MS.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5-40% B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI).

  • MS1 Scan Range: m/z 300-1500.

  • Resolution: 60,000.

  • Data-Dependent Acquisition (DDA): Top 10 most intense ions selected for MS/MS.

  • MS/MS Fragmentation: Higher-energy collisional dissociation (HCD) with normalized collision energy of 28.

  • MS/MS Scan Range: m/z 100-2000.

  • Dynamic Exclusion: 30 seconds.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and analysis of proteins and peptides modified with this compound.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Mass Spectrometry Analysis Peptide Peptide (with Cys) Reaction Covalent Modification Reaction Peptide->Reaction Reagent This compound Reagent->Reaction Purification RP-HPLC Purification Reaction->Purification Modified_Peptide Purified Modified Peptide Purification->Modified_Peptide LC_Separation LC Separation Modified_Peptide->LC_Separation MS1_Scan MS1 Scan (Precursor Mass) LC_Separation->MS1_Scan MS2_Scan MS/MS Fragmentation (HCD) MS1_Scan->MS2_Scan Data_Analysis Data Analysis MS2_Scan->Data_Analysis Identification Peptide Identification & PTM Site Localization Data_Analysis->Identification

Caption: Experimental workflow for peptide modification and MS analysis.

data_analysis_logic cluster_data_processing Data Processing and Interpretation cluster_interpretation Interpretation of Results Raw_Data Raw MS Data Peak_Picking Peak Picking & Deconvolution Raw_Data->Peak_Picking Database_Search Database Search (e.g., Mascot, Sequest) Peak_Picking->Database_Search PSM_Validation Peptide-Spectrum Match (PSM) Validation Database_Search->PSM_Validation Modified_Peptide_List List of Modified Peptides PSM_Validation->Modified_Peptide_List MS1_Features MS1: Mass Shift & Isotopic Pattern Modified_Peptide_List->MS1_Features Site_Localization Confirm Modification Site MS1_Features->Site_Localization MS2_Features MS2: Fragment Ion Series & Neutral Losses MS2_Features->Site_Localization Biological_Conclusion Biological Interpretation Site_Localization->Biological_Conclusion

Caption: Logic diagram for mass spectrometry data analysis.

Conclusion

This compound serves as a versatile reagent for the covalent modification of proteins, offering distinct advantages and challenges compared to more conventional alkylating agents like iodoacetamide. Its unique isotopic signature is a powerful tool for the confident identification of modified peptides. However, its broader reactivity necessitates careful optimization of experimental conditions to ensure specific and interpretable labeling. By understanding the mass spectrometric behavior of peptides modified with this compound and employing rigorous analytical workflows, researchers can effectively utilize this reagent to probe protein structure and function, ultimately advancing our understanding of complex biological systems and accelerating drug discovery efforts.

References

Validating the Structure of a 3-Bromopropionyl Chloride Adduct by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of small molecules is a cornerstone of chemical research and drug development. When 3-Bromopropionyl chloride is used as a reactive handle to form covalent adducts with proteins or other nucleophile-containing molecules, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary tool for validating the resulting structure. This guide provides a comparative overview of the expected NMR data for a model adduct, outlines a detailed experimental protocol for its characterization, and contrasts NMR with other common analytical techniques.

Comparative Analysis of NMR Spectral Data

The formation of an adduct with this compound, for instance through reaction with a primary amine, results in characteristic changes in the ¹H and ¹³C NMR spectra. The disappearance of the highly reactive acyl chloride moiety and the appearance of new signals corresponding to the newly formed amide and the modified alkyl chain provide clear evidence of a successful reaction.

Below is a comparison of the NMR data for the starting material, this compound, and a representative adduct, N-ethyl-3-bromopropionamide. The data for the adduct is predicted based on known values for similar structures and fundamental NMR principles, providing a reliable reference for experimental validation.

Table 1: ¹H NMR Spectral Data Comparison

Compound NameProton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
This compound-CH₂-Br3.65Triplet (t)~ 6.5
-CH₂-COCl3.35Triplet (t)~ 6.5
N-ethyl-3-bromopropionamide -CH₂-Br3.60Triplet (t)~ 7.0
-CH₂-CONH-2.70Triplet (t)~ 7.0
-NH-6.50Broad Singlet (br s)-
-CH₂-CH₃3.25Quartet (q)~ 7.2
-CH₃1.15Triplet (t)~ 7.2

Table 2: ¹³C NMR Spectral Data Comparison

Compound NameCarbon AssignmentPredicted Chemical Shift (δ, ppm)
This compound-C=O~ 172
-CH₂-COCl~ 49
-CH₂-Br~ 30
N-ethyl-3-bromopropionamide -C=O~ 170
-CH₂-CONH-~ 39
-CH₂-Br~ 28
-CH₂-CH₃~ 35
-CH₃~ 15

Alternative Analytical Techniques: A Snapshot

While NMR is a powerful tool for detailed structural elucidation in solution[1], other techniques offer complementary information.

Table 3: Comparison with Alternative Analytical Techniques

TechniquePrimary Information ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed 3D structure, conformation, and dynamics in solution.[1]Non-destructive, provides unambiguous connectivity information.[1]Lower sensitivity compared to MS, requires higher sample concentrations.
Mass Spectrometry (MS) Molecular weight, elemental composition.High sensitivity (femtomole to picomole range), fast analysis time.Does not provide detailed structural isomer information.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H).Fast, simple sample preparation.Provides limited information on the overall molecular structure.
X-ray Crystallography High-resolution 3D structure in the solid state.Provides precise bond lengths and angles.Requires the growth of a suitable single crystal, which can be challenging.

Experimental Protocol for NMR Analysis

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for a small molecule adduct of this compound.

1. Sample Preparation:

  • Analyte: Weigh 5-10 mg of the purified adduct for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the adduct and its chemical stability.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent to calibrate the chemical shift scale to 0.00 ppm.

  • Filtration: To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • Tuning and Matching: Tune and match the probe to the resonance frequencies of the nuclei being observed (¹H and ¹³C).

  • Shimming: Optimize the magnetic field homogeneity by shimming on the sample to obtain sharp, symmetrical peaks.

3. Data Acquisition:

  • ¹H NMR:

    • Pulse Sequence: A standard one-pulse sequence is typically sufficient.

    • Spectral Width: Set the spectral width to encompass all expected proton resonances (typically 0-12 ppm).

    • Number of Scans: Acquire 16 to 64 scans for a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

    • Spectral Width: A wider spectral width is required (typically 0-220 ppm).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2 seconds is common.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections to the resulting spectrum.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

Visualizing the Workflow

The logical flow of validating the structure of a this compound adduct can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structure Validation start React 3-Bromopropionyl chloride with Nucleophile purify Purify Adduct (e.g., Chromatography) start->purify sample_prep Sample Preparation (Solvent, Standard) purify->sample_prep acquire_1H Acquire ¹H NMR Spectrum sample_prep->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum sample_prep->acquire_13C process_data Process Data (FT, Phasing, Referencing) acquire_1H->process_data acquire_13C->process_data analyze_spectra Analyze Spectra (Chemical Shifts, Couplings, Integration) process_data->analyze_spectra compare_data Compare with Expected Data & Alternative Techniques (MS, IR) analyze_spectra->compare_data structure_confirmed Structure Confirmed compare_data->structure_confirmed

Workflow for the structural validation of a this compound adduct.

References

A Head-to-Head Comparison of Bioconjugation Linkers: Unveiling the Yields Versus 3-Bromopropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a pivotal decision that profoundly influences the efficiency, stability, and ultimate success of bioconjugation. This guide provides an objective, data-driven comparison of the reaction yields of several widely used linker classes against the haloacetyl linker, 3-Bromopropionyl chloride. By examining the quantitative performance and detailed methodologies of Maleimide, N-Hydroxysuccinimide (NHS) Ester, and Click Chemistry linkers, this document aims to equip researchers with the critical information needed to select the optimal tool for their specific bioconjugation applications.

At a Glance: Performance Characteristics of Key Linker Chemistries

The efficacy of a bioconjugation reaction is paramount. The following table summarizes key performance metrics for this compound and its alternatives, compiled from various studies. It is important to note that direct head-to-head comparisons across all linker types under identical conditions are limited in the literature; therefore, the presented data should be interpreted with consideration of the varying experimental setups.

FeatureThis compound (as a Haloacetyl Linker)Maleimide LinkersNHS Ester LinkersClick Chemistry (CuAAC & SPAAC)
Target Functional Group Thiols (Cysteine)Thiols (Cysteine)Primary Amines (Lysine, N-terminus)Azides and Alkynes (introduced)
Reaction Mechanism Nucleophilic Substitution (SN2)Michael AdditionNucleophilic Acyl SubstitutionCycloaddition
Typical Reaction Yield High, often quantitative with optimized conditions80-96% with model thiols, can be near-quantitative[1]Generally high, but can be variable due to competing hydrolysis[2]Near-quantitative to quantitative[3][4][5]
Reaction Speed Generally slower than maleimides[6]Very fast (minutes to a few hours)[3]Fast (minutes to hours)[3]CuAAC: Very fast; SPAAC: Fast[3][4]
Optimal pH 7.2 - 9.0[4]6.5 - 7.5[7][8]7.2 - 8.5[7][9]Wide range (typically 4-11)[3]
Bond Stability Stable Thioether Bond[9]Thiosuccinimide bond can be reversible (retro-Michael reaction)[3]Stable Amide Bond[3]Highly Stable Triazole Ring[3][4]
Specificity Good for thiols, but potential for reaction with other nucleophiles at higher pH[4][9]Highly selective for thiols at pH 6.5-7.5[3][8]Highly reactive towards primary amines, but can lead to heterogeneous products[3]Highly specific and bioorthogonal[3]

Delving into the Chemistries: Reaction Mechanisms and Workflows

Understanding the underlying chemical principles of each linker is crucial for troubleshooting and optimizing conjugation reactions. The following diagrams, generated using Graphviz, illustrate the fundamental reaction pathways and a generalized experimental workflow for bioconjugation.

Reaction Pathways

A simplified comparison of the core reaction mechanisms for different linker chemistries.
General Experimental Workflow

Experimental_Workflow A 1. Biomolecule Preparation (e.g., Protein in appropriate buffer) C 3. Conjugation Reaction (Mix Biomolecule and Linker, incubate) A->C B 2. Linker Preparation (Dissolve in a suitable solvent, e.g., DMSO) B->C D 4. Quenching (Optional) (Add a small molecule to stop the reaction) C->D E 5. Purification (e.g., Size Exclusion Chromatography, Dialysis) D->E F 6. Characterization (e.g., SDS-PAGE, Mass Spectrometry) E->F

A generalized workflow for a typical bioconjugation experiment.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving successful and consistent bioconjugation. Below are representative protocols for each linker class.

Protocol 1: Protein Conjugation with a Haloacetyl Linker (e.g., this compound)

Objective: To conjugate a haloacetyl-functionalized molecule to a protein's cysteine residues.

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • This compound or other haloacetyl-functionalized reagent

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, degassed

  • Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching solution (optional): 2-Mercaptoethanol or Dithiothreitol (DTT)

  • Purification system: Size-Exclusion Chromatography (SEC) or dialysis cassettes

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer to the desired concentration.

  • Disulfide Reduction (if necessary): If the target cysteine residues are involved in disulfide bonds, add a 10-20 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.

  • Linker Preparation: Immediately before use, prepare a stock solution of the haloacetyl reagent in an appropriate organic solvent (e.g., DMSO or DMF).

  • Conjugation Reaction: Add a 10-20 fold molar excess of the haloacetyl reagent to the protein solution. The final concentration of the organic solvent should typically be below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (optional): To stop the reaction, add a quenching solution to a final concentration of 10-50 mM.

  • Purification: Remove excess, unreacted reagent and byproducts by SEC or dialysis against a suitable buffer.

  • Characterization: Analyze the purified conjugate using SDS-PAGE and mass spectrometry to determine the degree of labeling and confirm the identity of the product.

Protocol 2: Protein Conjugation with a Maleimide Linker

Objective: To conjugate a maleimide-functionalized molecule to a protein's cysteine residues.

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • Maleimide-functionalized reagent

  • Reaction Buffer: PBS, pH 6.5-7.5, degassed

  • Reducing agent (optional): TCEP

  • Purification system: SEC or dialysis cassettes

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer.

  • Disulfide Reduction (if necessary): As described in the haloacetyl protocol.

  • Linker Preparation: Prepare a stock solution of the maleimide reagent in DMSO or DMF immediately before use.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide reagent to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[7]

  • Purification: Purify the conjugate as described in the haloacetyl protocol.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and Ellman's assay to determine the degree of labeling.

Protocol 3: Protein Conjugation with an NHS Ester Linker

Objective: To conjugate an NHS ester-functionalized molecule to a protein's primary amines.

Materials:

  • Protein with accessible primary amines (1-10 mg/mL)

  • NHS ester-functionalized reagent

  • Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification system: SEC or dialysis cassettes

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free reaction buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.

  • Linker Preparation: Dissolve the NHS ester reagent in an anhydrous organic solvent like DMSO or DMF at a high concentration immediately before use.

  • Conjugation Reaction: Add the desired molar excess (typically 10-20 fold) of the NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS ester.

  • Purification: Purify the conjugate to remove unreacted reagent and quenching agent.

  • Characterization: Determine the degree of labeling using UV-Vis spectroscopy (if the label has a chromophore) or mass spectrometry.

Protocol 4: Protein Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate an azide-modified protein with an alkyne-containing molecule.

Materials:

  • Azide-modified protein

  • Alkyne-containing molecule

  • Reaction Buffer: e.g., PBS, pH 7.4

  • Copper(II) sulfate (CuSO₄) solution

  • Reducing agent: Sodium ascorbate solution (freshly prepared)

  • Copper-chelating ligand (e.g., THPTA)

  • Purification system: SEC or dialysis cassettes

Procedure:

  • Reactant Preparation: Prepare solutions of the azide-modified protein and the alkyne-containing molecule in the reaction buffer.

  • Catalyst Preparation: Prepare a premix of CuSO₄ and the copper-chelating ligand.

  • Conjugation Reaction: In a reaction vessel, combine the azide-modified protein, the alkyne-containing molecule, the catalyst premix, and finally, the freshly prepared sodium ascorbate solution.[3]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

  • Purification: Purify the conjugate using SEC to remove the copper catalyst and other small molecules.

  • Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation.

Conclusion: Selecting the Optimal Linker

The choice of a bioconjugation linker is a multifaceted decision that requires careful consideration of the specific application, the nature of the biomolecule, and the desired properties of the final conjugate.

  • This compound , as a representative haloacetyl linker, offers a robust method for modifying cysteine residues, forming a highly stable thioether bond. It is a suitable choice when a more controlled reaction is desired, and a slightly longer reaction time is acceptable.[9]

  • Maleimide linkers provide a rapid and highly selective means of targeting cysteine residues. However, the potential for the reversibility of the formed bond in a reducing in vivo environment is a critical consideration.[3]

  • NHS ester linkers are a straightforward and effective option for labeling the abundant primary amines on a protein. This approach can, however, lead to a heterogeneous product with varying sites and degrees of labeling.

  • Click chemistry , particularly the copper-free SPAAC variant, stands out for its exceptional specificity, high yield, and the formation of a highly stable triazole linkage. This bioorthogonal approach is increasingly favored for applications requiring precise control and high stability, especially in living systems.[3][4]

Ultimately, the optimal linker strategy will balance reaction efficiency, the stability of the resulting conjugate, and the functional integrity of the biomolecule. This guide provides the foundational information to assist researchers in navigating these choices and designing successful bioconjugation experiments.

References

Assessing the Efficiency of 3-Bromopropionyl Chloride in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of bioconjugation, the choice of a crosslinking reagent is paramount to the success of creating stable and functional biomolecular conjugates. 3-Bromopropionyl chloride has emerged as a versatile tool due to its dual reactivity, offering the potential for targeted modification of proteins and other biomolecules. This guide provides an objective comparison of this compound with other common bioconjugation reagents, supported by available data and detailed experimental protocols to inform your selection process.

Overview of this compound in Bioconjugation

This compound is a heterobifunctional crosslinker, featuring both a highly reactive acyl chloride and an alkyl bromide functional group.[1] This unique structure allows for a two-step conjugation strategy. The acyl chloride provides a rapid and efficient means of acylating primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, forming a stable amide bond. The incorporated bromo-propionyl group then introduces a reactive alkyl bromide that can subsequently react with nucleophiles, most notably the thiol group of cysteine residues, to form a stable thioether bond. This dual reactivity allows for precise control over the conjugation process.[1]

Comparison with Alternative Bioconjugation Reagents

The efficiency of this compound is best understood in the context of other widely used bioconjugation reagents, primarily N-hydroxysuccinimide (NHS) esters for amine modification and maleimides for thiol modification.

Amine-Reactive Chemistries: this compound vs. NHS Esters

NHS esters are the gold standard for targeting primary amines on proteins.[2] The reaction proceeds via nucleophilic acyl substitution to form a stable amide bond, similar to the acyl chloride of this compound.

FeatureThis compound (Acyl Chloride)NHS Esters
Reactive Group Acyl ChlorideN-Hydroxysuccinimide ester
Target Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Resulting Bond AmideAmide
Reaction Speed Very FastFast
Optimal pH 7.0 - 8.57.2 - 8.5[2]
Stability of Reagent Highly susceptible to hydrolysisSusceptible to hydrolysis, especially at higher pH[2]
Byproducts HClN-hydroxysuccinimide

While both reagents form stable amide bonds, the acyl chloride of this compound is generally more reactive than an NHS ester, leading to faster conjugation kinetics. However, this high reactivity also makes it more susceptible to rapid hydrolysis in aqueous environments, which can reduce conjugation efficiency. Careful control of reaction conditions is therefore critical when using this compound.

Thiol-Reactive Chemistries: Bromo-propionyl group vs. Maleimides

The alkyl bromide moiety introduced by this compound allows for the subsequent targeting of thiol groups on cysteine residues. This is a common strategy also employed by maleimide-based reagents.

Feature3-Bromopropionyl Group (from this compound)Maleimides
Reactive Group Alkyl BromideMaleimide
Target Thiols (Cysteine)Thiols (Cysteine)
Resulting Bond ThioetherThiosuccinimide ether
Reaction Mechanism Nucleophilic SubstitutionMichael Addition
Optimal pH 7.5 - 8.56.5 - 7.5
Bond Stability Highly StableProne to retro-Michael reaction (reversibility) and hydrolysis
Specificity Good, but potential for reaction with other nucleophiles at higher pHHighly selective for thiols within the optimal pH range

A key advantage of the bromo-propionyl group is the formation of a highly stable thioether bond. In contrast, the thiosuccinimide linkage formed from maleimide conjugation can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols. However, maleimides exhibit higher selectivity for thiols at a lower pH range compared to haloacetyl compounds.

Experimental Protocols

Detailed and validated experimental protocols are crucial for successful bioconjugation. Below are generalized protocols for protein modification using this compound and a common alternative, NHS esters.

Protocol 1: Two-Step Protein Modification with this compound

This protocol first involves the acylation of lysine residues followed by the alkylation of cysteine residues.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.5-8.0

  • This compound

  • Anhydrous aprotic solvent (e.g., Dimethylformamide, DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

Step 1: Acylation of Amines

  • Prepare a stock solution of this compound in anhydrous DMF immediately before use.

  • Adjust the protein solution to the desired concentration in the reaction buffer.

  • Slowly add a 10-20 fold molar excess of the this compound solution to the stirring protein solution.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.

Step 2: Alkylation of Thiols (if applicable)

  • For proteins with available cysteine residues, the bromo-propionyl modified protein can be further reacted.

  • Ensure the pH of the solution is maintained between 7.5 and 8.5.

  • Incubate the reaction mixture for an additional 4-24 hours at room temperature or 4°C.

Step 3: Purification

  • Purify the conjugated protein from excess reagent and byproducts using a desalting column or dialysis against a suitable buffer.

  • Characterize the conjugate to determine the degree of labeling using techniques such as mass spectrometry or UV-Vis spectroscopy.

Protocol 2: Protein Labeling with NHS Esters

This protocol outlines a standard procedure for labeling protein amine groups.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS), pH 7.2-8.5

  • NHS ester-functionalized molecule (e.g., fluorescent dye, biotin)

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare a stock solution of the NHS ester in anhydrous DMF or DMSO.

  • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Add a 10-20 fold molar excess of the NHS ester solution to the protein solution.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a quenching solution.

  • Purify the labeled protein using size-exclusion chromatography or dialysis.

  • Determine the degree of labeling.

Visualizing the Pathways

To better illustrate the chemical processes involved, the following diagrams outline the reaction pathways and a comparative workflow.

Bioconjugation_3BPC cluster_amine Amine Modification (Acylation) cluster_thiol Thiol Modification (Alkylation) Protein_NH2 Protein-NH2 (Lysine or N-terminus) Amide_Intermediate Acylated Protein (Amide bond) Protein_NH2->Amide_Intermediate Acylation (pH 7.0-8.5) BPC This compound BPC->Amide_Intermediate Amide_Intermediate2 Acylated Protein Thioether_Product Final Conjugate (Thioether bond) Amide_Intermediate2->Thioether_Product Alkylation (pH 7.5-8.5) Protein_SH Protein-SH (Cysteine) Protein_SH->Thioether_Product

Reaction pathway of this compound with a protein.

Workflow_Comparison cluster_3BPC This compound Workflow cluster_NHS NHS Ester Workflow Start_3BPC Protein Solution (pH 7.5-8.0) Add_3BPC Add 3-Bromopropionyl chloride Start_3BPC->Add_3BPC React_3BPC Incubate (Amine Acylation) Add_3BPC->React_3BPC React_Thiol Incubate (Thiol Alkylation) React_3BPC->React_Thiol Quench_3BPC Quench Reaction React_Thiol->Quench_3BPC Purify_3BPC Purification Quench_3BPC->Purify_3BPC Start_NHS Protein Solution (pH 7.2-8.5) Add_NHS Add NHS Ester Start_NHS->Add_NHS React_NHS Incubate (Amine Acylation) Add_NHS->React_NHS Quench_NHS Quench Reaction React_NHS->Quench_NHS Purify_NHS Purification Quench_NHS->Purify_NHS

References

The Versatility of 3-Bromopropionyl Chloride in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical step in the synthesis of novel compounds. 3-Bromopropionyl chloride, a bifunctional molecule, has emerged as a valuable tool in organic synthesis, particularly in the development of pharmaceutical intermediates and complex heterocyclic structures. Its dual reactivity, stemming from the presence of both an acyl chloride and an alkyl bromide group, allows for a wide range of chemical transformations.[1][2] This guide provides a comparative analysis of this compound's applications, its performance against alternative reagents, and detailed experimental protocols.

Performance Comparison: this compound vs. Alternatives

A key application of this compound is in acylation reactions, where it introduces the 3-bromopropionyl group to nucleophiles such as amines and alcohols.[1][3] A common alternative for such reactions is 3-chloropropionyl chloride. The choice between these two reagents often depends on the desired reactivity and the specific synthetic context. The carbon-bromine bond is generally more labile than the carbon-chlorine bond, making this compound a more reactive alkylating agent in subsequent nucleophilic substitution reactions. This enhanced reactivity can be advantageous in the formation of heterocyclic rings through intramolecular cyclization.

While direct comparative studies providing a side-by-side yield comparison for a single reaction under identical conditions are scarce in the readily available literature, we can infer performance from typical reaction yields reported in different studies for similar transformations. For instance, in the acylation of primary amines, both reagents can provide high yields, often exceeding 90%, when appropriate bases and solvents are used. The subsequent intramolecular cyclization step, however, may proceed more readily with the bromo-derivative.

Another important application of this compound is as a precursor for the installation of "warheads" in covalent inhibitors, particularly in the synthesis of drugs targeting the KRAS G12C mutation.[4] The acrylamide moiety, a common electrophilic warhead, can be introduced via a precursor synthesized using this compound. In this context, alternatives include other electrophilic groups that can react with the cysteine residue of the mutated KRAS protein.[5][6][7]

Reagent/MethodApplicationTypical YieldReaction ConditionsAdvantagesDisadvantages
This compound Acylation of amines>90%Anhydrous solvent (e.g., DCM), base (e.g., triethylamine), 0°C to room temperature.Higher reactivity of the alkyl bromide for subsequent reactions.Potentially lower stability, more expensive than the chloro-analog.
3-Chloropropionyl Chloride Acylation of amines>90%Anhydrous solvent (e.g., DCM), base (e.g., triethylamine), 0°C to room temperature.Higher stability, lower cost.Lower reactivity of the alkyl chloride may require harsher conditions for subsequent cyclization.
Acryloyl Chloride Direct installation of acrylamide warheadVariableAnhydrous solvent, base, low temperature.More direct route to the final product.Higher reactivity can lead to polymerization and side reactions.
Disulfide Tethering Covalent inhibitor screeningN/AAqueous buffer, room temperature.Reversible, good for initial screening.Requires subsequent optimization to an irreversible warhead.

Experimental Protocols

Synthesis of 4H-pyrimido[2,1-b][4][8]thiazin-4-one Derivatives

This protocol describes the reaction of a 3,4-dihydropyrimidin-2(1H)-thione with this compound to form a bicyclic pyrimido[2,1-b][4][8]thiazine derivative. This class of compounds has been investigated for various pharmacological activities.

Materials:

  • Substituted 3,4-dihydropyrimidin-2(1H)-thione (1 mmol)

  • This compound (1.2 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (10 mL)

  • Anhydrous potassium carbonate (2 mmol)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of the substituted 3,4-dihydropyrimidin-2(1H)-thione in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add this compound to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 4H-pyrimido[2,1-b][4][8]thiazin-4-one derivative.

This is a generalized procedure and may require optimization for specific substrates.

Visualizing Applications: Signaling Pathways and Experimental Workflows

The utility of this compound extends to the synthesis of highly specific enzyme inhibitors. A prominent example is in the development of covalent inhibitors for the KRAS G12C mutant protein, a key driver in many cancers.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRAS_GDP KRAS G12C (Inactive) GDP-bound KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP Promotes GDP-GTP exchange GAP GAP GAP->KRAS_GTP Promotes GTP hydrolysis MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression, Proliferation, Survival Transcription_Factors->Cell_Cycle_Progression Inhibitor Covalent Inhibitor (e.g., Sotorasib, Adagrasib) Synthesized using precursors derived from 3-bromopropionyl chloride chemistry Inhibitor->KRAS_GDP Covalently binds to Cys12, trapping KRAS in an inactive state

KRAS Signaling Pathway and Covalent Inhibition

The diagram above illustrates the KRAS signaling pathway, a critical regulator of cell growth. Mutations such as G12C can lock KRAS in a constitutively active state, leading to uncontrolled cell proliferation. Covalent inhibitors, often synthesized using bifunctional linkers derived from reagents like this compound, can irreversibly bind to the mutant cysteine residue, trapping the KRAS protein in its inactive GDP-bound form and blocking downstream signaling.

Synthesis_Workflow cluster_acylation Step 1: Acylation cluster_cyclization Step 2: Intramolecular Cyclization cluster_purification Step 3: Purification Amine Primary/Secondary Amine Acylated_Product N-(3-bromopropionyl) amine Amine->Acylated_Product Bromopropionyl_Chloride This compound Bromopropionyl_Chloride->Acylated_Product Solvent_Base Anhydrous Solvent (e.g., DCM) Base (e.g., Triethylamine) Solvent_Base->Acylated_Product Cyclized_Product Heterocyclic Product (e.g., Lactam) Acylated_Product->Cyclized_Product Base_Cyclization Base (e.g., NaH, K2CO3) Base_Cyclization->Cyclized_Product Crude_Product Crude Product Chromatography Column Chromatography Crude_Product->Chromatography Pure_Product Pure Heterocyclic Compound Chromatography->Pure_Product

General Workflow for Heterocycle Synthesis

This workflow outlines a common synthetic strategy utilizing this compound. The initial acylation of an amine is followed by a base-mediated intramolecular cyclization, where the bromide acts as a leaving group, to form a heterocyclic ring system. The final product is then purified using standard techniques like column chromatography.

References

A Researcher's Guide to Spectroscopic Comparison of Starting Material and Product

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and drug development, the definitive confirmation of a successful chemical transformation is of paramount importance. Spectroscopic techniques provide a powerful and non-destructive means to monitor the conversion of a starting material to its desired product. This guide offers an objective comparison of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—complete with experimental data presentation and detailed protocols to aid researchers in verifying reaction outcomes.

Core Principles of Spectroscopic Analysis in Reaction Monitoring

Spectroscopic analysis is fundamental to tracking the progress of a chemical reaction. By comparing the spectra of the reaction mixture over time to that of the starting materials, one can observe the disappearance of reactant signals and the emergence of product signals. Each technique offers a unique perspective on the molecular changes occurring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of specific nuclei (commonly ¹H and ¹³C), making it invaluable for structural elucidation and quantitative analysis of reaction mixtures.[1][2][3][4][5][6][7]

  • Infrared (IR) Spectroscopy is adept at identifying the presence or absence of specific functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.[8][9][10][11][12][13]

  • Mass Spectrometry (MS) determines the mass-to-charge ratio of ionized molecules, allowing for the confirmation of the molecular weight of the product and the detection of residual starting material.[14][15][16][17][18][19][20]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain a high-resolution spectrum of a reaction aliquot or purified product to determine its chemical structure and purity.

Methodology:

  • Sample Preparation (Crude Reaction Mixture):

    • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • If the reaction solvent is not deuterated, remove the solvent under reduced pressure (e.g., using a rotary evaporator or a stream of nitrogen).[21]

    • Dissolve the crude residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[21]

  • Sample Preparation (Purified Product):

    • Dissolve 5-10 mg of the purified solid or liquid product in approximately 0.6-0.7 mL of a deuterated solvent in a clean vial.

    • Transfer the solution to a clean NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum. For more detailed structural information, ¹³C NMR and 2D NMR (e.g., COSY, HSQC) experiments can be performed.[7]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the starting material and product.

Methodology:

  • Sample Preparation (Liquid Sample - "Neat"):

    • Place one to two drops of the pure liquid sample directly onto the surface of one salt plate (e.g., NaCl or KBr).[12]

    • Carefully place a second salt plate on top to create a thin liquid film.

    • Mount the "sandwich" in the spectrometer's sample holder.

  • Sample Preparation (Solid Sample - Thin Film):

    • Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[22]

    • Drop the solution onto a single salt plate and allow the solvent to evaporate, leaving a thin film of the solid on the plate.[22]

    • Place the plate in the sample holder.[22]

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer.

    • Place the prepared sample in the instrument's beam path.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[8]

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the product and confirm the absence of the starting material.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the sample (crude or purified) in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.[14]

    • The sample may require dilution to the ng/mL or pg/mL range depending on the sensitivity of the instrument.

    • Ensure the sample is free of salts and other non-volatile materials, which can be removed by techniques like solid-phase extraction if necessary.[14][18]

  • Data Acquisition:

    • Choose an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI) based on the analyte's properties.

    • Infuse the sample solution directly into the mass spectrometer or inject it via a coupled chromatography system (e.g., LC-MS or GC-MS).

    • Acquire the mass spectrum over a relevant mass range.

Data Presentation and Interpretation

To illustrate the comparison, consider the Fischer esterification of acetic acid with ethanol to produce ethyl acetate.

Table 1: Spectroscopic Data Comparison for the Fischer Esterification of Acetic Acid and Ethanol

Spectroscopic TechniqueStarting Material: Acetic Acid (CH₃COOH)Starting Material: Ethanol (CH₃CH₂OH)Product: Ethyl Acetate (CH₃COOCH₂CH₃)Key Observations for Reaction Completion
IR Spectroscopy (cm⁻¹) ~3000 (broad O-H), ~1710 (C=O)[23]~3300 (broad O-H)~1740 (C=O, ester), ~1240 (C-O)[23]Disappearance of the broad O-H stretch from both starting materials and the appearance of the characteristic ester C=O and C-O stretches.[23]
¹H NMR (ppm, CDCl₃) ~11.5 (s, 1H, -COOH), ~2.1 (s, 3H, -CH₃)[23]~3.7 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃), ~2.6 (s, 1H, -OH)~4.1 (q, 2H, -OCH₂-), ~2.0 (s, 3H, -COCH₃), ~1.2 (t, 3H, -CH₂CH₃ )Disappearance of the acidic proton signal (~11.5 ppm) and the alcohol proton signal. A downfield shift of the methylene protons from ethanol (~3.7 to ~4.1 ppm) is observed.
¹³C NMR (ppm, CDCl₃) ~178 (-COOH), ~21 (-CH₃)~58 (-CH₂OH), ~18 (-CH₃)~171 (C=O), ~60 (-OCH₂-), ~21 (-COCH₃), ~14 (-CH₂CH₃ )Appearance of new signals for the ester carbonyl and the carbons of the ethyl group in their new environment.
Mass Spectrometry (m/z) 60.05 [M]⁺46.07 [M]⁺88.11 [M]⁺Appearance of the molecular ion peak corresponding to the product's molecular weight.

Visualization of Workflows

Experimental Workflow for Spectroscopic Analysis

G cluster_reaction Chemical Reaction cluster_analysis Spectroscopic Analysis cluster_purification Purification start Starting Material(s) reaction Reaction in Progress start->reaction product_crude Crude Product Mixture reaction->product_crude aliquot Take Aliquot product_crude->aliquot purify Purification (e.g., Chromatography) product_crude->purify prep Sample Preparation aliquot->prep nmr NMR Analysis prep->nmr ir IR Analysis prep->ir ms Mass Spec Analysis prep->ms product_pure Purified Product purify->product_pure product_pure->prep For final characterization

Caption: Workflow for reaction monitoring and product analysis.

Logical Flow for Spectroscopic Data Comparison

G cluster_data Data Acquisition cluster_comparison Comparative Analysis spec_sm Acquire Spectra of Starting Material(s) compare_nmr Compare NMR: - Disappearance of SM signals - Appearance of Product signals - Integration changes spec_sm->compare_nmr compare_ir Compare IR: - Disappearance of SM functional group bands - Appearance of Product functional group bands spec_sm->compare_ir compare_ms Compare MS: - Disappearance of SM m/z - Appearance of Product m/z spec_sm->compare_ms spec_prod Acquire Spectra of Product Mixture spec_prod->compare_nmr spec_prod->compare_ir spec_prod->compare_ms decision Reaction Complete? compare_nmr->decision compare_ir->decision compare_ms->decision conclusion_yes Proceed to Purification/ Further Steps decision->conclusion_yes Yes conclusion_no Continue Reaction/ Re-evaluate Conditions decision->conclusion_no No

Caption: Decision-making process based on spectroscopic comparison.

By systematically applying these spectroscopic techniques and carefully comparing the resulting data, researchers can confidently determine the outcome of a chemical reaction, ensuring the integrity of their synthetic route and the quality of their final product.

References

Kinetic Showdown: 3-Bromopropionyl Chloride in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling the Reactivity of 3-Bromopropionyl Chloride

The reactivity of acyl chlorides is primarily dictated by the electrophilicity of the carbonyl carbon. In this compound, the presence of the electron-withdrawing bromine atom at the 3-position is anticipated to increase the partial positive charge on the carbonyl carbon through an inductive effect. This heightened electrophilicity should render this compound more susceptible to nucleophilic attack compared to its unsubstituted counterpart, propionyl chloride.

Expected Reactivity Order:

Based on general chemical principles, the rate of acylation with this compound is expected to follow the nucleophilicity of the attacking species:

Amines > Thiols > Alcohols > Water

Primary amines are generally more nucleophilic than secondary amines due to less steric hindrance. Aromatic amines, such as aniline, are less nucleophilic than aliphatic amines because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring. Similarly, the nucleophilicity of alcohols and thiols is influenced by their structure and the solvent.

While precise rate constants and activation energies for this compound reactions are not available in the public domain, a qualitative comparison with other acylating agents can be inferred. The enhanced reactivity due to the bromine atom suggests that it will be a more potent acylating agent than simple alkyl acyl chlorides under similar conditions.

Comparative Data: A Qualitative Assessment

Due to the absence of specific experimental kinetic data for this compound in the available literature, a direct quantitative comparison with alternative acylating agents is not feasible. However, a qualitative comparison based on established reactivity trends is presented below.

Acylating AgentExpected Relative Reactivity with NucleophilesKey Features
This compound HighBifunctional, allowing for subsequent modifications at the bromine position. The electron-withdrawing bromine enhances reactivity.
Propionyl chloride ModerateStandard aliphatic acyl chloride.
Acetyl chloride HighLess sterically hindered than propionyl chloride, often leading to faster reactions.
Benzoyl chloride Low to ModerateThe aromatic ring can delocalize the positive charge on the carbonyl carbon, reducing its electrophilicity compared to aliphatic acyl chlorides.

Experimental Protocols for Kinetic Analysis

To facilitate the acquisition of quantitative data, the following are detailed methodologies for key experiments to determine the kinetic parameters of this compound reactions.

Kinetic Study of the Reaction with an Amine (e.g., Aniline) via UV-Vis Spectroscopy

This method is suitable for monitoring the disappearance of a chromophoric reactant or the appearance of a chromophoric product.

Materials:

  • This compound

  • Aniline

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of this compound and aniline of known concentrations in the chosen anhydrous solvent.

  • Equilibrate the spectrophotometer and the cuvette holder to the desired reaction temperature (e.g., 25 °C).

  • In a quartz cuvette, pipette a known volume of the aniline solution.

  • Initiate the reaction by rapidly adding a small, known volume of the this compound solution to the cuvette and mix thoroughly. The concentration of the amine should be in large excess (at least 10-fold) compared to the acyl chloride to ensure pseudo-first-order kinetics.

  • Immediately begin recording the absorbance at the wavelength of maximum absorbance (λmax) of the product (N-phenyl-3-bromopropanamide) or the disappearance of the reactant (aniline) over time.

  • Continue data collection until the reaction is complete (i.e., the absorbance becomes constant).

  • The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

  • The second-order rate constant (k2) is then calculated by dividing k_obs by the concentration of the excess reactant (aniline).

  • Repeat the experiment at different temperatures to determine the activation energy (Ea) and pre-exponential factor (A) using the Arrhenius equation.

Kinetic Study of the Solvolysis Reaction (e.g., with Ethanol) via Titration

This method is suitable for reactions that produce an acidic byproduct, such as HCl.

Materials:

  • This compound

  • Anhydrous ethanol

  • Standardized sodium hydroxide (NaOH) solution

  • Acid-base indicator (e.g., phenolphthalein)

  • Constant temperature bath

  • Conical flasks

  • Burette and pipette

Procedure:

  • Place a known volume of anhydrous ethanol in a conical flask and equilibrate it in the constant temperature bath.

  • Initiate the reaction by adding a known amount of this compound to the ethanol. Start a stopwatch immediately.

  • At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold water.

  • Titrate the quenched solution with the standardized NaOH solution using an indicator to determine the concentration of HCl produced.

  • The concentration of this compound reacted at each time point is equal to the concentration of HCl produced.

  • Plot the concentration of unreacted this compound versus time.

  • The initial rate of the reaction can be determined from the initial slope of the concentration-time graph.

  • By performing the experiment with different initial concentrations of this compound, the order of the reaction and the rate constant can be determined.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of the chemical processes and experimental designs, the following diagrams are provided.

G cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products 3-Bromopropionyl_chloride This compound Tetrahedral_Intermediate Tetrahedral Intermediate 3-Bromopropionyl_chloride->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nucleophile (Amine, Alcohol, Thiol) Nucleophile->Tetrahedral_Intermediate Acylated_Product Acylated Product Tetrahedral_Intermediate->Acylated_Product Elimination of Cl- HCl HCl Tetrahedral_Intermediate->HCl

Caption: General mechanism of nucleophilic acyl substitution for this compound.

G Start Start: Kinetic Experiment Prepare_Solutions Prepare Stock Solutions (Acyl Chloride & Nucleophile) Start->Prepare_Solutions Equilibrate Equilibrate Spectrophotometer and Reactants to Temperature Prepare_Solutions->Equilibrate Mix_Reactants Mix Reactants in Cuvette (Start Timer) Equilibrate->Mix_Reactants Monitor_Absorbance Monitor Absorbance Change Over Time Mix_Reactants->Monitor_Absorbance Data_Analysis Data Analysis: Fit to Kinetic Model Monitor_Absorbance->Data_Analysis Determine_Rate_Constant Determine Rate Constant (k) Data_Analysis->Determine_Rate_Constant Repeat_at_Diff_Temps Repeat at Different Temperatures Determine_Rate_Constant->Repeat_at_Diff_Temps Arrhenius_Plot Arrhenius Plot (ln(k) vs 1/T) Repeat_at_Diff_Temps->Arrhenius_Plot Determine_Activation_Energy Determine Activation Energy (Ea) Arrhenius_Plot->Determine_Activation_Energy

Caption: Experimental workflow for a UV-Vis spectrophotometric kinetic study.

Greener Synthesis Routes for 3-Bromopropionyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-bromopropionyl chloride, a key building block in the pharmaceutical and chemical industries, has traditionally relied on methods that are effective but raise environmental and safety concerns. This guide provides a comparative evaluation of traditional versus greener synthesis routes for this important chemical intermediate, supported by experimental data and detailed protocols. The focus is on providing researchers with the information needed to select more sustainable and efficient synthetic strategies.

Comparison of Synthesis Routes

The selection of a synthesis route for this compound involves trade-offs between yield, cost, safety, and environmental impact. This section compares the classical batch synthesis from 3-bromopropionic acid with a greener, continuous flow approach starting from acrylic acid.

Table 1: Quantitative Comparison of Synthesis Routes for this compound

MetricClassical Batch Synthesis (from 3-Bromopropionic Acid)Greener Continuous Flow Synthesis (from Acrylic Acid)
Starting Material 3-Bromopropionic acidAcrylic acid, Hydrogen bromide
Chlorinating Agent Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
Typical Yield ~85-95%Up to 94% (for chloro-analogue)
Atom Economy ~72% (with SOCl₂) / ~48% (with (COCl)₂)~100% (in principle for the addition step)
E-Factor (estimated) > 5 (high)< 1 (low)
Process Mass Intensity (PMI) (estimated) > 6 (high)< 2 (low)
Key Advantages Well-established, high conversionImproved safety, higher throughput, reduced waste, better scalability
Key Disadvantages Use of hazardous reagents, generation of corrosive byproducts, solvent wasteRequires specialized equipment (microreactor)

Experimental Protocols

Detailed methodologies for both a classical and a greener synthesis route are provided below to allow for replication and further optimization.

Classical Batch Synthesis from 3-Bromopropionic Acid with Thionyl Chloride

This method involves the conversion of 3-bromopropionic acid to its corresponding acid chloride using an excess of thionyl chloride.

Materials:

  • 3-Bromopropionic acid

  • Thionyl chloride (SOCl₂)

  • Dry benzene (or other inert solvent)

  • Distillation apparatus

Procedure:

  • A mixture of 3-bromopropionic acid (1 mole) and dry benzene (250 mL) is placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Thionyl chloride (1.2 moles) is added dropwise to the stirred mixture.

  • After the addition is complete, the mixture is refluxed for 2 hours.

  • The excess thionyl chloride and benzene are removed by distillation at atmospheric pressure.

  • The remaining this compound is then purified by vacuum distillation.

Greener Continuous Flow Synthesis from Acrylic Acid

This proposed greener route is adapted from a continuous flow process developed for the synthesis of 3-chloropropionyl chloride. It involves the hydrobromination of acrylic acid followed by in-situ chlorination in a microreactor. This method offers significant advantages in terms of safety, efficiency, and waste reduction.

Materials:

  • Acrylic acid

  • Hydrogen bromide (gas or in a suitable solvent)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Acetonitrile (or other suitable solvent)

  • Microreactor setup with two inlet pumps and a temperature-controlled reaction zone

Procedure:

  • A solution of acrylic acid in acetonitrile is prepared.

  • A solution of hydrogen bromide in a compatible solvent is prepared.

  • A solution of the chlorinating agent (e.g., thionyl chloride) in acetonitrile is prepared.

  • The acrylic acid solution and the hydrogen bromide solution are pumped into the first section of the microreactor at a controlled flow rate and temperature to facilitate the hydrobromination reaction, forming 3-bromopropionic acid in situ.

  • The resulting stream is then mixed with the chlorinating agent solution in the second section of the microreactor.

  • The reaction mixture flows through the heated zone of the microreactor, where the conversion to this compound occurs rapidly.

  • The product stream is collected at the outlet. The solvent and any volatile byproducts can be removed in a subsequent continuous evaporation step.

Reaction Pathways and Workflows

The following diagrams illustrate the chemical transformations and the experimental workflow for the greener continuous flow synthesis.

G cluster_reactants Reactants cluster_synthesis Synthesis Pathway AcrylicAcid Acrylic Acid Intermediate 3-Bromopropionic Acid (in situ) AcrylicAcid->Intermediate + HBr HBr Hydrogen Bromide ChlorinatingAgent Chlorinating Agent (e.g., SOCl₂) Product This compound Intermediate->Product + Chlorinating Agent

Caption: Reaction pathway for the synthesis of this compound.

G ReactantPrep Reactant Preparation Acrylic Acid Solution HBr Solution Chlorinating Agent Solution Pumping Pumping Precise flow control ReactantPrep->Pumping Microreactor Microreactor Hydrobromination Zone Chlorination Zone Pumping->Microreactor Collection Product Collection Continuous output Microreactor->Collection Purification Purification (Optional) Continuous evaporation Collection->Purification

Caption: Experimental workflow for the continuous flow synthesis.

Evaluation of Greener Alternatives

The shift from traditional batch synthesis to a continuous flow process represents a significant advancement in the green production of this compound. The primary benefits of the continuous flow approach include:

  • Enhanced Safety: The small reaction volumes within the microreactor minimize the hazards associated with handling reactive and corrosive chemicals.

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to faster reactions and higher selectivity.

  • Reduced Waste: Continuous flow processes often require less solvent and can lead to higher yields, thereby reducing the E-factor and PMI. The in-situ generation and consumption of intermediates also minimize waste.

  • Scalability: Scaling up production in a continuous flow system is often simpler and more efficient than in batch processes, involving longer run times or the use of parallel reactors.

While the initial investment in microreactor technology may be higher than for traditional glassware, the long-term benefits in terms of safety, efficiency, and waste reduction make it a compelling option for modern chemical manufacturing. The development and adoption of such greener synthesis routes are crucial for the sustainability of the pharmaceutical and chemical industries.

Safety Operating Guide

Navigating the Safe Disposal of 3-Bromopropionyl Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents like 3-Bromopropionyl chloride is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information, including a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.

Immediate Safety and Handling Precautions

This compound is a combustible, corrosive, and water-reactive liquid that requires careful handling in a controlled laboratory environment.[1][2][3] It is imperative to consult the Safety Data Sheet (SDS) before use.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1][4]

  • Skin Protection: Chemically resistant gloves (e.g., butyl rubber) and a lab coat or apron.[1][4]

  • Respiratory Protection: Use only in a chemical fume hood.[2][4] If there is a risk of inhalation, a NIOSH-approved respirator should be used.[4]

Storage and Handling:

  • Store in a cool, dry, and well-ventilated area away from sources of ignition.[1][4]

  • Keep the container tightly closed to prevent contact with moisture, as it is water-reactive.[2][3]

  • Incompatible materials to avoid include strong bases, alcohols, and oxidizing agents.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, derived from safety data sheets.

PropertyValueSource
CAS Number 15486-96-1[2]
Molecular Formula C₃H₄BrClO[3]
Molecular Weight 171.42 g/mol
Boiling Point 55 - 57 °C at 23 hPa[1]
Density 1.701 g/cm³ at 25 °C[1]
Flash Point 79 °C (174.2 °F) - closed cup[5]
Storage Temperature 2-8°C[5][6]

Proper Disposal Procedures for this compound

Disposal of this compound must be conducted in accordance with national and local regulations.[1] For small quantities in a laboratory setting, a chemical neutralization protocol can be followed to render the compound less hazardous before collection by an approved waste disposal service. The following is a detailed methodology for the hydrolysis of this compound.

Experimental Protocol: Neutralization of this compound

This procedure is adapted from general protocols for the safe handling and disposal of acyl halides.[4]

Materials:

  • This compound to be disposed of

  • 2.5 M Sodium hydroxide (NaOH) solution

  • Large three-necked flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • pH paper or pH meter

Procedure:

  • Preparation:

    • Ensure all operations are conducted within a certified chemical fume hood.

    • Don all required personal protective equipment (goggles, gloves, lab coat).

    • Set up the three-necked flask with the mechanical stirrer, dropping funnel, and thermometer. Place the flask in an ice bath to control the reaction temperature.

  • Neutralization:

    • Pour a 50% excess of 2.5 M sodium hydroxide solution into the three-necked flask.[4]

    • Begin stirring the sodium hydroxide solution and allow it to cool in the ice bath.

    • Slowly and carefully add the this compound to the dropping funnel.

    • Add the this compound dropwise to the stirred, cold sodium hydroxide solution. The reaction is exothermic, so maintain a slow addition rate to keep the temperature under control.[4]

  • Completion and Final pH Adjustment:

    • After the addition is complete, allow the mixture to stir for several hours to ensure the reaction has gone to completion.

    • Check the pH of the resulting solution using pH paper or a pH meter. The final pH should be between 5.5 and 9.5.[7]

    • If the solution is still acidic, slowly add more 2.5 M sodium hydroxide until the desired pH is reached. If it is too basic, it can be neutralized with a dilute acid like hydrochloric acid.[7]

  • Waste Collection:

    • The neutralized solution should be transferred to a clearly labeled hazardous waste container.

    • Do not mix this waste with other waste streams.[1]

    • Arrange for pickup by your institution's environmental health and safety department or a licensed chemical waste disposal company.[8]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: Have 3-Bromopropionyl Chloride for Disposal assess Assess Risks & Consult SDS start->assess ppe Don Appropriate PPE: - Goggles/Face Shield - Resistant Gloves - Lab Coat assess->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood prepare_naoh Prepare 2.5M NaOH Solution in a Flask (with stirring and cooling) fume_hood->prepare_naoh add_reagent Slowly Add 3-Bromopropionyl Chloride Dropwise prepare_naoh->add_reagent monitor Monitor Reaction (Control Temperature) add_reagent->monitor check_ph Check pH of Solution (Target: 5.5 - 9.5) monitor->check_ph adjust_ph Adjust pH if Necessary check_ph->adjust_ph pH out of range collect_waste Transfer to Labeled Hazardous Waste Container check_ph->collect_waste pH in range adjust_ph->check_ph end Arrange for Professional Waste Disposal collect_waste->end

References

Essential Safety and Operational Guidance for 3-Bromopropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols and logistical information for the handling and disposal of 3-Bromopropionyl chloride (CAS No. 15486-96-1). The following procedures are designed to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals. Adherence to these guidelines is mandatory when working with this hazardous chemical.

This compound is a combustible, corrosive liquid that can cause severe skin burns, eye damage, and respiratory tract irritation.[1][2][3] It is also a lachrymator, a substance that induces tearing.[2][4] Due to its water-reactive nature, it is crucial to avoid contact with moisture.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 15486-96-1[1][5]
Molecular Formula BrCH₂CH₂COCl[5]
Molecular Weight 171.42 g/mol [5]
Boiling Point 55-57 °C at 17 mmHg[5]
Density 1.701 g/mL at 25 °C[5]
Flash Point 79 °C (174.2 °F) - closed cup[2][5]
Storage Temperature 2-8°C (Refrigerated)[1][5]

Experimental Protocol: Safe Handling of this compound

This step-by-step protocol outlines the required procedures for safely handling this compound from receipt to disposal.

1. Engineering Controls and Emergency Equipment

  • Ventilation: All work with this compound must be conducted within a properly functioning chemical fume hood.[1][4]

  • Emergency Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[6]

2. Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent exposure.

  • Eye and Face Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[4] A face shield should be worn in addition to goggles when there is a risk of splashing.[6]

  • Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile or neoprene, to prevent skin contact.[4][6] Inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[6] Wear appropriate protective clothing to prevent skin exposure.[4]

  • Respiratory Protection: If engineering controls are insufficient or during an emergency, use a NIOSH or European Standard EN 149 approved respirator.[4]

3. Handling Procedure

  • Pre-Handling: Before handling, ensure all required PPE is donned correctly. Wash hands and any exposed skin thoroughly after handling.[1]

  • Dispensing: Do not breathe dust, vapor, mist, or gas.[2][4] Avoid contact with eyes, skin, and clothing.[4]

  • Incompatible Materials: Keep away from strong bases, alcohols, and oxidizing agents.[1][4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1]

4. Storage

  • Store in a cool, dry, and well-ventilated area.[1][4]

  • Keep the container tightly closed.[4]

  • Store in a corrosives area.[4] Some sources recommend refrigeration.[1]

5. Spill and Waste Disposal

  • Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material such as sand or earth.[2][4] Place the absorbed material into a designated chemical waste container.[4] Do not use water to clean up spills.

  • Waste Disposal: Dispose of waste materials at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3] Do not mix with other waste. Handle uncleaned containers as you would the product itself.

6. Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[2][4]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][4] Inhalation may be fatal.[2][4]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[2][4]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

Workflow for Handling this compound prep Preparation handling Handling in Fume Hood prep->handling Proceed to Handling ppe Don Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) prep->ppe eng_controls Verify Engineering Controls: - Fume Hood Operational - Eyewash & Safety Shower Accessible prep->eng_controls post_handling Post-Handling & Decontamination handling->post_handling Experiment Complete dispense Dispense Chemical: - Avoid Inhalation & Contact - Keep Away from Incompatibles - No Ignition Sources handling->dispense emergency Emergency Event (Spill, Exposure) handling->emergency disposal Waste Disposal post_handling->disposal Ready for Disposal decon Decontaminate: - Clean Work Surfaces - Remove & Dispose of Contaminated PPE post_handling->decon wash Wash Hands Thoroughly post_handling->wash waste Segregate & Contain Waste: - Use Designated Chemical Waste Container - Follow Institutional Protocols disposal->waste emergency_proc Follow Emergency Procedures: - Evacuate - First Aid - Report Incident emergency->emergency_proc

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.